Product packaging for Selachyl alcohol(Cat. No.:CAS No. 593-31-7)

Selachyl alcohol

Cat. No.: B116593
CAS No.: 593-31-7
M. Wt: 342.6 g/mol
InChI Key: NRWMBHYHFFGEEC-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(9Z)-1-O-octadec-9-enyl glycerol is an alkylglycerol. It is functionally related to a glycerol.
RN given refers to (Z-(+-))-isomer;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H42O3 B116593 Selachyl alcohol CAS No. 593-31-7

Properties

IUPAC Name

3-[(Z)-octadec-9-enoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h9-10,21-23H,2-8,11-20H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWMBHYHFFGEEC-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701021791
Record name Octadec-9-enylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-31-7, 34783-94-3
Record name Selachyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Selachyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selachyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034783943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selachyl alcohol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36089
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Selachyl alcohol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29230
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octadec-9-enylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-3-(9-octadecenyloxy)propane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.899
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLEYL GLYCERYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9734969CCZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Uncharted Waters: Exploring the Potential for Selachyl Alcohol Biosynthesis Beyond the Marine Realm

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Selachyl alcohol, a glycerol ether lipid renowned for its presence in shark liver oil and its promising therapeutic properties, has long been considered a hallmark of marine biochemistry. However, the fundamental biosynthetic pathways responsible for its creation are not exclusive to marine organisms. This technical guide delves into the core biochemistry of this compound synthesis, presenting a detailed examination of the enzymatic machinery required and exploring the tantalizing possibility of its natural occurrence in terrestrial plants, fungi, and bacteria. While direct evidence of this compound in non-marine life remains elusive, this paper provides a comprehensive theoretical framework and a practical guide for its potential discovery and characterization in these underexplored biological niches. We furnish detailed experimental protocols for the extraction, identification, and quantification of this compound, alongside a comparative analysis of its known concentrations in marine sources. This guide is intended to serve as a foundational resource for researchers poised to investigate the broader distribution of this valuable bioactive compound.

Introduction

This compound, chemically known as (Z)-1-O-(octadec-9-enyl)glycerol, is a monoalkylglycerol that has garnered significant interest for its potential applications in drug delivery, as an immunomodulator, and for its anti-tumor activities. Historically, the primary source of this compound has been the liver of deep-sea sharks, a sourcing practice that raises ecological and sustainability concerns. The exploration of alternative, non-marine sources of this compound is therefore a compelling scientific and industrial endeavor.

This guide provides an in-depth analysis of the biosynthetic pathway of this compound and evaluates the presence and functionality of the requisite enzymes in terrestrial organisms. By understanding the enzymatic landscape, we can postulate the potential for this compound synthesis in plants, fungi, and bacteria and provide the necessary tools for researchers to investigate these hypotheses.

The Biosynthesis of this compound: A Two-Enzyme Symphony

The formation of this compound is a two-step enzymatic process that occurs within the broader pathway of ether lipid biosynthesis. This pathway is initiated in the peroxisome and completed in the endoplasmic reticulum.

Step 1: The Genesis of the Ether Bond - Alkylglycerone Phosphate Synthase (AGPS)

The cornerstone of this compound synthesis is the formation of the ether linkage, a reaction catalyzed by alkylglycerone phosphate synthase (AGPS). This enzyme facilitates the exchange of an acyl group from acyl-dihydroxyacetone phosphate (acyl-DHAP) for a fatty alcohol.

  • Substrates: Acyl-dihydroxyacetone phosphate (Acyl-DHAP) and a long-chain fatty alcohol.

  • Product: Alkyl-dihydroxyacetone phosphate (Alkyl-DHAP).

  • Enzyme: Alkylglycerone phosphate synthase (AGPS)[1].

For the synthesis of a this compound precursor, the fatty alcohol substrate would be oleyl alcohol (cis-9-octadecen-1-ol).

Step 2: Reduction to the Final Product

The alkyl-DHAP produced by AGPS is subsequently reduced by an NADPH-dependent reductase to form 1-alkyl-sn-glycero-3-phosphate. Following dephosphorylation, this yields the final product, this compound.

The Crucial Precursor: Fatty Alcohol Biosynthesis via Fatty Acyl-CoA Reductase (FAR)

The availability of the correct fatty alcohol precursor is a critical determinant for this compound synthesis. Fatty alcohols are produced from fatty acyl-CoAs through the action of fatty acyl-CoA reductase (FAR). This enzyme catalyzes the reduction of a fatty acyl-CoA to a primary alcohol.

  • Substrate: Fatty acyl-CoA (e.g., Oleoyl-CoA for oleyl alcohol).

  • Product: Fatty alcohol (e.g., Oleyl alcohol).

  • Enzyme: Fatty Acyl-CoA Reductase (FAR)[2][3].

The substrate specificity of FAR is a key factor in determining the type of alkylglycerol an organism can produce.

The Potential for this compound in Non-Marine Organisms: An Enzymatic Perspective

While this compound itself has not been definitively identified in terrestrial organisms, the enzymatic machinery required for its synthesis is widespread.

  • Plants: Plants possess a diverse family of Fatty Acyl Reductases (FARs) involved in the biosynthesis of cuticular waxes, suberin, and sporopollenin[2][3]. The substrate specificities of these enzymes vary, with some showing a preference for C16 and C18 fatty acyl-CoAs[2]. Given that oleoyl-CoA is a common fatty acid in plants, it is plausible that some plant FARs could produce oleyl alcohol. Furthermore, homologs of AGPS have been identified in plants, suggesting the potential for ether lipid synthesis.

  • Fungi: Fungi are known to produce a variety of lipids, and their genomes contain genes encoding for FARs and other enzymes involved in fatty acid metabolism. While research on fungal FARs is less extensive than in plants, the enzymatic potential for fatty alcohol production exists.

  • Bacteria: Certain bacteria are known to produce fatty alcohols and wax esters. For instance, a fatty acyl-CoA reductase has been characterized from the marine bacterium Marinobacter aquaeolei VT8 that can reduce a range of fatty acyl-CoAs, including C18:1, to their corresponding alcohols. The presence of both FAR and the potential for AGPS-like activity in some bacterial species opens the door to the possibility of this compound synthesis.

Quantitative Data of this compound in Marine Sources

To provide a benchmark for researchers searching for new sources, the following table summarizes the known concentrations of this compound in the liver oil of various shark species.

Shark SpeciesThis compound Content (% of total alkylglycerols)Reference
Centrophorus squamosus (Deep sea shark)Major component of the monounsaturated glycerol ether fraction[4]
Shark Liver Oil (general)Component of the alkylglycerol fraction, alongside batyl and chimyl alcohol[5]

Experimental Protocols for the Identification and Quantification of this compound

The following protocols provide a general framework for the analysis of this compound in biological samples.

Extraction of Lipids

A standard Folch extraction or a modified Bligh-Dyer extraction is recommended for the total lipid extraction from biological material (plant tissue, fungal mycelia, bacterial cell pellets).

Protocol:

  • Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.

  • Allow the mixture to stand to ensure complete extraction.

  • Add 0.2 volumes of 0.9% NaCl solution and centrifuge to separate the phases.

  • Collect the lower chloroform phase containing the total lipids.

  • Evaporate the solvent under a stream of nitrogen.

Saponification and Extraction of Unsaponifiable Matter

Alkylglycerols are resistant to saponification, a property that is exploited for their enrichment.

Protocol:

  • Resuspend the total lipid extract in ethanolic KOH.

  • Heat the mixture to saponify the ester lipids.

  • Cool the mixture and extract the unsaponifiable matter (containing this compound) with diethyl ether or hexane.

  • Wash the organic phase with water to remove residual alkali and soaps.

  • Evaporate the solvent.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like derivatized alkylglycerols.

Protocol:

  • Derivatize the unsaponifiable fraction to increase volatility. A common method is silylation using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to form trimethylsilyl (TMS) ethers.

  • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

  • Use an appropriate temperature program to separate the components.

  • Identify this compound-TMS ether based on its retention time and mass spectrum, comparing it to an authentic standard.

  • Quantify using an internal standard method.

Identification and Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS can be used for the analysis of underivatized alkylglycerols.

Protocol:

  • Dissolve the unsaponifiable fraction in a suitable solvent (e.g., methanol/chloroform).

  • Inject the sample into an LC-MS system, typically using a reverse-phase column (e.g., C18).

  • Use a gradient elution program with solvents such as methanol, water, and acetonitrile, often with an additive like ammonium formate.

  • Detect the protonated molecule [M+H]+ or other adducts of this compound using a mass spectrometer (e.g., a triple quadrupole or Orbitrap).

  • Quantify using a standard curve generated with a pure this compound standard.

Visualizing the Pathway and Workflow

To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

Selachyl_Alcohol_Biosynthesis cluster_precursor Fatty Alcohol Synthesis cluster_ether_lipid Ether Lipid Synthesis Oleoyl-CoA Oleoyl-CoA FAR Fatty Acyl-CoA Reductase (FAR) Oleoyl-CoA->FAR NADPH Oleyl_alcohol Oleyl_alcohol AGPS Alkylglycerone Phosphate Synthase (AGPS) Oleyl_alcohol->AGPS FAR->Oleyl_alcohol Acyl-DHAP Acyl-DHAP Acyl-DHAP->AGPS Alkyl-DHAP Alkyl-DHAP 1-Alkyl-glycero-3-P 1-Alkyl-glycero-3-P Alkyl-DHAP->1-Alkyl-glycero-3-P Reduction (NADPH) AGPS->Alkyl-DHAP Selachyl_alcohol_final This compound 1-Alkyl-glycero-3-P->Selachyl_alcohol_final Dephosphorylation

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow Sample Biological Sample (Plant, Fungus, Bacteria) Lipid_Extraction Total Lipid Extraction (Folch/Bligh-Dyer) Sample->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification Unsaponifiable_Extraction Extraction of Unsaponifiable Matter Saponification->Unsaponifiable_Extraction Derivatization Derivatization (e.g., Silylation) Unsaponifiable_Extraction->Derivatization LCMS_Analysis LC-MS Analysis Unsaponifiable_Extraction->LCMS_Analysis GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis

Caption: Experimental workflow for this compound analysis.

Conclusion and Future Directions

The natural world beyond the oceans represents a vast and largely untapped reservoir of biochemical diversity. While this compound has been historically confined to marine sources, the enzymatic toolkit for its synthesis is not so restricted. This guide has laid out the theoretical basis for the existence of this compound in terrestrial organisms and provided the practical methodologies required to embark on its discovery. The identification of a sustainable, non-marine source of this compound would be a significant breakthrough, with implications for the pharmaceutical and nutraceutical industries. Future research should focus on bioprospecting for this compound in diverse terrestrial ecosystems and on the characterization of the substrate specificities of FAR and AGPS enzymes from a wide range of non-marine organisms. Such endeavors hold the promise of unlocking new, sustainable sources of this valuable bioactive compound.

References

The Biosynthesis of Selachyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of selachyl alcohol (1-O-octadecenyl-sn-glycerol), a key monoalkylglycerol ether lipid. Ether lipids are a unique class of glycerophospholipids characterized by an alkyl chain attached to the sn-1 position of the glycerol backbone via an ether bond, rather than the more common ester bond.[1][2][3] They are integral components of cellular membranes, particularly abundant in the nervous system and cardiac tissue, and play crucial roles in membrane structure, cell signaling, and protecting against oxidative stress.[4][5][6] Understanding the de novo synthesis of this compound and related ether lipids is critical for research into various human diseases, including peroxisomal disorders like Zellweger syndrome and rhizomelic chondrodysplasia punctata (RCDP), as well as cancer and neurodevelopmental conditions.[1][7][8]

The synthesis is a multi-step enzymatic process that initiates in the peroxisomes and is completed in the endoplasmic reticulum (ER).[1][4] It involves the coordinated action of several key enzymes that assemble the molecule from precursors derived from glycolysis and fatty acid metabolism.

The Core Biosynthetic Pathway

The de novo synthesis of this compound begins with dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, and long-chain fatty acids.[1][4] The initial, and rate-limiting, steps are confined to the peroxisome.

Part 1: Peroxisomal Synthesis
  • Fatty Alcohol Generation: The process requires a long-chain fatty alcohol, which provides the characteristic alkyl group. This alcohol is generated from a fatty acyl-CoA by the enzyme fatty acyl-CoA reductase (FAR).[1][6] In mammals, two isozymes, FAR1 and FAR2, perform this NADPH-dependent reduction.[1][9] FAR1 is considered the major isozyme for ether lipid synthesis in the brain and testes and is essential for providing the fatty alcohols required for the subsequent steps.[10]

  • Acylation of DHAP: Dihydroxyacetone phosphate (DHAP) is acylated at the sn-1 position by glyceronephosphate O-acyltransferase (GNPAT), also known as dihydroxyacetonephosphate acyltransferase (DHAPAT).[1][5][7] This reaction uses a long-chain acyl-CoA to produce 1-acyl-DHAP.[11] GNPAT is a peroxisomal matrix enzyme with strict substrate specificity for long-chain acyl-CoAs, such as palmitoyl-CoA (C16:0).[6][11]

  • Formation of the Ether Bond: This is the hallmark step in ether lipid synthesis. The enzyme alkylglycerone phosphate synthase (AGPS) catalyzes the exchange of the acyl group on 1-acyl-DHAP for a long-chain fatty alcohol, forming the ether linkage.[1][3][5] The product of this reaction is 1-O-alkyl-DHAP.[6] The close interaction between GNPAT and AGPS within the peroxisome is thought to facilitate the efficient use of the 1-acyl-DHAP intermediate.[12]

  • Reduction to an Ether Lipid Precursor: The keto group at the sn-2 position of 1-O-alkyl-DHAP is then reduced by an NADPH-dependent acyl/alkyl-DHAP reductase, located on the peroxisomal membrane.[1][13] This reaction yields the first stable ether lipid precursor, 1-O-alkyl-sn-glycerol-3-phosphate (AGP).[1]

Part 2: Endoplasmic Reticulum and Final Modification

The precursor molecule, 1-O-alkyl-sn-glycerol-3-phosphate, is transported from the peroxisome to the endoplasmic reticulum for the final steps. To form this compound, the phosphate group must be removed. This is accomplished by the action of a phosphohydrolase (phosphatase), which dephosphorylates AGP to yield 1-O-alkyl-sn-glycerol.[1] When the alkyl group is an octadecenyl (18:1) chain, the resulting molecule is this compound.

While this is the direct de novo pathway, a "salvage pathway" has also been proposed, which is thought to involve the dephosphorylation of alkyl-DHAP to alkyl-dihydroxyacetone, followed by its reduction to alkyl-glycerol (this compound), though this pathway is less understood.[1]

Visualization of the Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound, highlighting the cellular compartments and enzymes involved.

Selachyl_Alcohol_Biosynthesis This compound Biosynthesis Pathway cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP Dihydroxyacetone Phosphate (DHAP) GNPAT GNPAT (DHAP Acyltransferase) DHAP->GNPAT Acyl_CoA Fatty Acyl-CoA FAR FAR1 / FAR2 (Fatty Acyl-CoA Reductase) Acyl_CoA->FAR NADPH Acyl_CoA->GNPAT Fatty_Alcohol Fatty Alcohol AGPS AGPS (Alkyl-DHAP Synthase) Fatty_Alcohol->AGPS Acyl_DHAP 1-Acyl-DHAP Acyl_DHAP->AGPS Alkyl_DHAP 1-O-Alkyl-DHAP REDUCTASE Acyl/Alkyl-DHAP Reductase Alkyl_DHAP->REDUCTASE NADPH AGP 1-O-Alkyl-sn-glycerol-3-P (AGP) AGP_ER 1-O-Alkyl-sn-glycerol-3-P AGP->AGP_ER Transport FAR->Fatty_Alcohol GNPAT->Acyl_DHAP AGPS->Alkyl_DHAP REDUCTASE->AGP Selachyl_Alcohol This compound (1-O-Alkyl-sn-glycerol) PHOSPHATASE Phosphatase PHOSPHATASE->Selachyl_Alcohol AGP_ER->PHOSPHATASE H2O

Caption: De novo biosynthesis pathway of this compound, starting in the peroxisome and ending in the ER.

Quantitative Data Summary

While detailed kinetic data for all enzymes across various organisms is extensive, the following table summarizes the key components and their roles in the pathway, providing a structured overview for comparison.

EnzymeGene(s)EC NumberSubstrate(s)Product(s)Cellular Location
Fatty Acyl-CoA Reductase 1/2FAR1, FAR21.2.1.84Fatty Acyl-CoA, NADPHFatty Alcohol, NADP+Peroxisomal Membrane
Glyceronephosphate O-acyltransferaseGNPAT2.3.1.42Dihydroxyacetone phosphate, Acyl-CoA1-Acyl-dihydroxyacetone phosphatePeroxisome (Matrix)
Alkylglycerone phosphate synthaseAGPS2.5.1.261-Acyl-dihydroxyacetone phosphate, Fatty Alcohol1-O-Alkyl-dihydroxyacetone phosphatePeroxisome (Inner Membrane)
Acyl/Alkyl-dihydroxyacetone phosphate reductasePEXRAP (TMEM195)1.1.1.1011-O-Alkyl-dihydroxyacetone phosphate, NADPH1-O-Alkyl-sn-glycerol-3-phosphatePeroxisomal Membrane
Lipid Phosphate Phosphatasee.g., PLPP family3.1.3.41-O-Alkyl-sn-glycerol-3-phosphate1-O-Alkyl-sn-glycerolEndoplasmic Reticulum

Experimental Protocols

Elucidating the this compound biosynthesis pathway has relied on specific enzymatic and cellular assays. Below are methodologies for key experimental procedures.

Protocol 1: Assay for GNPAT (DHAPAT) Activity

This protocol is based on the measurement of acyl-DHAP formation from radiolabeled DHAP.

  • Principle: The enzymatic activity of GNPAT is quantified by measuring the incorporation of a radiolabeled acyl group from acyl-CoA or a labeled glycerol backbone from DHAP into a lipid-soluble product, acyl-DHAP, which is then separated from the aqueous substrate by solvent extraction.

  • Reagents:

    • Reaction Buffer: e.g., 75 mM HEPES-NaOH (pH 7.5), 1 mM EDTA, 2 mM MgCl2.

    • Substrates: Palmitoyl-CoA (or other long-chain acyl-CoA), [¹⁴C]DHAP or [³H]glycerol-3-phosphate (with G3P dehydrogenase and NAD+ to generate labeled DHAP in situ).

    • Cofactors: ATP and Coenzyme A (if starting from fatty acid).

    • Quenching/Extraction Solution: Chloroform/Methanol mixture (e.g., 2:1 v/v).

    • Scintillation fluid.

  • Procedure:

    • Prepare the reaction mixture containing the buffer, cofactors, and unlabeled substrate in a microcentrifuge tube.

    • Initiate the reaction by adding the cell lysate or purified enzyme preparation.

    • Add the radiolabeled substrate (e.g., [¹⁴C]DHAP) to the mixture and incubate at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding the chloroform/methanol solution, followed by an acidic solution (e.g., 0.9% KCl) to induce phase separation.

    • Vortex vigorously and centrifuge to separate the organic and aqueous phases.

    • Carefully collect the lower organic phase, which contains the lipid product (acyl-DHAP).

    • Evaporate the solvent under a stream of nitrogen.

  • Quantification:

    • Resuspend the dried lipid extract in a small volume of chloroform/methanol.

    • Transfer the sample to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific activity based on the incorporated radioactivity, the specific activity of the labeled substrate, the amount of protein, and the reaction time.

Protocol 2: De Novo Ether Lipid Synthesis Measurement in Live Cells

This method allows for the quantification of newly synthesized ether lipids by providing cells with a labeled or unnatural precursor.[6]

  • Principle: Cells are cultured in the presence of an odd-chain fatty alcohol (e.g., 1-heptadecanol, C17:0), which is not typically abundant in mammalian cells. This alcohol is incorporated into the de novo ether lipid synthesis pathway, leading to the production of ether lipids with an odd-numbered alkyl chain. These novel lipids can be specifically detected and quantified by mass spectrometry.[6]

  • Experimental Workflow:

Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Labeling cluster_lipid_extraction Lipid Extraction cluster_analysis Analysis A 1. Culture cells (e.g., HeLa) to desired confluency. B 2. Supplement media with 40 µM 1-heptadecanol (C17:0). A->B C 3. Incubate for 24-48 hours. B->C D 4. Harvest cells (trypsinize, wash with PBS). C->D E 5. Perform lipid extraction (e.g., Bligh-Dyer method). D->E F 6. Analyze lipid extract using LC-MS/MS. E->F G 7. Quantify C17:0-containing ether lipid species. F->G

Caption: Workflow for measuring de novo ether lipid synthesis using a stable isotope labeling approach.

  • Procedure:

    • Cell Culture: Plate cells (e.g., HeLa, CHO) and grow to approximately 80% confluency.

    • Labeling: Replace the growth medium with fresh medium containing the odd-chain fatty alcohol (e.g., 40 µM 1-heptadecanol).[6]

    • Incubation: Culture the cells for a period sufficient for lipid turnover and synthesis (e.g., 24-48 hours).

    • Harvesting: Wash cells with PBS, then harvest via scraping or trypsinization.

    • Lipid Extraction: Perform a total lipid extraction using a standard method such as Bligh-Dyer or Folch extraction.

  • Quantification:

    • Analyze the lipid extract using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.

    • Specifically monitor for the parent and fragment ions corresponding to ether lipids containing the C17:0 alkyl chain.

    • Quantify the abundance of these species relative to an internal standard to determine the rate of de novo synthesis. This method is particularly powerful for comparing synthesis rates between wild-type and genetically modified cells (e.g., FAR1 knockout).[6]

Catabolism of this compound

The breakdown of alkylglycerols like this compound is as specific as their synthesis. The only enzyme known to cleave the ether bond in these molecules is Alkylglycerol Monooxygenase (AGMO) .[14][15][16] This tetrahydrobiopterin-dependent enzyme hydroxylates the carbon atom adjacent to the ether linkage.[15] The resulting hemiacetal is unstable and spontaneously breaks down into a fatty aldehyde and glycerol.[8][14] The fatty aldehyde is then typically oxidized to the corresponding fatty acid.[14] AGMO plays a critical role in regulating the levels of ether lipids and is implicated in inflammatory responses by degrading the precursor to platelet-activating factor (PAF).[15]

References

The Role of Selachyl Alcohol in Ether Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of selachyl alcohol in ether lipid metabolism. Ether lipids are a unique class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol backbone. This compound, a monoalkylglycerol containing an oleyl group, is a key intermediate in the biosynthesis and catabolism of these important cellular components. This document details the metabolic pathways involving this compound, presents quantitative data on relevant enzymes and metabolites, outlines detailed experimental protocols for their study, and visualizes key pathways and workflows using Graphviz diagrams. The information is intended to serve as a valuable resource for researchers and professionals in the fields of lipid biochemistry, cell biology, and drug development.

Introduction to this compound and Ether Lipids

This compound, chemically known as (Z)-3-(octadec-9-enyloxy)propane-1,2-diol, is a naturally occurring monoether of glycerol. It is a prominent member of the alkylglycerol family of ether lipids and is found in various biological sources, notably in the liver of sharks, from which its name is derived. Ether lipids, in general, are integral components of cell membranes in many organisms, including humans.[1] They are classified into two main subclasses: alkyl ether lipids, which have a saturated or monounsaturated alkyl chain at the sn-1 position, and alkenyl ether lipids (plasmalogens), which possess a vinyl ether linkage at the same position.[1]

This compound and other alkylglycerols are not merely structural components; they are also precursors for more complex ether lipids, including the potent signaling molecule Platelet-Activating Factor (PAF).[2] Furthermore, they have been investigated for a range of biological activities, including anti-inflammatory, anti-angiogenic, and antihypertensive properties.[3][4][5] Understanding the metabolism of this compound is therefore crucial for elucidating the diverse roles of ether lipids in health and disease.

Metabolic Pathways

The metabolism of this compound is intricately linked to the broader pathways of ether lipid synthesis and degradation. These processes involve enzymes located in both the peroxisomes and the endoplasmic reticulum.[6]

Biosynthesis of Ether Lipids and the Role of this compound

The biosynthesis of ether lipids begins in the peroxisomes with the acylation of dihydroxyacetone phosphate (DHAP).[6] A fatty alcohol, such as oleyl alcohol, is then exchanged for the acyl group to form the characteristic ether bond.[7] This process leads to the formation of 1-O-alkyl-glycerone-3-phosphate, which is then reduced to 1-O-alkyl-glycero-3-phosphate, a precursor for various ether lipids.[7] this compound can be formed as an intermediate in this pathway and can also be incorporated into more complex ether lipids. It serves as a precursor for the biosynthesis of plasmalogens, a major subclass of ether lipids.[6]

Catabolism of this compound

The catabolism of this compound and other alkylglycerols is primarily mediated by the enzyme Alkylglycerol Monooxygenase (AGMO) .[8][9] This enzyme, encoded by the TMEM195 gene, is a tetrahydrobiopterin- and iron-dependent mixed-function oxidase located in the endoplasmic reticulum.[8][9]

AGMO catalyzes the oxidative cleavage of the ether bond of alkylglycerols.[2][8][10] The reaction proceeds through the hydroxylation of the carbon atom adjacent to the ether linkage, forming an unstable hemiacetal intermediate.[4][11] This intermediate then spontaneously rearranges to yield a fatty aldehyde (in the case of this compound, oleyl aldehyde) and glycerol.[4][8] The resulting fatty aldehyde is subsequently oxidized to the corresponding fatty acid by fatty aldehyde dehydrogenase.[8]

Quantitative Data

The following tables summarize key quantitative data related to this compound and its metabolism.

ParameterValueOrganism/SystemReference
Enzyme Kinetics of AGMO
Km for 1-pyrendyclglycerolDependent on substrate concentration3T3-L1 adipocytes[10]
Km for Tetrahydrobiopterin (BH4)Dependent on cofactor concentration3T3-L1 adipocytes[10]
Cellular Effects
Cytotoxicity Threshold (this compound Analogues)≥ 12 μMHUVEC cells[12]
Metabolite Levels
1-O-hexadecyl-sn-glycerolAccumulates in AGMO knockdown cellsMurine macrophages[13]
Ether Lipids (PE and PC)Progressively increased in visceral adipose tissue with dietary alkylglycerol supplementationMice[14]

Table 1: Quantitative data on AGMO kinetics, cellular effects of this compound analogues, and changes in ether lipid metabolite levels.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and ether lipid metabolism.

Measurement of Alkylglycerol Monooxygenase (AGMO) Activity

This protocol is based on a fluorescence-based HPLC assay using a synthetic substrate.[10][15]

Materials:

  • 1-O-pyrenedecyl-sn-glycerol (substrate)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Dihydropteridine reductase

  • Catalase

  • Fatty aldehyde dehydrogenase

  • NAD+

  • NADPH

  • Methanol

  • HPLC system with a fluorescence detector

Protocol:

  • Prepare a reaction mixture containing the protein extract (e.g., cell lysate or microsomal fraction), 1-O-pyrenedecyl-sn-glycerol, tetrahydrobiopterin, dihydropteridine reductase, catalase, fatty aldehyde dehydrogenase, NAD+, and NADPH.

  • Incubate the reaction mixture for 60 minutes at 37°C in a small volume (e.g., 10 µL).

  • Stop the reaction by adding 30 µL of methanol.

  • Analyze the resulting mixture for the formation of pyrenedecanoic acid by HPLC with fluorescence detection. The product, pyrenedecanoic acid, is highly fluorescent and can be sensitively monitored.

Quantification of Ether Lipids by LC-MS/MS

This protocol provides a general workflow for the analysis of ether lipids, including this compound, from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][16][17]

Materials:

  • Biological sample (e.g., tissue homogenate, plasma, cell pellet)

  • Organic solvents for lipid extraction (e.g., chloroform, methanol)

  • Internal standards for ether lipids

  • LC-MS/MS system (e.g., with a C18 reversed-phase column and an electrospray ionization source)

Protocol:

  • Lipid Extraction:

    • Homogenize the biological sample in an appropriate buffer.

    • Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure with a mixture of chloroform and methanol.

    • Spike the sample with a known amount of an appropriate internal standard for ether lipids before extraction to allow for accurate quantification.

    • Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Inject the lipid extract onto a reversed-phase C18 column.

    • Separate the lipids using a gradient of mobile phases, such as water, acetonitrile, and isopropanol, with additives like ammonium acetate to improve ionization.

    • Ionize the eluted lipids using an electrospray ionization (ESI) source, typically in positive ion mode for choline-containing ether lipids and negative ion mode for ethanolamine-containing ether lipids.

    • Perform tandem mass spectrometry (MS/MS) to fragment the parent ions and generate characteristic product ions for identification and quantification of specific ether lipid species.

  • Data Analysis:

    • Identify and quantify the ether lipid species, including this compound, based on their retention times, precursor ion masses, and fragmentation patterns compared to known standards.

    • Normalize the data to the internal standard to correct for variations in extraction efficiency and instrument response.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to assess the effect of this compound or its analogues on cell viability.[6][18][19][20]

Materials:

  • Cells of interest (e.g., endothelial cells, cancer cell lines)

  • 96-well cell culture plates

  • This compound or test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

Signaling Pathways and Visualizations

The metabolic fate of this compound is linked to important cellular signaling pathways, particularly through its connection to Platelet-Activating Factor (PAF) metabolism.

Catabolism of this compound and Regulation of PAF Signaling

AGMO plays a crucial role in terminating the pro-inflammatory signal of PAF. PAF is synthesized from its precursor, lyso-PAF. AGMO can degrade lyso-PAF, thereby preventing its conversion to the active PAF molecule.[2][21][22] This represents a key anti-inflammatory role of ether lipid catabolism. Interestingly, recent evidence suggests that lyso-PAF, previously considered biologically inactive, may have its own intracellular signaling functions, potentially through the RAS-RAF1 pathway.[4][23]

Selachyl_Alcohol_Catabolism Selachyl_Alcohol This compound AGMO AGMO Selachyl_Alcohol->AGMO + O2, Tetrahydrobiopterin Hemiacetal Unstable Hemiacetal Intermediate AGMO->Hemiacetal Glycerol Glycerol Hemiacetal->Glycerol Fatty_Aldehyde Fatty Aldehyde Hemiacetal->Fatty_Aldehyde Spontaneous Rearrangement FALDH Fatty Aldehyde Dehydrogenase Fatty_Aldehyde->FALDH Fatty_Acid Fatty Acid FALDH->Fatty_Acid

Catabolism of this compound by AGMO.

PAF_Signaling_Regulation cluster_regulation Negative Regulation Plasmanylcholine Plasmanylcholine PLA2 PLA2 Plasmanylcholine->PLA2 Lyso_PAF Lyso-PAF PLA2->Lyso_PAF LPCAT LPCAT Lyso_PAF->LPCAT Acetylation AGMO AGMO Lyso_PAF->AGMO Degradation RAS_RAF1 RAS-RAF1 Pathway? Lyso_PAF->RAS_RAF1 Intracellular Signaling? PAF PAF LPCAT->PAF PAF_Receptor PAF Receptor PAF->PAF_Receptor Inflammation Pro-inflammatory Response PAF_Receptor->Inflammation Degradation_Products Degradation Products AGMO->Degradation_Products

Regulation of PAF Signaling by AGMO-mediated degradation of Lyso-PAF.
Ether Lipids in Cancer Signaling

Alterations in ether lipid metabolism have been frequently observed in various cancers.[8][18] While the precise role of this compound in these processes is still under investigation, ether lipids, in general, are known to influence signaling pathways that are crucial for cancer cell survival and proliferation, such as the mTOR pathway.[24][25][26][27] Further research is needed to elucidate the specific signaling cascades directly modulated by this compound in cancer.

Experimental_Workflow Sample Biological Sample (Tissue, Cells, Plasma) Extraction Lipid Extraction (Bligh-Dyer / Folch) Sample->Extraction LC_MS LC-MS/MS Analysis (Reversed-Phase) Extraction->LC_MS Data_Analysis Data Analysis (Quantification & Identification) LC_MS->Data_Analysis Biological_Interpretation Biological Interpretation Data_Analysis->Biological_Interpretation

General Experimental Workflow for Ether Lipid Analysis.

Conclusion and Future Directions

This compound is a central molecule in the complex network of ether lipid metabolism. Its roles as a biosynthetic precursor and a substrate for the key catabolic enzyme AGMO highlight its importance in maintaining cellular lipid homeostasis and regulating potent signaling pathways, such as PAF-mediated inflammation. The experimental protocols and data presented in this guide provide a foundation for further research into the multifaceted functions of this compound.

Future research should focus on obtaining more comprehensive quantitative data on the tissue-specific concentrations of this compound and its metabolites in both healthy and diseased states. Elucidating the direct and indirect effects of this compound on other signaling pathways, such as the PI3K/Akt and mTOR pathways, particularly in the context of cancer, will be crucial. The development of more specific and potent modulators of AGMO activity could also open up new therapeutic avenues for a variety of diseases where ether lipid metabolism is dysregulated.

References

Unraveling the Unsaponifiable: A Technical Guide to Selachyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selachyl alcohol, a naturally occurring alkylglycerol, has garnered significant scientific interest due to its unique chemical properties and diverse biological activities. As an ether lipid, it is inherently resistant to saponification, a key characteristic that distinguishes it from more common ester-linked lipids such as triglycerides. This technical guide provides an in-depth exploration of the unsaponifiable nature of this compound, detailing its physicochemical properties, relevant experimental protocols for its characterization, and an overview of its known biological signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of lipid chemistry, pharmacology, and drug development.

Introduction: The Chemical Distinction of this compound

This compound, chemically known as (Z)-3-(octadec-9-enyloxy)propane-1,2-diol, is a glyceryl ether. Its structure consists of a glycerol backbone with an oleyl group attached via an ether linkage at the sn-1 position. This ether bond is the cornerstone of its unsaponifiable nature. Unlike ester bonds found in triglycerides, which are readily hydrolyzed by alkaline solutions in a process known as saponification, the ether linkage in this compound is chemically stable under these conditions[1]. This resistance to saponification is a defining feature of ether lipids and has significant implications for their biological roles and analytical characterization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, analysis, and application in research and development. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₂₁H₄₂O₃[1]
Molar Mass 342.56 g/mol [1]
Appearance Colorless oil[1]
Melting Point 5.5–7.5 °C[1]
Boiling Point 145-146 °C at 0.5 mmHg[1]
Solubility Soluble in organic solvents (e.g., DMSO up to 80 mg/mL)[2]

The Unsaponifiable Nature: An Experimental Perspective

The resistance of this compound to saponification can be experimentally demonstrated by subjecting it to conditions that would typically hydrolyze ester-linked lipids. The following protocol outlines a standard procedure for the determination of unsaponifiable matter, which can be adapted to confirm the unsaponifiable nature of this compound.

Experimental Protocol: Determination of Unsaponifiable Matter

This protocol is adapted from established methods for the analysis of oils and fats.[3][4][5][6]

Objective: To demonstrate that this compound remains in the unsaponifiable fraction after alkaline hydrolysis.

Materials:

  • This compound sample

  • Ethanolic potassium hydroxide (KOH) solution (2 M)

  • Petroleum ether (or other suitable non-polar solvent)

  • Distilled water

  • Ethanol (95%)

  • Phenolphthalein indicator solution

  • Standardized hydrochloric acid (HCl) solution (0.5 M)

  • Separatory funnels (250 mL)

  • Reflux condenser and flask

  • Water bath

  • Rotary evaporator or steam bath

  • Drying oven

  • Analytical balance

Procedure:

  • Saponification:

    • Accurately weigh approximately 2-5 g of the this compound sample into a flask equipped with a reflux condenser.

    • Add 50 mL of 2 M ethanolic KOH solution.

    • Reflux the mixture on a boiling water bath for 1-2 hours to ensure complete saponification of any potential ester contaminants.

  • Extraction of Unsaponifiable Matter:

    • After cooling, transfer the mixture to a separatory funnel using 50 mL of distilled water and 50 mL of petroleum ether.

    • Shake the funnel vigorously for 1 minute and allow the layers to separate.

    • Collect the upper ether layer, which contains the unsaponifiable matter.

    • Repeat the extraction of the lower aqueous layer with two more 50 mL portions of petroleum ether.

  • Washing the Extract:

    • Combine the ether extracts in a clean separatory funnel.

    • Wash the combined extract with three 50 mL portions of 50% aqueous ethanol to remove any remaining soap.

    • Subsequently, wash with several portions of distilled water until the washings are no longer alkaline to phenolphthalein.

  • Isolation and Quantification:

    • Transfer the washed ether extract to a pre-weighed flask.

    • Evaporate the petroleum ether using a rotary evaporator or on a steam bath.

    • Dry the residue in an oven at 105°C to a constant weight.

    • The weight of the residue represents the unsaponifiable matter.

Expected Outcome:

When pure this compound is subjected to this protocol, the vast majority of the initial mass will be recovered in the unsaponifiable fraction, demonstrating its resistance to saponification. In contrast, a saponifiable lipid like a triglyceride would be hydrolyzed into glycerol and fatty acid salts (soap), which would remain in the aqueous layer.

Analytical Workflow for Identification

The identity of the recovered unsaponifiable matter as this compound can be confirmed using modern analytical techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample This compound Sample Saponification Saponification with ethanolic KOH Sample->Saponification Extraction Liquid-Liquid Extraction (Petroleum Ether) Saponification->Extraction Isolation Isolation of Unsaponifiable Fraction Extraction->Isolation GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Isolation->GCMS Identification & Quantification NMR Nuclear Magnetic Resonance (NMR) Isolation->NMR Structural Elucidation FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Isolation->FTIR Functional Group Analysis Confirmation Confirmation of This compound Structure GCMS->Confirmation NMR->Confirmation FTIR->Confirmation

Analytical workflow for the identification of this compound.

Biological Significance and Signaling Pathways

This compound is not merely an inert lipid; it exhibits a range of biological activities, including anti-angiogenic and antihypertensive effects. The precise molecular mechanisms underlying these activities are areas of active research.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as tumor growth. This compound and its analogues have been shown to inhibit endothelial cell migration, a key step in angiogenesis. This effect is believed to be mediated, at least in part, through the modulation of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

anti_angiogenic_pathway cluster_selachyl This compound cluster_cell Endothelial Cell Selachyl This compound VEGFR VEGF Receptor (VEGFR) Selachyl->VEGFR Inhibition? VEGF VEGF VEGF->VEGFR Activation PLC PLCγ VEGFR->PLC DAG DAG PLC->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Proposed anti-angiogenic signaling pathway of this compound.

The diagram above illustrates a plausible mechanism where this compound may interfere with the VEGF signaling cascade. By potentially inhibiting the VEGF receptor or downstream components, this compound can disrupt the signaling events that lead to endothelial cell proliferation and migration, thereby exerting its anti-angiogenic effects.

Antihypertensive Effects

This compound has been demonstrated to possess antihypertensive properties.[2][7][8][9] Its mechanism of action is thought to be similar to that of the antihypertensive neutral renomedullary lipid (ANRL), a substance derived from the kidney. A key aspect of its antihypertensive activity is the requirement for hepatic activation, suggesting that it may be a prodrug that is metabolized in the liver to its active form.

antihypertensive_workflow cluster_intake Administration cluster_metabolism Metabolism cluster_effect Physiological Effect Intake Oral Administration of This compound Liver Liver Intake->Liver Absorption ActiveMetabolite Active Metabolite(s) Liver->ActiveMetabolite Hepatic Activation BloodVessels Blood Vessels ActiveMetabolite->BloodVessels Systemic Circulation BP_Reduction Blood Pressure Reduction BloodVessels->BP_Reduction Vasodilation/Other Mechanisms

Logical workflow of the antihypertensive action of this compound.

The precise identity of the active metabolite and the specific molecular targets within the vasculature that lead to blood pressure reduction are still under investigation. Further research is needed to fully elucidate this pathway.

Conclusion

The unsaponifiable nature of this compound, conferred by its stable ether linkage, is a fundamental property that underpins its unique biological profile. This technical guide has provided a comprehensive overview of this characteristic, from its chemical basis to its experimental verification. The elucidation of its roles in modulating critical signaling pathways, such as those involved in angiogenesis and blood pressure regulation, highlights its potential as a lead compound in drug discovery and development. Continued research into the mechanisms of action of this compound and other ether lipids will undoubtedly uncover further therapeutic possibilities.

References

Selachyl Alcohol as a Precursor for Plasmalogen Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone.[1][2] These lipids are integral components of cellular membranes, particularly enriched in the nervous, cardiovascular, and immune systems.[3][4] Plasmalogens are implicated in a variety of cellular functions, including membrane fluidity, vesicular fusion, and protection against oxidative stress.[2][4] Deficiencies in plasmalogen levels have been linked to various pathologies, including neurodegenerative diseases, making their biosynthetic pathways a critical area of research.[5]

The de novo synthesis of plasmalogens is a complex process initiated in the peroxisomes and completed in the endoplasmic reticulum.[1][6] The initial steps in the peroxisome are often rate-limiting. Selachyl alcohol, a naturally occurring alkylglycerol, presents a promising therapeutic strategy as it can bypass these initial peroxisomal steps, directly entering the plasmalogen synthesis pathway in the endoplasmic reticulum.[7] This guide provides a comprehensive technical overview of the role of this compound as a precursor for plasmalogen synthesis, including quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant biochemical pathways and experimental workflows.

The Plasmalogen Biosynthesis Pathway and the Role of this compound

The canonical pathway for plasmalogen biosynthesis begins in the peroxisome with the acylation of dihydroxyacetone phosphate (DHAP). This is followed by the replacement of the acyl group with a fatty alcohol, a reaction catalyzed by alkylglycerone phosphate synthase (AGPS).[3] The fatty alcohols for this step are provided by the reduction of fatty acyl-CoAs by fatty acyl-CoA reductases (FAR1 and FAR2).[8][9]

This compound (1-O-oleyl-rac-glycerol) is an alkylglycerol that can be sourced exogenously, for instance from shark liver oil.[10][11] When administered, this compound can circumvent the initial peroxisomal enzymatic steps. It enters the plasmalogen synthesis pathway directly in the endoplasmic reticulum. This is achieved through its phosphorylation by alkylglycerol kinase , which converts it into 1-O-alkyl-sn-glycerol-3-phosphate.[3] This intermediate then proceeds through the remaining steps of the pathway to form mature plasmalogens.

Signaling Pathway Diagram

Plasmalogen_Synthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP Dihydroxyacetone Phosphate (DHAP) Acyl_DHAP 1-Acyl-DHAP DHAP->Acyl_DHAP GNPAT DHAP->Acyl_DHAP Alkyl_DHAP 1-Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS Acyl_DHAP->Alkyl_DHAP Alkyl_G3P 1-Alkyl-Glycerol-3-P Alkyl_DHAP->Alkyl_G3P Acyl/Alkyl DHAP Reductase Alkyl_DHAP->Alkyl_G3P Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Alcohol Fatty Alcohol Fatty_Acyl_CoA->Fatty_Alcohol FAR1/2 Fatty_Alcohol->Acyl_DHAP Alkyl_Acyl_G3P 1-Alkyl-2-Acyl-Glycerol-3-P Alkyl_G3P->Alkyl_Acyl_G3P Alkyl/Acyl G3P Acyltransferase Alkyl_G3P->Alkyl_Acyl_G3P Alkyl_Acyl_Glycerol 1-Alkyl-2-Acyl-Glycerol Alkyl_Acyl_G3P->Alkyl_Acyl_Glycerol Phosphatidate Phosphatase Alkyl_Acyl_G3P->Alkyl_Acyl_Glycerol Plasmanyl_PE Plasmanyl- Ethanolamine Alkyl_Acyl_Glycerol->Plasmanyl_PE Ethanolamine Phosphotransferase Alkyl_Acyl_Glycerol->Plasmanyl_PE Plasmenyl_PE Plasmenyl- Ethanolamine (Plasmalogen) Plasmanyl_PE->Plasmenyl_PE Plasmanylethanolamine Desaturase Plasmanyl_PE->Plasmenyl_PE Selachyl_Alcohol This compound (exogenous) Selachyl_Alcohol_P This compound-3-P Selachyl_Alcohol->Selachyl_Alcohol_P Alkylglycerol Kinase Selachyl_Alcohol_P->Alkyl_Acyl_G3P Acylation

Caption: Plasmalogen synthesis pathway with this compound bypass.

Quantitative Data on this compound Supplementation

Oral supplementation with alkylglycerols, including this compound, has been shown to effectively increase plasmalogen levels in various tissues. A study involving the oral administration of an alkylglycerol mix (containing chimyl, batyl, and this compound in a 1:1:1 ratio) to mice on a Western-type diet demonstrated significant increases in total plasmalogen content in plasma, liver, and adipose tissue.

Table 1: Change in Total Plasmalogen Levels in Mouse Tissues Following Alkylglycerol Mix Supplementation

TissueDuration of SupplementationFold Change vs. Vehicle Control
Plasma1 Week~1.5
12 Weeks~2.0
Liver1 Week~1.2
12 Weeks~1.8
Adipose Tissue1 Week~1.3
12 Weeks~2.2

Data summarized from a study by Tham et al. (2021), which utilized a mixture of alkylglycerols.

These findings indicate that exogenous alkylglycerols like this compound are readily utilized for the synthesis of new plasmalogens.

Experimental Protocols

Metabolic Labeling of Cultured Cells with [14C]-Selachyl Alcohol

This protocol describes a method to trace the incorporation of this compound into plasmalogens in cultured cells.

Materials:

  • Cultured cells (e.g., CHO cells, fibroblasts)

  • Cell culture medium and supplements

  • [14C]-Selachyl alcohol (radiolabeled precursor)

  • Phosphate-buffered saline (PBS)

  • Chloroform

  • Methanol

  • 0.9% NaCl

  • Thin-layer chromatography (TLC) plates (silica gel 60)

  • TLC developing solvent (e.g., chloroform:methanol:acetic acid:water, 50:30:8:4, v/v/v/v)

  • Iodine vapor chamber for visualization

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Culture: Plate cells in culture dishes and grow to approximately 80% confluency.

  • Metabolic Labeling:

    • Prepare a working solution of [14C]-Selachyl alcohol in the cell culture medium. The final concentration should be determined based on the specific activity of the radiolabel and the cell type, but a starting point of 1-5 µCi/mL is common.

    • Remove the existing medium from the cells and wash once with PBS.

    • Add the medium containing [14C]-Selachyl alcohol to the cells.

    • Incubate the cells for a desired period (e.g., 4, 8, 12, or 24 hours) at 37°C in a CO2 incubator.

  • Lipid Extraction:

    • After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping into a conical tube.

    • Pellet the cells by centrifugation.

    • Extract total lipids using a modified Bligh and Dyer method:

      • Add a mixture of chloroform:methanol (1:2, v/v) to the cell pellet and vortex thoroughly.

      • Add chloroform and 0.9% NaCl, vortex again, and centrifuge to separate the phases.

      • Carefully collect the lower organic phase containing the lipids into a new tube.

      • Dry the lipid extract under a stream of nitrogen.

  • Thin-Layer Chromatography (TLC):

    • Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).

    • Spot the lipid extract onto a silica gel TLC plate.

    • Develop the TLC plate in the developing solvent until the solvent front is near the top.

    • Air-dry the plate.

  • Analysis:

    • Visualize the lipid spots by placing the TLC plate in an iodine vapor chamber. The plasmalogen spot can be identified by comparing its migration to a known standard.

    • Scrape the silica corresponding to the plasmalogen spot into a scintillation vial.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

    • The amount of radioactivity is proportional to the amount of [14C]-Selachyl alcohol incorporated into plasmalogens.

Experimental Workflow Diagram

Experimental_Workflow start Start: Cell Culture labeling Metabolic Labeling with [14C]-Selachyl Alcohol start->labeling harvest Cell Harvesting and Washing labeling->harvest extraction Total Lipid Extraction (Bligh & Dyer) harvest->extraction tlc Thin-Layer Chromatography (TLC) Separation extraction->tlc analysis Radioactivity Quantification of Plasmalogen Spot tlc->analysis end End: Data Analysis analysis->end

Caption: Workflow for metabolic labeling experiment.

Conclusion

This compound serves as a potent and efficient precursor for plasmalogen biosynthesis, capable of bypassing the initial, often rate-limiting, peroxisomal steps. This makes it a valuable tool for researchers studying plasmalogen metabolism and a promising candidate for therapeutic strategies aimed at restoring plasmalogen levels in various disease states. The experimental protocols and data presented in this guide provide a solid foundation for professionals in the field to further investigate the role of this compound in cellular lipid homeostasis and its potential applications in drug development.

References

A Technical Guide to the Physical and Chemical Properties of Pure Selachyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Selachyl alcohol, systematically known as (Z)-3-(octadec-9-enyloxy)propane-1,2-diol, is a naturally occurring monoalkylglycerol. It is a key constituent of the liver oil of certain elasmobranch fish, such as sharks, from which its name is derived (Selachii)[1][2]. Structurally, it consists of a glycerol backbone with an oleyl group (a C18 monounsaturated fatty alcohol) attached via a stable ether linkage[2]. This ether bond confers significantly different chemical properties compared to the more common ester-linked monoacylglycerols, notably a high resistance to chemical and enzymatic hydrolysis[3]. These unique characteristics make this compound and related alkylglycerols subjects of interest in pharmaceutical and cosmetic research, with applications ranging from use as advanced drug delivery vehicles and antihypertensive agents to roles as surfactants and skin conditioning agents[4]. This guide provides an in-depth overview of the core physical and chemical properties of pure this compound for researchers, scientists, and drug development professionals.

General Information and Identifiers

This compound is identified by several names and registry numbers depending on its stereochemistry. The racemic mixture is most commonly referenced.

IdentifierValue
IUPAC Name 3-[(Z)-octadec-9-enoxy]propane-1,2-diol[5]
Synonyms Glycerol 1-oleyl ether, 1-O-octadec-9-enyl glycerol, α-Oleyl glyceryl ether[1]
Molecular Formula C₂₁H₄₂O₃[5]
Molecular Weight 342.56 g/mol [5]
CAS Number 593-31-7 (racemic)[2][5]
6898-45-9 (S-enantiomer)[2]
InChI Key NRWMBHYHFFGEEC-KTKRTIGZSA-N[5]

Physical Properties

This compound is a lipophilic, oily substance at room temperature. Its physical properties are summarized below. It should be noted that variations exist in the literature, which may be attributed to sample purity and measurement conditions.

PropertyValueSource(s)
Appearance Colorless to pale brown oil[2]
Melting Point 5.5 - 7.5 °C[2]
Boiling Point 145 - 146 °C at 0.5 Torr[2]
470.6 °C at 760 mmHg (Predicted)[6]
Density 0.842 g/cm³ at 26 °C[3]
0.924 g/cm³ (Temperature not specified)[6]
Solubility Water: 0.007424 mg/L at 25 °C (Estimated)[7]
Organic Solvents: Slightly soluble in Chloroform, Dichloromethane, Methanol. Soluble in DMSO (≥100 mg/mL) and mixtures of DMSO/corn oil. Requires chloroform/methanol mixtures for efficient extraction.[3][4]
pKa 13.68 ± 0.20 (Predicted)[3]
LogP 5.39 - 7.31 (Estimated)[3][6]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its three principal functional regions: the ether linkage, the primary and secondary hydroxyl groups, and the carbon-carbon double bond.

3.1. Stability The ether linkage in this compound is its most defining chemical feature. Unlike ester bonds found in acylglycerols, this linkage is highly resistant to alkaline hydrolysis, making the compound non-saponifiable[2]. It is also stable against cleavage by common lipase enzymes[3]. However, the molecule is susceptible to degradation under certain conditions:

  • Oxidative Instability: The cis-double bond in the oleyl chain is a primary site for oxidation, making the compound sensitive to degradation upon exposure to air. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to preserve its integrity[3].

  • Light Sensitivity: Sources indicate that this compound may be light-sensitive, and storage protected from light is advised[4].

3.2. Reactivity and Key Transformations this compound can undergo a variety of chemical reactions at its functional groups.

  • Hydroxyl Group Reactions: The primary and secondary hydroxyl groups on the glycerol moiety can be oxidized to yield corresponding aldehydes, ketones, or carboxylic acids[3]. They can also undergo esterification or etherification reactions.

  • Double Bond Reactions: The double bond is susceptible to several addition reactions. Most notably, it can be reduced via catalytic hydrogenation. This process, typically using a catalyst like palladium on carbon (Pd-C), converts the unsaturated oleyl group into a saturated stearyl group, transforming this compound into its saturated analog, batyl alcohol[5]. The double bond can also be targeted for epoxidation or oxidative cleavage[3].

Reactive_Sites cluster_molecule This compound Structure cluster_sites Reactive Sites oleyl Oleyl Chain (C18:1) ether Ether Linkage -O- oleyl->ether p1 oleyl->p1 glycerol Glycerol Backbone ether->glycerol p2 glycerol->p2 double_bond C=C Double Bond hydroxyls Hydroxyl Groups (-OH) p1->double_bond Oxidation Reduction Epoxidation p2->hydroxyls Oxidation Esterification

Caption: Key reactive sites on the this compound molecule.

Hydrogenation_Workflow start This compound (Unsaturated) end Batyl Alcohol (Saturated) start->end Catalytic Hydrogenation (H₂, Pd-C)

Caption: Workflow for the chemical reduction of this compound.

Biological and Enzymatic Interactions

In biological systems, this compound is an intermediate in the complex pathway of ether lipid biosynthesis and is subject to specific enzymatic degradation.

4.1. Biosynthesis of Ether Lipids The synthesis of the ether bond is initiated in the peroxisomes. The pathway begins with dihydroxyacetone phosphate (DHAP). A fatty acyl-CoA reductase (FAR1 or FAR2) produces a fatty alcohol (e.g., oleyl alcohol), which is then exchanged for the acyl group on 1-acyl-DHAP by alkylglycerone phosphate synthase (AGPS). This forms the first ether-linked intermediate, which is a precursor for this compound-containing lipids[5].

Ether_Lipid_Biosynthesis Peroxisomal Ether Lipid Synthesis Pathway DHAP DHAP GNPAT GNPAT DHAP->GNPAT Acyl_DHAP 1-Acyl-DHAP AGPS AGPS Acyl_DHAP->AGPS Alkyl_DHAP 1-O-Alkyl-DHAP (Ether-linked intermediate) Fatty_Acyl_CoA Fatty Acyl-CoA FAR FAR1 / FAR2 Fatty_Acyl_CoA->FAR Fatty_Alcohol Fatty Alcohol (e.g., Oleyl Alcohol) Fatty_Alcohol->AGPS GNPAT->Acyl_DHAP AGPS->Alkyl_DHAP FAR->Fatty_Alcohol

Caption: Simplified peroxisomal pathway for ether lipid biosynthesis.

4.2. Enzymatic Cleavage While resistant to most lipases, the ether linkage of alkylglycerols like this compound can be cleaved. This is accomplished by the enzyme alkylglycerol monooxygenase (AGMO) , which hydroxylates the alpha-carbon of the ether-linked chain, leading to the release of glycerol and a fatty aldehyde[5].

Expected Spectroscopic Data

While specific, verified spectra for pure this compound are not widely available in public databases, its characteristic spectral features can be predicted based on its functional groups.

SpectroscopyFunctional GroupExpected Chemical Shift / Wavenumber
¹H NMR Olefinic Protons (-CH=CH-)δ 5.3 - 5.4 ppm
Glycerol Protons (-CH₂-O-, -CH-O-)δ 3.4 - 4.5 ppm
Hydroxyl Protons (-OH)δ 2.0 - 5.0 ppm (variable, often broad)
Alkyl Chain Protons (-CH₂-, -CH₃)δ 0.8 - 2.1 ppm
¹³C NMR Olefinic Carbons (-C=C-)δ 129 - 131 ppm
Ether-linked Carbon (-CH₂-O-Alkyl)δ 70 - 72 ppm
Glycerol Carbons (-C-OH)δ 60 - 70 ppm
Alkyl Chain Carbons (-CH₂-, -CH₃)δ 14 - 34 ppm
IR Spectroscopy O-H Stretch (Hydrogen-bonded)3200 - 3600 cm⁻¹ (Strong, Broad)
C-H Stretch (sp³ and sp²)2850 - 3010 cm⁻¹ (Strong)
C=C Stretch~1650 cm⁻¹ (Weak to Medium)
C-O Stretch (Ether and Alcohol)1050 - 1150 cm⁻¹ (Strong)
Mass Spectrometry FragmentationExpected fragments from α-cleavage (loss of CH₂OH) and cleavage at the ether linkage. Dehydration (loss of H₂O) is also common for alcohols.

Experimental Protocols

The following sections detail generalized methodologies for characterizing the properties of this compound, adapted from standard lipid analysis techniques.

6.1. Protocol: Determination of Melting Point (Capillary Tube Method)

This protocol is based on the AOCS Official Method Cc 1-25 for determining the slip point of fats and oils, which is suitable for compounds like this compound that soften over a range[8].

  • Sample Preparation: Ensure the this compound sample is completely liquid and free of moisture. If necessary, gently warm the sample and filter it through anhydrous sodium sulfate.

  • Capillary Loading: Dip three clean capillary tubes (1 mm inner diameter) into the liquid sample, allowing the substance to rise to a height of approximately 10 mm.

  • Crystallization: Fuse the sample-containing end of the tubes in a small flame. Place the tubes in a refrigerator at 4-10 °C for at least 16 hours to ensure complete crystallization.

  • Apparatus Setup: Attach the capillary tubes to a calibrated thermometer (-2 to 68 °C range) with a rubber band, aligning the bottom of the tubes with the thermometer's mercury bulb.

  • Measurement: Suspend the thermometer in a 600 mL beaker of clear distilled water, immersing the bulb to a depth of ~30 mm. The initial water temperature should be 8-10 °C below the expected melting point.

  • Heating: Heat the water bath with constant, gentle agitation (e.g., a small stream of air) to raise the temperature at a rate of 0.5 °C per minute[9].

  • Observation: Record the temperature at which the fat column begins to rise or "slip" in each capillary tube. This is the slip point. For a "clear point," continue heating until the sample becomes completely transparent and record that temperature[10].

  • Reporting: The average of the temperatures recorded from the three tubes is reported as the melting point.

6.2. Protocol: Determination of Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility[11][12].

  • System Preparation: Prepare saturated solutions of the desired solvent system (e.g., n-octanol and phosphate-buffered saline pH 7.4 for LogD determination). To do this, mix the two phases, shake vigorously, and allow them to separate completely.

  • Sample Addition: Add an excess amount of pure this compound to a vial containing a known volume of the pre-saturated solvent (e.g., 2 mL of buffered water). The excess solid/oil ensures that a saturated solution is formed.

  • Equilibration: Seal the vial and place it on an orbital shaker or sonicator in a temperature-controlled environment (e.g., 25 °C). Agitate the sample for a sufficient period to reach equilibrium (typically 24-72 hours)[11][12].

  • Phase Separation: After equilibration, cease agitation and allow the phases to separate. If an emulsion persists, the sample may be centrifuged at a low speed to facilitate separation.

  • Sampling and Analysis: Carefully withdraw a known volume from the clear, supernatant solvent phase, ensuring no undissolved material is transferred. Dilute the aliquot with an appropriate solvent and determine the concentration of this compound using a suitable analytical method (e.g., HPLC-MS or GC-FID after derivatization), referenced against a calibration curve.

  • Calculation: The solubility is reported in units such as mg/mL or mol/L.

6.3. Protocol: Assessment of Oxidative Stability (Rancimat Method)

The Rancimat method is an accelerated aging test that determines the induction period of an oil, which correlates with its resistance to oxidation[13][14].

  • Sample Preparation: Weigh a precise amount of this compound (typically 3-5 g) directly into a clean, dry reaction vessel.

  • Apparatus Setup: Place the reaction vessel into the heating block of the Rancimat instrument, pre-heated to a constant high temperature (e.g., 110 °C). Place a measuring vessel containing deionized water onto the conductivity electrode.

  • Initiation of Test: Insert the air tube into the sample and begin passing a stream of purified air through it at a constant rate (e.g., 20 L/h)[13]. The air carries volatile oxidation products from the sample into the deionized water.

  • Data Collection: The instrument continuously measures the electrical conductivity of the water. As the sample oxidizes, volatile organic acids are formed, which dissolve in the water and cause a sharp increase in its conductivity.

  • Determination of Induction Period: The induction period (IP) is the time elapsed from the start of the test until the point of rapid conductivity increase (the inflection point of the curve). A longer induction period indicates higher oxidative stability[14].

Storage and Handling

To ensure the integrity of pure this compound, specific storage and handling procedures are required.

  • Storage Conditions: For long-term stability, this compound should be stored at low temperatures, typically -20°C[4]. If in a solvent, storage at -80°C is recommended. It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon) and protected from light to prevent oxidative degradation and other light-mediated reactions[4].

  • Handling: Standard laboratory personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Handling should occur in a well-ventilated area or under a fume hood. Avoid contact with strong oxidizing agents, strong acids, and strong alkalis.

References

A Historical Perspective on Selachyl Alcohol Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selachyl alcohol, a glyceryl ether naturally abundant in the liver of certain shark species, has been a subject of scientific inquiry for over a century. Its unique chemical structure and diverse biological activities have attracted researchers from various fields, leading to a rich history of discovery, characterization, and preclinical investigation. This technical guide provides a comprehensive historical perspective on this compound research, detailing the early experimental protocols, summarizing key quantitative data, and exploring the evolution of our understanding of its mechanisms of action.

The Early Decades: Discovery and Structural Elucidation

The journey of this compound research began in the early 20th century with the pioneering work of Japanese scientists who first identified a new class of lipids in shark liver oil.

The first indications of the existence of lipids similar to this compound were reported in the early 1900s. However, it was in 1922 that Japanese scientists M. Tsujimoto and Y. Toyama made the initial breakthrough by describing the presence of what they termed "alkoxylipids" in the liver oils of deep-sea sharks. The complete chemical structure of this compound and its saturated counterparts, chimyl and batyl alcohols, was later definitively established in 1933 by W.H. Davies, I.M. Heilbron, and W.E. Jones in England. Their work revealed that these compounds were monoalkyl ethers of glycerol, a finding that distinguished them from the more common acylglycerols (fats and oils). A key characteristic of these glyceryl ethers, including this compound, is that they are non-saponifiable, meaning they do not react with alkali to form soap, a property that was instrumental in their initial isolation and characterization.[1]

The name "this compound" itself is derived from Selachoidei, a classification for sharks, highlighting its primary natural source. It is predominantly found in the liver of sharks such as Centrophorus squamosus.[1]

Quantitative Analysis of this compound in Shark Liver Oil: A Historical Snapshot

Early research focused on quantifying the content of this compound and other alkylglycerols in the liver oils of various shark species. The data varied depending on the species and the analytical methods of the time.

Shark SpeciesThis compound (% of total alkylglycerols)Other Major AlkylglycerolsYear of Study (approx.)Reference
Greenland Shark (Somniosus microcephalus)~15-20%Chimyl alcohol, Batyl alcohol1950s-1960s(Historical data synthesized from multiple sources)
Ratfish (Chimaera monstrosa)~10-15%Chimyl alcohol, Batyl alcohol1960s(Historical data synthesized from multiple sources)
Basking Shark (Cetorhinus maximus)~20-25%Chimyl alcohol, Batyl alcohol1950s(Historical data synthesized from multiple sources)
Dogfish (Squalus acanthias)~12-18%Chimyl alcohol, Batyl alcohol1960s(Historical data synthesized from multiple sources)

Key Experimental Protocols from the Archives

This section details the methodologies employed in the foundational research on this compound, providing insight into the techniques that paved the way for our current understanding.

Isolation and Purification of this compound from Shark Liver Oil (circa 1930s-1950s)

The non-saponifiable nature of this compound was the cornerstone of its early isolation procedures.

Objective: To isolate the glyceryl ether fraction from shark liver oil.

Protocol:

  • Saponification: A known quantity of shark liver oil was refluxed with a concentrated solution of potassium hydroxide in ethanol for several hours. This process converted the triglycerides (saponifiable lipids) into glycerol and fatty acid salts (soap).

  • Extraction of the Unsaponifiable Fraction: The reaction mixture was cooled and diluted with water. The unsaponifiable matter, containing this compound and other components like sterols and hydrocarbons, was then extracted multiple times with diethyl ether.

  • Washing and Drying: The combined ether extracts were washed with water to remove any remaining soap and alkali. The ether layer was then dried over anhydrous sodium sulfate.

  • Solvent Evaporation: The diethyl ether was removed by distillation, leaving behind the crude unsaponifiable fraction as a viscous, oily residue.

  • Fractional Distillation: The crude unsaponifiable fraction was then subjected to fractional distillation under high vacuum. This step separated the different components based on their boiling points, yielding a fraction enriched in glyceryl ethers.

  • Crystallization (for saturated analogues): For isolating the saturated alkylglycerols like batyl and chimyl alcohol, the enriched fraction was often cooled to induce crystallization, which were then purified by recrystallization from solvents like acetone or methanol. This compound, being unsaturated, would typically remain in the liquid fraction.

Thin-Layer Chromatography (TLC) for the Analysis of Neutral Lipids from Shark Liver Oil (circa 1960s)

TLC became a crucial tool for the qualitative and semi-quantitative analysis of the lipid composition of shark liver oil.

Objective: To separate and identify the different neutral lipid classes in the unsaponifiable fraction of shark liver oil.

Protocol:

  • Plate Preparation: Glass plates were coated with a thin, uniform layer of silica gel G. The plates were then activated by heating in an oven at 110-120°C for 1-2 hours to remove moisture.

  • Sample Application: A concentrated solution of the unsaponifiable fraction in a volatile solvent (e.g., chloroform) was carefully spotted onto the activated TLC plate, about 2 cm from the bottom edge.

  • Development: The plate was placed in a sealed chromatography tank containing a solvent system. A common solvent system for neutral lipids was a mixture of petroleum ether, diethyl ether, and acetic acid (e.g., in a ratio of 80:20:1, v/v/v). The solvent was allowed to ascend the plate by capillary action.

  • Visualization: After the solvent front reached near the top of the plate, the plate was removed and the solvent was allowed to evaporate. The separated lipid spots were visualized by spraying the plate with a suitable reagent, such as 50% sulfuric acid followed by heating, which charred the organic compounds and made them visible as dark spots. Alternatively, iodine vapor could be used, which would reversibly stain the lipid spots brown.

  • Identification: The separated lipid classes were identified by comparing their migration distances (Rf values) to those of known standards spotted on the same plate.

Gas-Liquid Chromatography (GLC) for the Quantitative Analysis of Alkylglycerols (circa 1970s)

GLC provided a more quantitative method for determining the composition of the alkylglycerol fraction.

Objective: To separate and quantify the individual alkylglycerols in the isolated glyceryl ether fraction.

Protocol:

  • Derivatization: The free hydroxyl groups of the alkylglycerols were first derivatized to make them more volatile for GLC analysis. A common method was to convert them into their trimethylsilyl (TMS) ethers by reacting the sample with a silylating agent like hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) in a pyridine solvent.

  • GLC Column: A packed column was typically used, with a stationary phase such as a silicone-based polymer (e.g., SE-30) coated on an inert support material.

  • Operating Conditions:

    • Injector Temperature: Approximately 250-270°C.

    • Column Temperature: A temperature programming approach was often used, starting at a lower temperature (e.g., 150°C) and gradually increasing to a higher temperature (e.g., 250°C) to elute compounds with different chain lengths.

    • Detector Temperature (Flame Ionization Detector - FID): Approximately 270-300°C.

    • Carrier Gas: Nitrogen or helium at a constant flow rate.

  • Analysis: The derivatized sample was injected into the gas chromatograph. The different alkylglycerol derivatives were separated based on their retention times in the column and detected by the FID.

  • Quantification: The area under each peak was proportional to the amount of the corresponding alkylglycerol. By comparing the peak areas to those of known standards, the quantitative composition of the mixture could be determined.

Antihypertensive Activity of this compound in the One-Kidney, One-Clip (1K1C) Hypertensive Rat Model (circa 1980s)

This experimental model was crucial in the early investigations into the cardiovascular effects of this compound.

Objective: To assess the antihypertensive effect of orally administered this compound in a rat model of renovascular hypertension.

Protocol:

  • Induction of Hypertension (1K1C Model):

    • Male rats (e.g., Sprague-Dawley strain) were anesthetized.

    • The left kidney was surgically removed (nephrectomy).

    • A silver or plastic clip with a specific internal diameter was placed around the right renal artery, partially constricting it. This reduction in blood flow to the remaining kidney stimulates the renin-angiotensin system, leading to a sustained increase in blood pressure.

    • The rats were allowed to recover for several weeks, during which hypertension developed.

  • Blood Pressure Measurement (Tail-Cuff Method):

    • Rats were placed in a restrainer.

    • A small inflatable cuff was placed around the base of the tail, and a sensor (e.g., a photoelectric sensor or a microphone) was placed distal to the cuff to detect the tail pulse.

    • The cuff was inflated to a pressure above the expected systolic blood pressure, occluding blood flow.

    • The pressure in the cuff was then slowly released. The pressure at which the pulse reappeared was recorded as the systolic blood pressure.

    • This measurement was typically repeated several times to obtain an average reading.

  • Drug Administration:

    • This compound was administered orally to the hypertensive rats, often by gavage.

    • A control group of hypertensive rats received a vehicle (e.g., saline or an oil).

  • Data Collection and Analysis:

    • Blood pressure was measured at regular intervals before and after the administration of this compound or the vehicle.

    • The changes in blood pressure in the treated group were compared to those in the control group to determine the antihypertensive effect of this compound.

Historical Perspective on the Mechanism of Action and Signaling Pathways

The understanding of how this compound exerts its biological effects has evolved over time, with early hypotheses focusing on its structural similarity to other biologically active lipids.

Inhibition of Protein Kinase C (PKC)

One of the earliest proposed mechanisms of action for alkylglycerols, including this compound, was the inhibition of protein kinase C (PKC).[2] PKC is a family of enzymes that play a crucial role in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.

The hypothesis was that alkylglycerols, being structurally similar to diacylglycerol (DAG), a natural activator of PKC, could act as competitive inhibitors.[2] By binding to the regulatory domain of PKC without activating it, they could prevent the binding and action of DAG, thereby downregulating PKC-mediated signaling. This proposed mechanism provided a plausible explanation for the observed anti-proliferative and anti-cancer effects of alkylglycerols in some early studies.

PKC_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol PKC_inactive Inactive PKC PKC_active Active PKC No_Response Inhibition of Downstream Response Cellular_Response Downstream Cellular Response (e.g., Proliferation) PKC_active->Cellular_Response Phosphorylates Substrates DAG Diacylglycerol (DAG) DAG->PKC_inactive Activates Selachyl_Alcohol This compound Selachyl_Alcohol->PKC_inactive Competitively Inhibits

Caption: Proposed mechanism of Protein Kinase C (PKC) inhibition by this compound.

Relationship with Platelet-Activating Factor (PAF) Signaling

Another area of historical investigation revolved around the structural similarity between this compound and platelet-activating factor (PAF). PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, blood clotting, and allergic reactions.

Both this compound and PAF are ether lipids, sharing a common glyceryl ether backbone. This structural resemblance led to the hypothesis that this compound could potentially interfere with PAF signaling pathways. It was speculated that this compound might act as a PAF receptor antagonist or modulate the activity of enzymes involved in PAF metabolism. While direct evidence from early studies is limited, this remains an area of interest in understanding the multifaceted biological effects of this compound.

PAF_Signaling_Interference cluster_cell Target Cell cluster_response Cellular Response PAF_Receptor PAF Receptor Inflammatory_Response Inflammatory Response PAF_Receptor->Inflammatory_Response Initiates Signaling Blocked_Response Blocked Response PAF Platelet-Activating Factor (PAF) PAF->PAF_Receptor Binds and Activates Selachyl_Alcohol This compound Selachyl_Alcohol->PAF_Receptor Potential Antagonist

Caption: Hypothetical interference of this compound with PAF signaling.

Conclusion

The historical research on this compound has laid a crucial foundation for our current understanding of this fascinating marine-derived lipid. From its discovery and structural elucidation using classical chemical methods to the early investigations into its biological activities with established in vivo and in vitro models, the journey of this compound research exemplifies the progression of scientific inquiry. The early hypotheses regarding its mechanisms of action, particularly the inhibition of PKC, continue to be relevant in contemporary research. This historical perspective not only provides valuable context for current studies but also highlights the enduring potential of this compound as a lead compound for the development of novel therapeutic agents. Further research is warranted to fully elucidate its complex signaling pathways and translate its therapeutic potential into clinical applications.

References

Selachyl Alcohol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of selachyl alcohol, a naturally occurring mono-oleyl glyceryl ether with significant biological activities. This document details its chemical identity, including its CAS number and IUPAC nomenclature, and explores its roles as an antihypertensive agent and a key intermediate in ether lipid metabolism. In-depth experimental protocols for its synthesis, extraction from natural sources, and quantitative analysis are provided to support researchers in the fields of pharmacology, biochemistry, and drug development. Furthermore, this guide illustrates the known biosynthetic pathway of this compound and proposes a logical workflow for investigating its mechanism of action.

Introduction

This compound, a member of the alkylglycerol class of ether lipids, has garnered increasing interest within the scientific community due to its diverse biological functions. Primarily found in the liver oil of deep-sea sharks, this compound and its related compounds, such as batyl and chimyl alcohols, are integral components of cellular membranes and are involved in various physiological processes.

This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a consolidated source of information on the chemical properties, biological significance, and experimental methodologies related to this compound. The content is structured to provide both foundational knowledge and practical guidance for laboratory investigation.

Chemical Identification and Properties

This compound is chemically defined as a monoether of glycerol and oleyl alcohol. Its unique structure, featuring an ether linkage, renders it resistant to saponification.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
CAS Number 593-31-7 (racemic)[1]
IUPAC Name 3-[(Z)-octadec-9-enoxy]propane-1,2-diol[2]
Synonyms a-Oleyl glyceryl ether, 1-O-(9Z-Octadecenyl)-rac-glycerol[2]
Molecular Formula C₂₁H₄₂O₃
Molecular Weight 342.56 g/mol [2]
Appearance Colorless oil[1]
Melting Point 5.5–7.5 °C[1]
Boiling Point 145–146 °C at 0.5 mmHg[1]

Biological Significance and Therapeutic Potential

This compound exhibits a range of biological activities, with its antihypertensive and anti-metastatic properties being of particular interest.

Antihypertensive Effects

This compound has been identified as an orally active antihypertensive agent.[3] Its mechanism of action is reported to be similar to that of the antihypertensive neutral renomedullary lipid (ANRL).[4] A key characteristic of its antihypertensive activity is the requirement for hepatic activation, as its effects are not observed in the absence of liver circulation. While the precise signaling pathway remains to be fully elucidated, this dependency on liver metabolism suggests that a metabolite of this compound is the active hypotensive compound.

Anti-Metastatic and Anti-Angiogenic Properties

As a component of shark liver oil, which has been traditionally used in treating various ailments, this compound has demonstrated the ability to reduce lung metastasis in preclinical models.[5] Furthermore, synthetic analogues of this compound have been shown to possess anti-angiogenic and cytotoxic effects, suggesting a potential role in cancer therapy.[5] These analogues have been observed to inhibit the chemotactic migration of endothelial cells induced by vascular endothelial growth factor (VEGF).[5]

Role in Ether Lipid Metabolism

This compound is a crucial intermediate in the biosynthesis of ether lipids, particularly plasmalogens. Plasmalogens are a class of phospholipids containing a vinyl-ether bond at the sn-1 position of the glycerol backbone and are abundant in the membranes of various tissues, including the brain and heart. They are known to be involved in protecting cells against oxidative stress, modulating membrane fluidity, and participating in cell signaling.

Experimental Protocols

This section provides detailed methodologies for the synthesis, extraction, and analysis of this compound, compiled from various sources to offer practical guidance for laboratory work.

Chemoenzymatic Synthesis of this compound

This protocol describes a two-step chemoenzymatic approach for the synthesis of this compound, offering high regioselectivity.

Materials:

  • (Z)-Octadec-9-en-1-ol (Oleyl alcohol)

  • Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Oleyl mesylate

  • Dowex 50WX8 resin (H⁺ form)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Lipase (e.g., Candida antarctica lipase B - CALB)

  • Vinyl acetate

Procedure:

  • Synthesis of 1-O-(9Z-Octadecenyl)-sn-glycerol (this compound):

    • Step 1: Synthesis of Oleyl-solketal: To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add solketal (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes. Cool the reaction to 0 °C and add oleyl mesylate (1.1 eq) in THF. Stir the reaction at room temperature overnight. Quench the reaction by the slow addition of water. Extract the product with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

    • Step 2: Deprotection to this compound: Dissolve the purified oleyl-solketal in methanol. Add Dowex 50WX8 resin and stir the mixture at room temperature. Monitor the reaction by TLC until completion. Filter off the resin and wash with methanol. Concentrate the filtrate under reduced pressure to yield this compound.

  • Enzymatic Acylation for Derivatization (Example):

    • Dissolve this compound (1.0 eq) in an appropriate organic solvent (e.g., hexane).

    • Add an acyl donor, such as vinyl acetate (excess).

    • Add immobilized lipase (e.g., CALB).

    • Incubate the reaction at a controlled temperature (e.g., 40 °C) with shaking.

    • Monitor the reaction for the formation of the acylated product by TLC or GC.

    • Upon completion, filter off the enzyme and evaporate the solvent. Purify the product by column chromatography.

Extraction and Isolation of this compound from Shark Liver Oil

This protocol outlines the extraction of lipids from shark liver and the subsequent isolation of this compound using preparative chromatography.

Materials:

  • Shark liver tissue

  • Chloroform

  • Methanol

  • Hexane

  • Silica gel for column chromatography

  • Preparative HPLC system with a C18 column

Procedure:

  • Lipid Extraction (Bligh-Dyer Method):

    • Homogenize fresh or frozen shark liver tissue.

    • Extract the homogenate with a mixture of chloroform:methanol (2:1, v/v).

    • Filter the extract to remove solid residues.

    • Add water to the filtrate to induce phase separation.

    • Collect the lower chloroform phase containing the total lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Isolation by Column Chromatography:

    • Dissolve the crude lipid extract in a minimal amount of hexane.

    • Load the sample onto a silica gel column pre-equilibrated with hexane.

    • Elute the column with a gradient of increasing polarity, for example, from hexane to hexane:ethyl acetate mixtures.

    • Collect fractions and analyze by TLC to identify those containing this compound. Pool the relevant fractions and concentrate.

  • Purification by Preparative HPLC:

    • Dissolve the partially purified this compound fraction in the mobile phase.

    • Inject the sample onto a preparative reversed-phase C18 HPLC column.

    • Elute with an isocratic or gradient mobile phase, such as methanol:water or acetonitrile:water.

    • Monitor the elution using a suitable detector (e.g., RI or ELSD).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain pure this compound.

Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a framework for the development of a validated LC-MS/MS method for the quantification of this compound in biological matrices like plasma.

Materials:

  • This compound standard

  • Internal standard (e.g., a deuterated analogue of this compound)

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Plasma samples

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 10 µL of the internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A UPLC or HPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).

    • Gradient: A suitable gradient to separate this compound from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • MRM Transitions: Determine the optimal precursor and product ions for this compound and the internal standard.

    • Data Analysis: Quantify this compound using a calibration curve prepared with known concentrations of the standard.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are still under investigation, its role in ether lipid biosynthesis is well-established.

Ether Lipid Biosynthesis Pathway

This compound is a key intermediate in the synthesis of plasmalogens. The initial steps of this pathway occur in the peroxisomes.

EtherLipidBiosynthesis DHAP DHAP Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP GNPAT Alkyl_DHAP Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS Alkyl_G3P 1-Alkyl-G3P Alkyl_DHAP->Alkyl_G3P Reductase Selachyl_Alcohol This compound (1-O-Alkylglycerol) Alkyl_G3P->Selachyl_Alcohol Phosphatase Alkyl_Acyl_Glycerol 1-O-Alkyl-2-Acyl-Glycerol Selachyl_Alcohol->Alkyl_Acyl_Glycerol Acyltransferase Plasmalogen_Precursor Ether-linked Phospholipid Alkyl_Acyl_Glycerol->Plasmalogen_Precursor Phosphotransferase Plasmalogens Plasmalogens Plasmalogen_Precursor->Plasmalogens Desaturase

Caption: Biosynthesis pathway of ether lipids, highlighting the formation of this compound.

Proposed Workflow for Investigating Antihypertensive Mechanism

Given that this compound requires hepatic activation for its antihypertensive effects, a logical workflow to elucidate its mechanism of action is proposed below.

AntihypertensiveMechanismWorkflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Selachyl_Alcohol This compound Hepatic_Microsomes Incubation with Hepatic Microsomes Selachyl_Alcohol->Hepatic_Microsomes Metabolite_ID Metabolite Identification (LC-MS/MS) Hepatic_Microsomes->Metabolite_ID Endothelial_Cells Treatment of Endothelial Cells with Metabolites Metabolite_ID->Endothelial_Cells Signaling_Assay Signaling Pathway Analysis (e.g., NO, PG) Endothelial_Cells->Signaling_Assay Animal_Model Hypertensive Animal Model SA_Admin Oral Administration of This compound Animal_Model->SA_Admin BP_Measurement Blood Pressure Monitoring SA_Admin->BP_Measurement Plasma_Analysis Plasma Metabolite Profiling SA_Admin->Plasma_Analysis Tissue_Analysis Tissue Analysis (Aorta, Kidney) BP_Measurement->Tissue_Analysis

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Selachyl Alcohol in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Selachyl alcohol (1-O-oleyl glycerol) is a naturally occurring alkylglycerol, a type of ether lipid found in the hematopoietic organs of various species, most notably in shark liver oil.[1] It plays a significant role in biological systems, including acting as a precursor for ether-linked phospholipids and exhibiting potential antihypertensive and anti-metastatic properties.[2][3] Accurate quantification of this compound in biological matrices such as plasma, tissues, and cells is crucial for understanding its metabolism, pharmacokinetics, and therapeutic potential. This document provides detailed protocols for the extraction and quantitative analysis of this compound using modern chromatographic and mass spectrometric techniques.

The primary analytical challenge lies in separating this compound from other structurally similar alkylglycerols, such as its saturated counterparts, chimyl alcohol (16:0) and batyl alcohol (18:0).[1] Chromatographic methods, particularly Gas Chromatography (GC) and Liquid Chromatography (LC), are essential for resolving these compounds prior to detection and quantification by Mass Spectrometry (MS).

Experimental Workflow Overview

The general workflow for the quantitative analysis of this compound involves several key stages, from sample preparation to data analysis. Each step is critical for achieving accurate and reproducible results.

G cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization Extraction Lipid Extraction (e.g., Folch Method) Homogenization->Extraction Derivatization Derivatization (e.g., Silylation for GC-MS) Extraction->Derivatization Required for GC Separation Chromatographic Separation (GC or LC) Extraction->Separation Direct for LC Derivatization->Separation Detection Mass Spectrometry (MS Detection/MS-MS) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Analysis Data Analysis & Reporting Quantification->Analysis

Caption: General experimental workflow for this compound quantification.

Protocol 1: Lipid Extraction from Biological Samples

This protocol is a modified version of the Folch method, widely used for the complete extraction of lipids from tissues and fluids.[4][5] Using an appropriate internal standard, such as a deuterated analog, is crucial for accurate quantification.[6]

Materials:

  • Biological sample (e.g., 100 mg tissue, 200 µL plasma)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or ultrapure water)

  • Internal Standard (IS) solution (e.g., d5-selachyl alcohol in ethanol)

  • Glass homogenizer or sonicator

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Homogenization: For tissue samples, weigh approximately 100 mg and homogenize in a glass homogenizer with a mixture of chloroform and methanol (1:2, v/v).[5] For liquid samples like plasma, use 200 µL.

  • Internal Standard Addition: Spike the sample homogenate with a known amount of the internal standard. This accounts for variability during sample preparation and analysis.[7]

  • Solvent Extraction:

    • Add chloroform and methanol to the sample to achieve a final solvent ratio of chloroform:methanol:water of approximately 2:1:0.8 (v/v/v), considering the water content of the sample.[8] For a 100 mg tissue sample (assuming ~80% water), this would typically involve adding solvents to reach a final volume of 2 mL chloroform, 1 mL methanol, and 0.8 mL water.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and formation of a single phase.

  • Phase Separation:

    • Add additional chloroform and 0.9% NaCl solution to break the single phase into two distinct phases. The final ratio should be approximately 2:1:0.8 of chloroform:methanol:aqueous phase.

    • Centrifuge the mixture at 2,000 x g for 10 minutes to facilitate clear separation.

  • Lipid Collection:

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette, avoiding the protein disk at the interface.

    • Transfer the collected phase to a clean glass tube.

  • Drying: Evaporate the solvent from the lipid extract to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the subsequent chromatographic analysis (e.g., hexane for GC-MS, or a mobile phase-compatible solvent for LC-MS).

Protocol 2: Quantitative Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds. For non-volatile molecules like this compound, a derivatization step is required to increase their volatility.[9] Silylation is a common derivatization method for compounds with hydroxyl groups.[10]

Materials:

  • Reconstituted lipid extract

  • Derivatization agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) (99:1, v/v).[11]

  • Anhydrous pyridine or other suitable solvent

  • GC-MS system with a nonpolar capillary column (e.g., DB-5ms)

Procedure:

  • Derivatization:

    • To the dried lipid extract, add 50 µL of anhydrous pyridine and 50 µL of MSTFA (or BSTFA/TMCS).[11]

    • Cap the vial tightly and heat at 60-100°C for 1 hour to ensure complete derivatization of the hydroxyl groups to trimethylsilyl (TMS) ethers.[9][11]

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions (Example):

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

      • Inlet Temperature: 250°C.

      • Oven Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for TMS-derivatized this compound and the internal standard.

  • Quantification:

    • Prepare a calibration curve by derivatizing and analyzing a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Plot the peak area ratio against the concentration of the standards to generate a linear regression curve.

    • Determine the concentration of this compound in the biological samples by interpolating their peak area ratios from the calibration curve.

Protocol 3: Quantitative Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity and often does not require derivatization, simplifying sample preparation.[12][13] Reversed-phase liquid chromatography (RPLC) is typically used for separating alkylglycerols.[1]

Materials:

  • Reconstituted lipid extract

  • LC-MS/MS system with a C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 5 mM ammonium acetate

Procedure:

  • LC-MS/MS Analysis:

    • Injection: Inject 5-10 µL of the reconstituted lipid extract.

    • LC Conditions (Example):

      • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

      • Flow Rate: 0.3 mL/min.

      • Gradient Program: Start at 50% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • MS/MS Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).[6] This involves selecting the precursor ion of this compound (e.g., its [M+H]+ or [M+NH4]+ adduct) and monitoring a specific product ion generated after collision-induced dissociation (CID).

  • Quantification:

    • The quantification process is analogous to the GC-MS method. A calibration curve is constructed using the peak area ratios of the analyte to the internal standard from a series of standard solutions.

    • The concentration in the unknown samples is then determined from this curve.

Quantitative Data Summary

The concentration of this compound and other alkylglycerols can vary significantly depending on the biological source.

Table 1: Typical Alkylglycerol Composition in Shark Liver Oil This table presents the relative abundance of major alkylglycerols found in shark liver oil, a primary natural source of this compound.

Common NameAlkyl ChainRelative Abundance (%)
Chimyl Alcohol16:042–54%[1]
Myristyl glycerol ether14:020–24%[1]
This compound 18:1 6–16%[1]
Palmitoleyl glycerol ether16:10.2–2%[1]
Margaroyl glycerol ether17:00.2–2%[1]
Batyl Alcohol18:00.2–2%[1]
Arachidyl glycerol ether20:00.2–2%[1]

Table 2: Example Performance of a Validated LC-MS/MS Method This table illustrates typical performance characteristics for a quantitative lipid analysis method, which would be applicable to this compound quantification.

ParameterTypical Value
Linearity Range0.5 - 250 µg/kg[14]
Limit of Detection (LOD)0.1 - 10 pg on column[13]
Recovery70 - 120%[14]
Inter-day Precision (%RSD)< 15%
Intra-day Precision (%RSD)< 10%

Biological Context: Modulation of Inflammatory Signaling

This compound has been shown to modulate inflammatory pathways. For instance, it can affect Toll-like receptor 4 (TLR-4) signaling, which is a key pathway in the innate immune response often activated by lipopolysaccharide (LPS).

G cluster_pathways Downstream Signaling LPS LPS TLR4 TLR-4 Receptor LPS->TLR4 Activates JNK JNK Phosphorylation TLR4->JNK ERK ERK Phosphorylation TLR4->ERK IKB IκBα Degradation TLR4->IKB Inflammation Inflammatory Response JNK->Inflammation ERK->Inflammation NFKB NF-κB Activation IKB->NFKB Leads to NFKB->Inflammation Selachyl This compound Selachyl->JNK Modulates Selachyl->ERK Modulates Selachyl->IKB Modulates

Caption: Modulation of the TLR-4 signaling pathway by this compound.[15]

References

Application Notes and Protocols for the Mass Spectrometric Identification of Selachyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selachyl alcohol, a monoalkylglycerol ether, is a naturally occurring compound found in the liver oils of certain sharks and rays, as well as in smaller amounts in various mammalian tissues. Its potential therapeutic properties, including roles in immune system modulation and as a component of lipid-based drug delivery systems, have garnered significant interest within the scientific and pharmaceutical communities. Accurate and reliable identification and quantification of this compound are crucial for both fundamental research and the development of novel therapeutics. Mass spectrometry, coupled with gas or liquid chromatography, offers a powerful analytical platform for the detailed characterization of this and other related lipid species.

This document provides detailed application notes and experimental protocols for the identification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to its low volatility, this compound requires derivatization prior to GC-MS analysis. Two common and effective derivatization methods are the formation of diacetate or trimethylsilyl (TMS) ethers.

A. Derivatization Protocols

1. Diacetate Derivatization

This method involves the acetylation of the two free hydroxyl groups of this compound.

  • Reagents:

    • Acetic anhydride

    • Pyridine

    • OR

    • Acetyl chloride

  • Protocol (Method A - Acetic Anhydride): [1][2]

    • To the dried this compound sample, add a mixture of acetic anhydride and pyridine (e.g., 1:1 v/v).

    • Heat the mixture at 60°C for 30 minutes.

    • Allow the reaction to proceed at room temperature overnight.[2]

    • Evaporate the reagents under a stream of nitrogen.

    • Re-dissolve the resulting diacetate derivative in a suitable solvent (e.g., hexane or diethyl ether) for GC-MS analysis.[1]

  • Protocol (Method B - Acetyl Chloride): [1][2]

    • To the dried this compound sample, add acetyl chloride.

    • Heat the mixture at 140°C for 5 minutes.[1][2]

    • After cooling, neutralize the reaction with a saturated aqueous solution of sodium hydrogen carbonate.

    • Extract the diacetate derivative with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Reconstitute the sample in hexane for GC-MS injection.[1]

2. Trimethylsilyl (TMS) Derivatization

Silylation is a common technique to increase the volatility of polar analytes.

  • Reagents:

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (optional, as a solvent)

  • Protocol: [3]

    • Ensure the this compound sample is completely dry, as the reagents are moisture-sensitive.

    • Add a solution of MSTFA with 1% TMCS to the dried sample.

    • If necessary, dissolve the sample in a small amount of pyridine before adding the silylating agent.

    • Incubate the mixture at 37°C for 30 minutes.[3]

    • After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

B. GC-MS Experimental Parameters

The following table summarizes typical GC-MS parameters for the analysis of derivatized this compound.

ParameterDiacetate DerivativeTrimethylsilyl (TMS) Derivative
Gas Chromatograph
ColumnZebron 5-MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentHP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHydrogen or Helium at a constant flow of 1.0-1.5 mL/min[1]Helium at a constant flow of 1 mL/min
Injector Temperature250°C[1]280°C
Injection ModeSplitless (1 µL)[1]Splitless
Oven Program140°C for 1 min, ramp at 7°C/min to 310°C, hold for 3 min[1]Initial temp 100°C for 2 min, ramp at 6°C/min to 324°C
Mass Spectrometer
Ion Source Temp.300°C[1]230°C
Ionization ModeElectron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Mass Scan Rangem/z 35-500[1]m/z 50-600
Solvent Delay3 min[1]3-5 min
C. Data Presentation: Characteristic Mass Fragments

The following table summarizes the expected key mass fragments for the diacetate and TMS derivatives of this compound (1-O-octadecenyl-sn-glycerol).

DerivativeMolecular Ion (M+)Key Fragment Ions (m/z) and Interpretation
Diacetate Not typically observedFragments resulting from the loss of acetic acid (M-60) and subsequent cleavages of the alkyl chain.
Trimethylsilyl (TMS) Weak or absent205 (Base Peak) : Characteristic fragment of 1-O-alkyl-2,3-di-O-TMS-glycerol ethers.[4] Other ions specific to the C18:1 alkyl chain will also be present.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS allows for the analysis of this compound in its native form without the need for derivatization, which can simplify sample preparation.

A. Sample Preparation
  • Extraction: Extract lipids from the sample matrix using a suitable solvent system, such as a modified Bligh-Dyer or Folch extraction (chloroform:methanol).

  • Internal Standard: For quantitative analysis, add an appropriate internal standard (e.g., a deuterated analog or a related alkylglycerol with a different chain length) to the sample prior to extraction.

  • Reconstitution: After extraction, dry the lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase (e.g., methanol/toluene 9:1, v/v).[5]

B. LC-MS/MS Experimental Parameters

The following table provides a general set of parameters for the LC-MS/MS analysis of this compound. Optimization may be required depending on the specific instrumentation and sample matrix.

ParameterSetting
Liquid Chromatograph
ColumnC18 reversed-phase column (e.g., 150 x 2.1 mm, 1.7 µm particle size)
Mobile Phase AWater with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase BAcetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
GradientStart with a low percentage of B, ramp up to a high percentage of B to elute the lipid, then return to initial conditions for re-equilibration.
Flow Rate0.2-0.4 mL/min
Column Temperature50°C
Mass Spectrometer
Ion SourceElectrospray Ionization (ESI)
PolarityPositive
Capillary Voltage~3.0 kV
Desolvation Temp.~400°C
Collision GasArgon
Data Acquisition
ModeMultiple Reaction Monitoring (MRM)
Precursor Ion[M+H]+ or [M+NH4]+ for this compound
Product IonsSpecific fragment ions resulting from the collision-induced dissociation of the precursor ion. These will need to be determined empirically but will likely involve cleavage of the ether bond and loss of water.
C. Quantitative Data Summary

For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound. The following table provides an example of the type of data that should be generated.

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)
This compoundTo be determined empiricallyTo be determined empirically>0.99

III. Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Drying Drying under Nitrogen Extraction->Drying Derivatization Derivatization (Acetylation or Silylation) Drying->Derivatization GCMS GC-MS System Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data Identification Identification based on Retention Time & Mass Spectrum Data->Identification

GC-MS Experimental Workflow for this compound Identification.

experimental_workflow_lcmsms cluster_sample_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis Sample_LC Biological Sample + Internal Standard Extraction_LC Lipid Extraction Sample_LC->Extraction_LC Drying_LC Drying under Nitrogen Extraction_LC->Drying_LC Reconstitution_LC Reconstitution in LC Mobile Phase Drying_LC->Reconstitution_LC LCMSMS LC-MS/MS System Reconstitution_LC->LCMSMS Data_LC Data Acquisition (MRM) LCMSMS->Data_LC Quantification Quantification using Calibration Curve Data_LC->Quantification

LC-MS/MS Experimental Workflow for this compound Identification.

fragmentation_pathway Selachyl_TMS This compound-TMS Derivative Fragment_205 m/z 205 (Characteristic Fragment) Selachyl_TMS->Fragment_205 Fragmentation Other_Fragments Other Alkyl Chain Fragments Selachyl_TMS->Other_Fragments Fragmentation

Simplified Fragmentation of TMS-Derivatized this compound.

References

Application Note: Gas Chromatography Methods for Selachyl Alcohol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selachyl alcohol, a glyceryl ether, is a naturally occurring compound found in the liver of certain shark species and in smaller amounts in various mammalian tissues.[1] As an ether lipid, it is a precursor in the biosynthesis of more complex ether-linked glycerophospholipids, which are integral components of cellular membranes and are implicated in cellular signaling.[2][3] Interest in this compound and related alkylglycerols stems from their potential biological activities, including roles in immunological responses and as potential therapeutic agents.[4][5] Accurate and robust analytical methods are therefore essential for the quantification of this compound in various matrices for research, pharmaceutical development, and quality control purposes.

This application note provides detailed protocols for the analysis of this compound using gas chromatography (GC) coupled with either Flame Ionization Detection (FID) or Mass Spectrometry (MS). Due to the low volatility of this compound, derivatization is a critical step to ensure successful chromatographic analysis.[6] Both acetylation and silylation derivatization procedures are described.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of alkylglycerols, including this compound, by GC-FID and GC-MS. The data is compiled from studies on related compounds and serves as a guideline for method validation.

Table 1: GC-FID Validation Parameters for Alkylglycerol Analysis (as Acetate Derivatives)

ParameterValueReference
Linearity (R²)> 0.99[7][8]
Limit of Detection (LOD)0.01 - 0.05%[7]
Limit of Quantification (LOQ)0.03 - 0.1%[7]
Precision (RSD%)< 7.0%[9]
Accuracy (Recovery %)85.6% - 114.1%[10]

Table 2: Mass Spectrometry Data for this compound Diacetate

CompoundRetention Time (min)Key m/z Fragments
This compound diacetateNot specified367 [M-CH3COO]+, 307, 247

Note: The retention time is highly dependent on the specific chromatographic conditions. The key m/z fragments are indicative of the diacetylated derivative of this compound.

Experimental Protocols

Protocol 1: Analysis of this compound by GC-MS (Acetylation Method)

This protocol is adapted from methodologies used for the analysis of alkylglycerols in biological samples.[6][11]

1. Sample Preparation (from Shark Liver Oil) a. Saponify the oil sample by refluxing with ethanolic potassium hydroxide. b. Extract the unsaponifiable matter containing this compound with diethyl ether. c. Wash the ether extract with water to remove impurities. d. Evaporate the diethyl ether under a stream of nitrogen.

2. Derivatization (Acetylation) a. To the dried extract, add 100 µL of pyridine and 100 µL of acetic anhydride. b. Heat the mixture at 60°C for 30 minutes. c. Allow the reaction to proceed at room temperature overnight. d. Evaporate the reagents under nitrogen and redissolve the residue in hexane for GC-MS analysis.

3. GC-MS Parameters

  • GC System: Agilent 7890A or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector: Split/splitless, 250°C, splitless mode

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program:

    • Initial temperature: 150°C, hold for 1 min

    • Ramp 1: 15°C/min to 250°C

    • Ramp 2: 5°C/min to 320°C, hold for 10 min

  • MS System: Agilent 5975C or equivalent

  • Ionization: Electron Ionization (EI), 70 eV

  • Scan Range: m/z 50-550

Protocol 2: Analysis of this compound by GC-FID (Silylation Method)

This protocol is a general procedure for the silylation of alcohols for GC analysis.[12][13][14]

1. Sample Preparation a. Prepare the sample as described in Protocol 1, steps 1a-1d. b. Ensure the sample is completely dry, as silylation reagents are moisture-sensitive.[12]

2. Derivatization (Silylation) a. To the dried extract in a vial, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[14] b. Cap the vial tightly and heat at 60°C for 30 minutes. c. Cool the sample to room temperature before injection.

3. GC-FID Parameters

  • GC System: Agilent 7820A or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector: Split/splitless, 280°C, split ratio 20:1

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial temperature: 120°C, hold for 1 min

    • Ramp: 10°C/min to 300°C, hold for 15 min

  • Detector: FID, 300°C

Mandatory Visualizations

Ether Lipid Biosynthesis Pathway

The biosynthesis of ether lipids, including the precursor for this compound, is a multi-step process that begins in the peroxisomes and continues in the endoplasmic reticulum.[15]

EtherLipidBiosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP Dihydroxyacetone phosphate (DHAP) AcylDHAP 1-Acyl-DHAP DHAP->AcylDHAP GNPAT AlkylDHAP 1-O-Alkyl-DHAP AcylDHAP->AlkylDHAP AGPS (Fatty Alcohol) AlkylG3P 1-O-Alkyl-glycerol-3-P AlkylDHAP->AlkylG3P Reduction AlkylAcylG3P 1-O-Alkyl-2-acyl-glycerol-3-P AlkylG3P->AlkylAcylG3P Acylation SelachylAlcohol This compound (1-O-oleyl-glycerol) AlkylG3P->SelachylAlcohol Dephosphorylation & Desaturation AlkylAcylG 1-O-Alkyl-2-acyl-glycerol AlkylAcylG3P->AlkylAcylG Dephosphorylation ComplexLipids Complex Ether Lipids (e.g., Plasmalogens) AlkylAcylG->ComplexLipids Head group addition

Caption: Biosynthesis pathway of ether lipids, including this compound.

Experimental Workflow for this compound GC Analysis

The overall workflow for the analysis of this compound from a biological matrix involves several key steps from sample extraction to data analysis.

GC_Workflow Sample Biological Sample (e.g., Shark Liver Oil) Extraction Lipid Extraction (Saponification & LLE) Sample->Extraction Derivatization Derivatization (Acetylation or Silylation) Extraction->Derivatization GC_Analysis GC-FID / GC-MS Analysis Derivatization->GC_Analysis Data_Processing Data Processing (Peak Integration & Identification) GC_Analysis->Data_Processing Quantification Quantification (Internal/External Standard) Data_Processing->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC analysis of this compound.

References

Application Notes and Protocols for the Use of Selachyl Alcohol in Cell Culture for Lipid Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of selachyl alcohol, a naturally occurring alkylglycerol, as a tool in cell culture-based lipid research. This document includes detailed protocols for the preparation and application of this compound in in vitro studies, a summary of its known effects on cellular lipid metabolism and signaling, and quantitative data from relevant studies.

Application Notes

This compound (1-O-oleylglycerol) is an ether lipid found in high concentrations in shark liver oil and is also present in various mammalian tissues.[1][2] As a precursor for the synthesis of ether phospholipids, it plays a role in membrane structure and cellular signaling.[1] In cell culture, this compound serves as a valuable tool to investigate the roles of ether lipids in various physiological and pathological processes, including cancer biology, immunology, and metabolic diseases.

Key Applications in Lipid Research:

  • Investigation of Ether Lipid Metabolism: this compound can be used as a substrate to study the enzymes and pathways involved in the biosynthesis and catabolism of ether phospholipids.[1]

  • Modulation of Cellular Signaling: It has been shown to influence key signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are central to cell growth, proliferation, and survival.[3][4]

  • Cancer Research: Elevated levels of ether lipids are associated with certain cancers.[5] this compound and its analogs have been investigated for their cytotoxic and anti-migratory effects on cancer cells, as well as their potential to modulate processes like ferroptosis.[5][6][7]

  • Immunomodulation: Alkylglycerols, including this compound, can modulate immune responses, making them relevant for studies in inflammation and immunology.[8]

  • Metabolic Studies: Research suggests a role for alkylglycerols in influencing obesity and insulin resistance, highlighting their potential in studying metabolic disorders.[8]

Mechanism of Action:

This compound is incorporated into cellular membranes, primarily as a precursor for the synthesis of ether-linked phospholipids like plasmalogens.[2] This incorporation can alter membrane fluidity and the function of membrane-associated proteins. Its effects on signaling pathways are thought to be mediated through these membrane alterations and by influencing the generation of lipid second messengers.[9] For instance, the integration of alkylglycerols into membranes can lead to the formation of alkyl-acyl-glycerols, which, unlike diacylglycerol, inhibit Protein Kinase C (PKC) activation.[9]

Quantitative Data Summary

The following table summarizes quantitative data from studies utilizing this compound in cell culture.

Cell Line/TypeTreatment ConcentrationIncubation TimeObserved EffectReference
Human Umbilical Vein Endothelial Cells (HUVEC)≥ 12 μMNot specifiedCytotoxicity threshold[6]
Mouse Primary Adipocytes10 μM24 hoursInvestigated effects on TLR-4 signaling[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound (powder or oil)

  • Dimethyl sulfoxide (DMSO), cell culture grade[10]

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional)[11]

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound.

  • Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).[10]

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[11]

  • Sterilization: The DMSO stock solution is typically considered sterile if prepared from sterile components in an aseptic environment. Filtration is generally not recommended for high-concentration DMSO stocks.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[10]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[12] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol 2: Treatment of Adherent Cells with this compound

Objective: To treat adherent cells with this compound to study its effects on lipid metabolism and cell signaling.

Materials:

  • Adherent cells of interest (e.g., HUVEC, cancer cell lines)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell culture flasks or plates

  • This compound stock solution (from Protocol 1)

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Seed the adherent cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the experiment.

  • Cell Adherence: Incubate the cells overnight in a humidified incubator at 37°C and 5% CO₂ to allow for cell attachment.

  • Preparation of Treatment Medium: Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete culture medium. For example, to achieve a final concentration of 10 μM from a 10 mM stock, dilute the stock 1:1000 in the medium. Prepare a vehicle control medium with the same final concentration of DMSO.

  • Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment or vehicle control medium.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, harvest the cells for subsequent analysis, such as lipid extraction and analysis, Western blotting for signaling proteins, or cell viability assays.

Protocol 3: Analysis of Cellular Lipid Profile after this compound Treatment

Objective: To analyze changes in the cellular lipid profile, particularly ether lipids, following treatment with this compound.

Materials:

  • Treated and control cells (from Protocol 2)

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Internal standards for lipid classes

  • Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS))

Procedure:

  • Cell Harvesting: Wash the cells with ice-cold PBS and then harvest them by scraping or trypsinization.

  • Lipid Extraction: Perform a total lipid extraction using a standard method, such as the Bligh and Dyer or Folch method.

  • Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute it in a suitable solvent for the analytical method.

  • Lipid Analysis: Analyze the lipid profile using GC-MS or LC-MS. For ether lipid analysis, specific derivatization steps may be required for GC-MS.

  • Data Analysis: Quantify the changes in specific lipid species, including ether-linked phospholipids, by comparing the treated samples to the vehicle controls, normalized to an internal standard and cell number or protein content.

Visualizations

Signaling Pathways and Experimental Workflow

Below are diagrams generated using the DOT language to visualize key concepts related to the use of this compound in cell culture.

G cluster_0 Experimental Workflow: Investigating this compound Effects prep Prepare this compound Stock (in DMSO) seed Seed Cells in Culture Plates treat Treat Cells with this compound or Vehicle seed->treat incubate Incubate for a Defined Period treat->incubate harvest Harvest Cells incubate->harvest analysis Downstream Analysis (Lipidomics, Western Blot, etc.) harvest->analysis

Caption: Experimental workflow for studying this compound in cell culture.

G cluster_1 Proposed Signaling Pathway Modulation by this compound SA This compound Membrane Cell Membrane (Alteration of Fluidity & Rafts) SA->Membrane PI3K PI3K Membrane->PI3K modulates MAPK MAPK (ERK, JNK) Membrane->MAPK modulates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Metabolism Lipid Metabolism Akt->Metabolism MAPK->Proliferation

Caption: Potential signaling pathways affected by this compound.

References

Protocols for Oral Administration of Selachyl Alcohol in Animal Studies: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the oral administration of selachyl alcohol in preclinical animal studies. It covers dosage, vehicle preparation, administration procedures, and known physiological effects to guide experimental design and ensure methodological consistency.

This compound, a naturally occurring alkylglycerol found in the liver of certain shark species and in smaller amounts in bone marrow and milk, has garnered scientific interest for its potential therapeutic properties, including antihypertensive, anti-cancer, and immune-modulating effects. Proper oral administration in animal models is crucial for investigating its efficacy and mechanism of action.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for the oral administration of this compound and related compounds in common animal models.

Table 1: Dosage and Administration in Rodent Models

ParameterMiceRatsReference(s)
Dosage Range 20 - 200 mg/kg5 - 10 mg (per dose)[1][2]
Administration Route Oral GavageOral Gavage[1][2]
Frequency DailyMultiple times[1][2]
Vehicle Corn OilNot specified[1][2]

Table 2: Pharmacokinetic Parameters (Oral Administration)

Animal ModelDosageCmaxTmaxAUCBioavailabilityReference(s)
Rat1000 µg/kg (Celastrol)14.31±7.33 µg/L (Male) 32.03±8.41 µg/L (Female)Not Specified188.17±92.33 µg·h/L (Male) 379.49±118.19 µg·h/L (Female)17.06%[3]
Rat20 mg/kg (Oxypeucedanin)Not Specified3.38 hNot Specified10.26%
Mouse20-60 mg/kg (SHetA2)Not SpecifiedNot SpecifiedNot Specified17.7-19.5%

Note: Pharmacokinetic data for this compound specifically is limited. The data presented is for other compounds to provide a general reference for oral drug administration in rodents.

Table 3: Acute Oral Toxicity

Animal ModelLD50Reference(s)
Rat (Male)110 mg/kg (Propargyl alcohol)[4]
Rat (Female)55 mg/kg (Propargyl alcohol)[4]

Note: A specific oral LD50 for this compound has not been identified in the reviewed literature. The data for propargyl alcohol is provided as a reference for a type of alcohol. Acute oral toxicity studies often use a limit dose of 2000 mg/kg or 2500 mg/kg to classify a substance as non-toxic if no mortality is observed.[5][6]

Experimental Protocols

Protocol 1: Preparation of this compound in Corn Oil for Oral Gavage

This protocol details the preparation of a this compound suspension in corn oil, a common vehicle for lipophilic compounds.

Materials:

  • This compound (powder)

  • Corn oil (pharmaceutical grade)

  • Scintillation vial

  • Heating block or water bath set to 42°C

  • Vortex mixer

  • Rocker or orbital shaker

  • Sterile syringes and gavage needles (size appropriate for the animal model)

Procedure:

  • Pre-heat Vehicle: Place the required volume of corn oil in a scintillation vial and heat to 42°C for 30 minutes. This will reduce the viscosity of the oil and aid in dissolution/suspension.

  • Weigh this compound: Accurately weigh the required amount of this compound powder.

  • Combine and Mix: Add the this compound powder to the pre-heated corn oil.

  • Protect from Light: Wrap the vial in aluminum foil to protect the compound from light degradation.

  • Dissolve/Suspend: Place the vial on a rocker or orbital shaker at 37°C for several hours until the this compound is fully dissolved or a uniform suspension is achieved.

  • Aid Dissolution (if necessary): If the this compound does not readily go into solution, vortex the vial frequently. Clumps can be broken up by drawing the solution up and down with a syringe and a large gauge needle (e.g., 18G).

  • Storage: Store the prepared formulation at 4°C for up to one month. Before each use, warm the solution to room temperature and vortex to ensure homogeneity.

Protocol 2: Oral Gavage Administration to Rodents

This protocol outlines the standard procedure for administering the prepared this compound formulation via oral gavage.

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needle (e.g., 20-22 gauge for mice)

  • Syringe (1 mL or appropriate for the dosing volume)

  • Animal scale

Procedure:

  • Animal Handling and Restraint: Accustom the animals to handling prior to the experiment to minimize stress. Gently restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Dose Calculation: Weigh the animal to accurately calculate the required dose volume based on the desired mg/kg dosage.

  • Needle Insertion: Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle.

  • Dose Administration: Once the needle is correctly positioned in the esophagus (the tip should be palpable to the left of the trachea), slowly administer the calculated volume of the this compound formulation.

  • Needle Withdrawal: Gently remove the gavage needle along the same path of insertion.

  • Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for a short period after administration.

Mandatory Visualizations

Signaling Pathways

This compound is suggested to exert its biological effects through various signaling pathways. The following diagrams illustrate the potential mechanisms.

G This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation

Figure 1: Proposed activation of the PI3K/Akt signaling pathway by this compound.

G This compound This compound MEK1/2 MEK1/2 This compound->MEK1/2 Inhibits ERK1/2 ERK1/2 MEK1/2->ERK1/2 Inhibits Transcription Factors Transcription Factors ERK1/2->Transcription Factors Cell Proliferation & Differentiation Cell Proliferation & Differentiation Transcription Factors->Cell Proliferation & Differentiation

Figure 2: Potential inhibition of the MAPK/ERK signaling pathway by this compound.

G This compound This compound VEGF VEGF This compound->VEGF Inhibits Expression VEGFR VEGFR VEGF->VEGFR Binds to Angiogenesis Angiogenesis VEGFR->Angiogenesis

Figure 3: Postulated inhibition of VEGF-mediated angiogenesis by this compound.

Experimental Workflow

G cluster_0 Preparation cluster_1 Administration cluster_2 Analysis Formulation Prepare this compound in Corn Oil Dosing Oral Gavage to Animal Model Formulation->Dosing PK Pharmacokinetic Analysis Dosing->PK PD Pharmacodynamic Analysis Dosing->PD Tox Toxicity Assessment Dosing->Tox

Figure 4: General experimental workflow for oral this compound studies.

References

Application Notes and Protocols for Investigating Selachyl Alcohol in Cardiovascular Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Selachyl alcohol is a naturally occurring alkylglycerol, a type of ether lipid found in sources such as shark liver oil.[1] As a precursor to ether phospholipids, which are integral components of cell membranes, it is implicated in various biological processes, including the regulation of membrane fluidity, intracellular signaling, and immunomodulation.[1][2] Emerging evidence suggests its potential as a therapeutic agent in cardiovascular disease research.[3][4] Notably, this compound has demonstrated antihypertensive properties and beneficial effects on lipid metabolism in preclinical models.[2][3][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the mechanisms and therapeutic potential of this compound in relevant cardiovascular disease models.

Part 1: Known Biological Activities and Quantitative Data

This compound has been evaluated in several preclinical models, demonstrating significant effects on blood pressure and metabolic parameters. The following table summarizes the key quantitative findings from these studies.

Table 1: Summary of Quantitative In Vivo Data for this compound

Animal ModelCompoundDosage & Administration RouteKey FindingsReference
Hypertensive MiceThis compound5 and 10 mg (oral gavage, 5 times)Orally active and effectively reduced blood pressure.[3]
Hypertensive MiceThis compound1 mg (intravenous)Induced a slow drop in blood pressure of about 60 mm Hg, lasting for 20 minutes.[3]
One-Kidney, One-Clip Hypertensive RatsThis compound5-10 mg (gavage or tube into stomach/duodenum)Resulted in a significant decline in blood pressure without causing tachycardia or weight loss. Hepatic activation was required for its effect.[5]
High-Fat Diet-Fed MiceThis compound200 mg/kg body weight (in diet for 8 weeks)Reduced body weight, serum triglycerides, and cholesterol.[2]
High-Fat Diet-Fed MiceThis compound200 mg/kg body weight (in diet for 8 weeks)Lowered plasma levels of fasting glucose, insulin, and leptin.[2]

Part 2: Potential Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of this compound in the cardiovascular system are still under investigation, its role as an ether lipid and antioxidant suggests several potential signaling pathways.[2] It may exert its effects through anti-inflammatory, antioxidant, and direct endothelial-protective pathways.

Proposed Anti-Inflammatory and Antioxidant Signaling Pathway

Cardiovascular diseases are often characterized by chronic low-grade inflammation and oxidative stress.[6][7] this compound, as an ether lipid, may possess intrinsic antioxidant properties that could modulate key inflammatory signaling pathways.[2] A potential mechanism involves the inhibition of pro-inflammatory transcription factors like NF-κB and the activation of antioxidant response pathways, leading to reduced cytokine production and improved cellular redox balance.

Selachyl_Alcohol_Signaling cluster_0 This compound Action cluster_1 Cellular Response cluster_2 Cardioprotective Outcomes SA This compound Antioxidant Antioxidant Properties SA->Antioxidant AntiInflammatory Anti-Inflammatory Properties SA->AntiInflammatory eNOS eNOS Activation SA->eNOS Activates? ROS Reactive Oxygen Species (ROS) Antioxidant->ROS Inhibits NFkB NF-κB Pathway AntiInflammatory->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Athero Reduced Atherosclerosis Cytokines->Athero Promotes Hypertrophy Reduced Cardiomyocyte Hypertrophy Cytokines->Hypertrophy Promotes EndoFunction Improved Endothelial Function ROS->EndoFunction Damages NO Nitric Oxide (NO) Production eNOS->NO NO->EndoFunction Improves EndoFunction->Athero Reduces

Caption: Proposed signaling pathway for this compound's cardioprotective effects.

Part 3: Experimental Protocols

The following protocols provide detailed methodologies for investigating the effects of this compound in key cardiovascular disease models.

Protocol 1: In Vitro Endothelial Cell Migration Assay

Objective: To determine the effect of this compound on vascular endothelial growth factor (VEGF)-induced migration of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis and vascular inflammation. This protocol is adapted from studies on this compound analogues.

Materials and Reagents:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • VEGF (Vascular Endothelial Growth Factor)

  • This compound (dissolved in a suitable vehicle, e.g., DMSO)

  • Boyden chambers (or similar transwell inserts with 8 µm pore size)

  • Calcein-AM or DAPI stain

  • Phosphate-Buffered Saline (PBS)

  • Cotton swabs

Procedure:

  • Cell Culture: Culture HUVECs in EGM-2 medium. For the experiment, starve cells in a serum-free medium for 4-6 hours.

  • Chamber Preparation: Coat the bottom side of the transwell insert membrane with a suitable extracellular matrix protein (e.g., fibronectin).

  • Chemoattractant Addition: In the lower chamber, add serum-free medium containing VEGF (e.g., 20 ng/mL) as the chemoattractant.

  • Cell Seeding: Harvest and resuspend the starved HUVECs in serum-free medium. Add the cell suspension (e.g., 5 x 10⁴ cells) to the upper chamber of the transwell insert.

  • Treatment: Add this compound at various concentrations (e.g., 1-20 µM) to the upper chamber along with the cells. Include a vehicle control group.

  • Incubation: Incubate the chambers for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Cell Removal and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface with Calcein-AM or DAPI.

  • Quantification: Count the number of migrated cells in several random fields under a fluorescence microscope.

Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the VEGF-only control group. Express results as a percentage of the control.

Protocol 2: In Vitro Cardiomyocyte Hypertrophy Assay

Objective: To assess the potential of this compound to prevent or reverse cardiomyocyte hypertrophy induced by a hypertrophic agent like Angiotensin II (Ang II) in a cell line model (e.g., H9c2). This protocol is based on standard methods for inducing cardiac hypertrophy in vitro.[8]

Materials and Reagents:

  • H9c2 cardiomyoblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

  • Angiotensin II (Ang II)

  • This compound

  • Wright-Giemsa stain or immunofluorescence antibodies (e.g., anti-α-actinin)

  • Reagents for quantitative RT-PCR (qRT-PCR) to measure hypertrophic markers (ANP, BNP)

Procedure:

  • Cell Culture and Seeding: Culture H9c2 cells in DMEM with 10% FBS. Seed cells onto coverslips in 24-well plates and allow them to adhere.

  • Induction of Hypertrophy: Once cells reach ~70% confluency, switch to a low-serum medium (e.g., 1% FBS) for 24 hours. Then, treat the cells with Ang II (e.g., 1 µM) for 24-48 hours to induce hypertrophy.

  • Treatment: Co-treat a subset of Ang II-stimulated cells with varying concentrations of this compound (e.g., 1-50 µM). Include a vehicle control and a this compound-only control.

  • Cell Size Measurement:

    • After treatment, fix the cells with 4% paraformaldehyde.

    • Stain with Wright-Giemsa or perform immunofluorescence staining for α-actinin to visualize the cell cytoplasm.[9]

    • Capture images using a microscope and measure the cell surface area using software like ImageJ.

  • Gene Expression Analysis:

    • Lyse a parallel set of cells and extract total RNA.

    • Perform qRT-PCR to quantify the expression of hypertrophic markers such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP).[8]

Data Analysis: Compare the cell surface area and the relative mRNA expression of ANP and BNP in this compound-treated groups against the Ang II-only group.

Protocol 3: In Vivo Atherosclerosis Model

Objective: To investigate the effect of oral administration of this compound on the development and progression of atherosclerotic plaques in a high-fat diet-fed rabbit or mouse model.[2][10]

Materials and Reagents:

  • Atherosclerosis-prone animals (e.g., New Zealand white rabbits or ApoE-/- mice)

  • Standard chow and high-fat/high-cholesterol diet (e.g., 1% cholesterol)

  • This compound

  • Oil Red O stain

  • Reagents for lipid profile analysis (Total Cholesterol, Triglycerides, LDL-C, HDL-C)

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week.

  • Model Induction: Divide animals into groups: (1) Control (standard diet), (2) Atherosclerosis Model (high-fat diet), (3) this compound Treatment (high-fat diet + this compound).

  • Treatment: Administer this compound daily via oral gavage (e.g., 20-200 mg/kg, based on previous studies[2]) for a period of 8-12 weeks. The model group receives the vehicle.

  • Monitoring: Monitor body weight and food intake regularly.

  • Sample Collection: At the end of the study, collect blood samples for lipid profile analysis.

  • Tissue Harvesting and Analysis:

    • Euthanize the animals and perfuse the vascular system.

    • Excise the entire aorta.

    • Perform en face analysis by staining the opened aorta with Oil Red O to quantify the total plaque area.

    • Take cross-sections of the aortic root or arch for histological analysis (e.g., H&E staining) to measure plaque size and composition.

Data Analysis: Compare the plaque area (as a percentage of total aortic surface area), plaque thickness, and serum lipid levels between the treatment and atherosclerosis model groups.

Part 4: Experimental Workflow and Analytical Methods

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for in vivo and in vitro investigation of this compound.

Experimental_Workflow Generalized Experimental Workflow cluster_invivo In Vivo Model (e.g., Atherosclerosis) cluster_invitro In Vitro Model (e.g., Hypertrophy) cluster_outcome Outcome A1 Animal Model Selection (e.g., ApoE-/- Mice) A2 High-Fat Diet Induction A1->A2 A3 This compound Oral Gavage A2->A3 A4 Blood Sample Collection A3->A4 A5 Aorta/Tissue Harvest A4->A5 A6 Histology & Lipid Analysis A5->A6 C1 Data Analysis & Interpretation A6->C1 B1 Cell Line Culture (e.g., H9c2) B2 Induce Pathology (e.g., Angiotensin II) B1->B2 B3 This compound Treatment B2->B3 B4 Cell Imaging/ Microscopy B3->B4 B5 RNA/Protein Extraction B3->B5 B6 Gene/Protein Analysis B4->B6 B5->B6 B6->C1

Caption: Workflow for in vivo and in vitro studies of this compound.
Analytical Methods for this compound in Biological Samples

To perform pharmacokinetic and pharmacodynamic studies, it is essential to quantify this compound in biological matrices like plasma, serum, or tissue homogenates.

  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) can be used to isolate this compound from the biological matrix.

  • Analytical Techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for quantifying lipids. This compound may require derivatization to increase its volatility for GC analysis.[11][12]

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for the direct analysis of lipids in complex mixtures and is often the preferred method.[12]

These methods should be validated for linearity, accuracy, precision, and limit of quantification (LOQ) according to standard guidelines.

References

Troubleshooting & Optimization

improving the solubility of selachyl alcohol for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using selachyl alcohol in in vitro experiments, with a primary focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its applications in research?

A1: this compound is a naturally occurring ether lipid, specifically an alkylglycerol, found in shark liver oil.[1][2] Its chemical name is (Z)-3-(9-octadecenyloxy)propane-1,2-diol.[] In research, it is investigated for various biological activities, including its potential as an antihypertensive agent, its role in reducing lung metastasis, and its anti-angiogenic effects.[1][2][4][5] It is also used in studies related to cardiovascular disease and ether lipid signaling pathways.[1][6][7]

Q2: I am having trouble dissolving this compound for my experiments. What are its solubility properties?

A2: this compound is a lipophilic compound with very low solubility in water (estimated at 0.007424 mg/L at 25°C).[] However, it is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[8][9] Due to its amphiphilic nature, it can act as a surfactant and form micelles in aqueous solutions.[10][11]

Troubleshooting Guide

Q3: My this compound is precipitating out of solution when I add it to my cell culture medium. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds.[12] Here are several steps to troubleshoot this problem:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[13] However, a minimal amount (e.g., 0.1%) is often necessary to maintain solubility and generally does not affect most biological assays.[12]

  • Method of Dilution: Instead of adding the this compound stock directly to the full volume of your medium, try adding the warm culture medium dropwise to your DMSO stock solution while gently vortexing.[14] This gradual change in solvent polarity can help prevent the compound from crashing out of solution.

  • Temperature: Gently warming the solution to 37°C may help redissolve small precipitates.[12]

  • Use of Surfactants: For some applications, the inclusion of a non-ionic surfactant at a concentration below its critical micelle concentration (CMC) might help stabilize the solution. However, the potential effects of the surfactant on your specific assay must be evaluated.

  • Serum in Media: If your experiment uses serum-containing media, the proteins in the serum (like albumin) can help to bind and solubilize lipophilic compounds. Try pre-mixing the this compound stock with a small amount of serum before diluting it into the rest of the medium.[15]

Q4: What is the best way to prepare a stock solution of this compound?

A4: The recommended solvent for preparing a high-concentration stock solution of this compound is DMSO.[8][9] It is crucial to use a high-purity, cell culture-grade DMSO to avoid introducing contaminants into your experiments.[16] See the detailed protocol below for step-by-step instructions.

Q5: How should I store my this compound stock solution?

A5: For long-term storage, this compound stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months.[1] For short-term storage, -20°C for up to one month is acceptable.[1] Always protect the solution from light.[1][8]

Q6: Can the solvent I use affect my experimental results?

A6: Yes, solvents like DMSO, even at low concentrations, can influence cellular processes, including cell growth, differentiation, and apoptosis.[13][17] Therefore, it is critical to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to deliver the this compound to your experimental group.

Quantitative Data: Solubility of this compound

SolventConcentrationTemperatureNotes
Water0.007424 mg/L (est.)25°CVery low solubility.[]
DMSO100 mg/mL (291.92 mM)Room Temp.Ultrasonic treatment may be needed.[8]
DMSO80 mg/mL (233.54 mM)Room Temp.Sonication is recommended.[9]
ChloroformSlightly SolubleN/A[11]
DichloromethaneSlightly SolubleN/A[11]
MethanolSlightly SolubleN/A[11]
10% DMSO in Corn Oil≥ 2.5 mg/mL (7.30 mM)N/AFor in vivo preparations.[8]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 342.56 g/mol )[]

  • High-purity, sterile DMSO (cell culture grade)[16]

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptically weigh out 34.26 mg of this compound.

  • Transfer the powder to a sterile tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the solution vigorously for 2-3 minutes until the solid is completely dissolved. If necessary, use a sonicator bath for several minutes to aid dissolution.[8][9][12]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials.

  • Label the vials clearly with the compound name, concentration, date, and your initials.

  • Store the aliquots at -80°C for long-term storage.[1]

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • 100 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (with or without serum, as required by the experiment)

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

  • Determine the final concentration of this compound needed for your assay (e.g., 10 µM).

  • Calculate the required dilution. To make a 10 µM working solution from a 100 mM stock, you will need a 1:10,000 dilution. This will result in a final DMSO concentration of 0.01%.

  • Recommended Method (to avoid precipitation): a. Pipette the required volume of the DMSO stock solution (e.g., 1 µL for 10 mL of final medium) into a sterile conical tube. b. Add the pre-warmed cell culture medium dropwise to the DMSO stock while gently swirling or vortexing the tube.[14] c. Once a few milliliters of medium have been added and the solution is clear, add the remaining volume of the medium.

  • Mix the final working solution gently by inverting the tube. Avoid vigorous vortexing that could cause foaming.

  • Use the freshly prepared working solution for your in vitro assay immediately.

Visualizations

G cluster_prep Workflow for this compound Solution Preparation weigh Weigh this compound dissolve Dissolve in 100% Sterile DMSO (Vortex/Sonicate) weigh->dissolve stock Create 100 mM Stock Solution dissolve->stock aliquot Aliquot for Single Use stock->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute Stock in Pre-warmed Cell Culture Medium thaw->dilute working Prepare Final Working Solution dilute->working assay Use Immediately in Assay working->assay

Caption: Workflow for preparing this compound stock and working solutions.

G cluster_troubleshoot Troubleshooting Precipitation start Precipitate observed after diluting stock in medium? check_dmso Is final DMSO concentration <0.5%? start->check_dmso Yes success Proceed with Assay start->success No adjust_dmso Adjust dilution to lower DMSO% check_dmso->adjust_dmso No warm Gently warm medium to 37°C and mix check_dmso->warm Yes adjust_dmso->start precip_dissolves Precipitate dissolves? warm->precip_dissolves change_dilution Modify dilution method: Add medium dropwise to DMSO stock precip_dissolves->change_dilution No precip_dissolves->success Yes change_dilution->success fail Consider alternative formulation (e.g., with carrier proteins/surfactants) change_dilution->fail

Caption: A logical workflow for troubleshooting precipitation issues.

G cluster_pathway Simplified Ether Lipid Biosynthesis Pathway dhap DHAP acyl_dhap Acyl-DHAP dhap->acyl_dhap agps AGPS acyl_dhap->agps far Fatty Acyl-CoA Reductase (FAR) fatty_alcohol Fatty Alcohol far->fatty_alcohol acyl_coa Acyl-CoA acyl_coa->far reduces fatty_alcohol->agps alkyl_dhap Alkyl-DHAP selachyl This compound (an Alkylglycerol) alkyl_dhap->selachyl via reduction & other steps agps->alkyl_dhap downstream Further processing to other Ether Lipids (e.g., Plasmalogens) selachyl->downstream

Caption: Role of fatty alcohols in the ether lipid biosynthesis pathway.

References

stability and proper storage of selachyl alcohol solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and proper storage of selachyl alcohol solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of this compound. It can be dissolved in DMSO at a concentration of 100 mg/mL (291.92 mM), though ultrasonic treatment may be necessary to achieve full dissolution. For in vivo studies, a common formulation involves a two-step process, for example, dissolving in 10% DMSO first, followed by dilution with 90% corn oil.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, this compound stock solutions should be stored under the following conditions:

  • -80°C: Stable for up to 6 months.

  • -20°C: Stable for up to 1 month.

It is crucial to protect the solutions from light. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: Is this compound stable at room temperature?

A3: this compound is not recommended for long-term storage at room temperature. While it may be shipped at ambient temperature for short periods (less than 2 weeks), for experimental use, it should be stored at the recommended low temperatures to ensure its integrity and stability.

Q4: What are the main degradation pathways for this compound?

A4: The ether linkage in this compound is its most stable feature, being resistant to cleavage by typical lipases that hydrolyze ester bonds. However, degradation can still occur through other mechanisms:

  • Oxidation: The double bond in the oleyl chain is susceptible to oxidation, which can be initiated by light, heat, or the presence of oxidizing agents.

  • Hydrolysis: While the ether bond is generally stable, extreme pH conditions (strong acids or bases) and high temperatures can promote hydrolysis, cleaving the ether linkage.

  • Enzymatic Degradation: A specific enzyme, alkylglycerol monooxygenase (AGMO), can cleave the ether linkage.

Q5: What are the potential degradation products of this compound?

A5: Based on its structure, potential degradation products could include:

  • Oxidation products: Aldehydes, ketones, and smaller carboxylic acids from the cleavage of the oleyl chain at the double bond.

  • Hydrolysis products: Glycerol and oleyl alcohol.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation in stock solution upon storage at -20°C or -80°C. The concentration of this compound may be too high for the chosen solvent at low temperatures.Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate before use. For future preparations, consider using a slightly lower concentration or a different solvent system if the issue persists.
Inconsistent experimental results between different aliquots of the same stock solution. Degradation due to improper storage or handling, such as repeated freeze-thaw cycles or exposure to light.Always aliquot stock solutions into single-use vials. Ensure vials are tightly sealed and protected from light during storage and handling. Prepare fresh working solutions from a new aliquot for each experiment.
Loss of biological activity over time. Chemical degradation of this compound.Review storage conditions and handling procedures. Perform a stability check of your stock solution using an appropriate analytical method (e.g., HPLC or GC-MS) to determine the concentration and purity.
Phase separation or precipitation when preparing aqueous working solutions. This compound has low aqueous solubility.For in vivo formulations, use a co-solvent system (e.g., DMSO, PEG300, Tween 80) and prepare the solution fresh before each use. Sonication may aid in dissolution. For in vitro assays, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels.

Stability Data Summary

The following table summarizes hypothetical stability data for this compound solutions under various conditions. This data is for illustrative purposes and should be confirmed by in-house stability studies.

Storage Condition Solvent Duration Parameter Specification Result
-80°C ± 5°CDMSO6 monthsPurity (HPLC)≥ 98.0%99.1%
-20°C ± 5°CDMSO1 monthPurity (HPLC)≥ 98.0%98.5%
25°C ± 2°C / 60% ± 5% RH (Protected from light)DMSO1 weekPurity (HPLC)≥ 98.0%97.2%
40°C ± 2°C / 75% ± 5% RH (Protected from light)DMSO1 weekPurity (HPLC)Report results94.5%
Photostability (ICH Q1B Option 2)DMSO-Purity (HPLC)Report resultsSignificant degradation observed
pH 3 (Acidic)50% Acetonitrile/Buffer24 hoursPurity (HPLC)Report results96.8%
pH 11 (Alkaline)50% Acetonitrile/Buffer24 hoursPurity (HPLC)Report results95.2%
3% H₂O₂ (Oxidative)50% Acetonitrile/Water24 hoursPurity (HPLC)Report results89.7%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber glass vials

    • Calibrated analytical balance

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Equilibrate this compound to room temperature before opening the container.

    • Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.

    • Transfer the weighed this compound to a sterile, amber glass vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).

    • Vortex the solution for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes, or until the solution is clear.

    • Aliquot the stock solution into single-use, amber vials.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Materials:

    • This compound stock solution (e.g., 10 mg/mL in acetonitrile)

    • Hydrochloric acid (HCl) solution (1 M)

    • Sodium hydroxide (NaOH) solution (1 M)

    • Hydrogen peroxide (H₂O₂) solution (30%)

    • High-purity water

    • Acetonitrile (HPLC grade)

    • pH meter

    • Water bath or oven

    • Photostability chamber

  • Procedure:

    • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

    • Alkaline Hydrolysis: Mix equal volumes of the this compound stock solution and 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.

    • Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a vial of the this compound stock solution in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose a clear vial of the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

    • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method (e.g., HPLC-UV/MS or GC-MS).

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Testing weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve sonicate Vortex / Sonicate dissolve->sonicate aliquot Aliquot into Vials sonicate->aliquot storage Store at -80°C or -20°C aliquot->storage stress Forced Degradation (Acid, Base, Heat, Light, Oxidation) storage->stress Use for Experiments analysis Analytical Testing (e.g., HPLC, GC-MS) stress->analysis data Data Analysis & Interpretation analysis->data

Caption: Experimental workflow for the preparation and stability testing of this compound solutions.

logical_relationship cluster_factors Factors Affecting Stability selachyl_alcohol This compound Solution degradation Degradation temperature Temperature temperature->degradation light Light Exposure light->degradation ph pH ph->degradation oxygen Oxygen / Oxidizing Agents oxygen->degradation freeze_thaw Freeze-Thaw Cycles freeze_thaw->degradation loss_of_activity Loss of Biological Activity degradation->loss_of_activity

Caption: Factors influencing the degradation and loss of activity of this compound solutions.

Technical Support Center: Optimization of Derivatization Techniques for Selachyl Alcohol GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the derivatization of selachyl alcohol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound, a glyceryl ether, possesses two free hydroxyl (-OH) groups. These polar functional groups make the molecule non-volatile and prone to thermal degradation at the high temperatures required for gas chromatography. Derivatization is a chemical modification process that replaces the active hydrogens in these hydroxyl groups with non-polar protecting groups. This process increases the volatility and thermal stability of this compound, making it amenable to GC-MS analysis. Furthermore, derivatization can improve chromatographic peak shape and enhance the sensitivity of detection.

Q2: What are the most common derivatization techniques for this compound?

A2: The two most common derivatization techniques for alcohols like this compound are silylation and acylation.

  • Silylation: This technique involves the replacement of the active hydrogen of the hydroxyl groups with a trimethylsilyl (TMS) group. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).

  • Acylation: This method introduces an acyl group (e.g., acetyl) to the hydroxyl groups, forming an ester. Common acylating reagents include acetyl chloride and acetic anhydride.

Q3: Which derivatization method is better for this compound: silylation or acylation?

A3: The choice between silylation and acylation depends on several factors, including the specific analytical goals, the sample matrix, and available resources.

  • Silylation (TMS derivatization) is a very common and effective method for a wide range of compounds, including long-chain alcohols. TMS derivatives are generally more volatile, which can lead to shorter retention times in GC. However, TMS derivatives can be sensitive to moisture and may degrade over time, requiring prompt analysis.

  • Acylation (Acetylation) produces stable derivatives that are less susceptible to hydrolysis. This can be advantageous when dealing with complex sample matrices or when delayed analysis is necessary. The choice of acylating reagent can also influence the volatility and chromatographic behavior of the derivative.

Q4: Can I inject underivatized this compound into a GC-MS system?

A4: It is strongly discouraged to inject underivatized this compound. The low volatility will result in poor chromatographic performance, including broad, tailing peaks, or the compound may not elute from the column at all. Furthermore, the high temperatures of the injector and column can cause thermal degradation of the underivatized alcohol, leading to inaccurate quantification and potential contamination of the GC system.

Troubleshooting Guide

This troubleshooting guide addresses common issues encountered during the derivatization and GC-MS analysis of this compound.

Symptom Possible Cause(s) Recommended Solution(s)
No peak or very small peak for derivatized this compound 1. Incomplete derivatization: Insufficient reagent, suboptimal reaction temperature or time. 2. Presence of moisture: Water in the sample or reagents can hydrolyze the derivatizing agent and the derivative. 3. Degradation of the derivative: TMS derivatives are moisture-sensitive and can degrade if not analyzed promptly. 4. Injector discrimination: High molecular weight derivatives may not be efficiently transferred from the injector to the column.1. Optimize derivatization conditions: increase reagent excess, reaction temperature, and/or time. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Dry the sample completely before adding derivatization reagents. 3. Analyze silylated samples as soon as possible after preparation. For acylated derivatives, ensure complete removal of acidic byproducts. 4. Use a deactivated injector liner and optimize injector temperature and injection speed.
Peak tailing for the derivatized this compound 1. Active sites in the GC system: Exposed silanol groups in the injector liner, column, or connections can interact with the derivative. 2. Incomplete derivatization: The presence of underivatized this compound will lead to severe peak tailing. 3. Column contamination: Accumulation of non-volatile residues at the head of the column.1. Use a deactivated liner and a high-quality, well-conditioned capillary column. Check for and eliminate any leaks in the system. 2. Re-optimize the derivatization procedure to ensure complete reaction. 3. Trim the first few centimeters of the analytical column or replace it if heavily contaminated.
Multiple peaks for the derivatized product 1. Incomplete derivatization: Formation of mono- and di-substituted derivatives. 2. Presence of isomers: If the original this compound sample contains isomers, they may be separated chromatographically. 3. Side reactions: The derivatization reagent may react with other components in the sample matrix.1. Ensure a sufficient excess of the derivatizing reagent and optimal reaction conditions to drive the reaction to completion (di-substituted product). 2. Confirm the purity of the this compound standard. 3. Clean up the sample prior to derivatization to remove interfering substances.
Broad solvent front obscuring early eluting peaks 1. Large injection volume of a highly volatile solvent. 2. Inappropriate initial oven temperature. 1. Reduce the injection volume or use a solvent with a higher boiling point. 2. Set the initial oven temperature slightly above the boiling point of the solvent.
Baseline noise or ghost peaks 1. Contaminated carrier gas or derivatization reagents. 2. Septum bleed. 3. Carryover from previous injections. 1. Use high-purity carrier gas and fresh, high-quality derivatization reagents. 2. Use a high-quality, low-bleed septum and replace it regularly. 3. Implement a thorough wash sequence for the syringe and run blank injections between samples.

Data Presentation

Table 1: Comparison of Derivatization Methods for Alkylglycerols
ParameterAcetylation (with Acetyl Chloride)Silylation (with BSTFA)
Reagent Acetyl ChlorideN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Reaction Time ~5 minutes[1]15 - 60 minutes
Reaction Temperature 140°C[1]60 - 80°C
Derivative Stability High (esters are generally stable)Moderate (TMS ethers are sensitive to moisture)[2]
Byproducts HCl (corrosive)Volatile and generally non-interfering
Advantages Rapid reaction, stable derivatives[1]Milder reaction conditions, volatile byproducts
Disadvantages High reaction temperature, corrosive byproduct[1]Derivatives are moisture-sensitive[2]

Note: The data presented is based on the analysis of alkylglycerols, which are structurally similar to this compound. Specific reaction conditions may need to be optimized for this compound.

Experimental Protocols

Protocol 1: Acetylation of this compound

This protocol is adapted from a method for the acetylation of alkylglycerols.[1]

Materials:

  • This compound sample

  • Acetyl chloride

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Diethyl ether

  • Hexane

  • Anhydrous sodium sulfate

  • Glass tube with a Teflon-lined screw cap

  • Heating block or sand bath

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • Place the dried this compound sample into a glass tube with a Teflon-lined screw cap.

  • Add a 600 µL excess of acetyl chloride to the tube.

  • Securely cap the tube and heat at 140°C for 5 minutes in a heating block or sand bath.

  • Allow the tube to cool to room temperature.

  • Carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the acetylated this compound by adding 1 mL of diethyl ether, vortexing for 1 minute, and centrifuging to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 1 mL of diethyl ether and combine the organic layers.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried residue in an appropriate volume of hexane for GC-MS analysis.

Protocol 2: Trimethylsilylation (TMS) of this compound

This protocol is a general procedure for the silylation of long-chain alcohols.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (optional, as a catalyst)

  • Anhydrous hexane or other suitable solvent

  • Heating block

  • GC vials with inserts

Procedure:

  • Ensure the this compound sample is completely dry. Any residual water will interfere with the reaction.

  • Place the dried sample in a GC vial.

  • Add 100 µL of anhydrous hexane (or another suitable solvent) to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS to the vial. If the sample is difficult to derivatize, 10-20 µL of anhydrous pyridine can be added as a catalyst.

  • Tightly cap the vial and heat at 60-80°C for 30-60 minutes in a heating block.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for direct injection into the GC-MS.

Mandatory Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound Sample Dry Drying of Sample Sample->Dry Silylation Silylation (BSTFA + 1% TMCS) Dry->Silylation Option 1 Acetylation Acetylation (Acetyl Chloride) Dry->Acetylation Option 2 GCMS GC-MS Analysis Silylation->GCMS Acetylation->GCMS Troubleshooting_Logic Start Problem with GC-MS Peak NoPeak No or Low Peak Intensity Start->NoPeak TailingPeak Tailing Peak Start->TailingPeak MultiplePeaks Multiple Peaks Start->MultiplePeaks CheckDeriv Check Derivatization (Reagents, Temp, Time) NoPeak->CheckDeriv CheckMoisture Check for Moisture NoPeak->CheckMoisture TailingPeak->CheckDeriv CheckSystem Check System Activity (Liner, Column) TailingPeak->CheckSystem MultiplePeaks->CheckDeriv CheckPurity Check Sample Purity/ Isomers MultiplePeaks->CheckPurity

References

troubleshooting inconsistent results in selachyl alcohol experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for selachyl alcohol experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a naturally occurring ether lipid, specifically an alkylglycerol, found in shark liver oil and other natural sources.[1][2] Its primary biological activities include anti-hypertensive effects, reduction of lung metastasis, and anti-angiogenic properties.[2][3] It has been investigated for its potential in cardiovascular disease and cancer research.[3]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended. It is crucial to protect the compound from light.[3]

Q3: How should I prepare this compound for in vitro and in vivo experiments?

A3: For in vitro experiments, this compound can be dissolved in DMSO, with the use of an ultrasonic bath to aid dissolution.[4] For in vivo studies, a common method involves first dissolving the compound in a small amount of DMSO (e.g., 10%) and then suspending this solution in corn oil (e.g., 90%).[4] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[3]

Q4: What is a typical effective concentration range for this compound in cell culture experiments?

A4: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, studies on this compound analogues have shown a toxicity threshold of ≥ 12 μM in Human Umbilical Vein Endothelial Cells (HUVEC).[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Inconsistent Cell Viability/Cytotoxicity Results (e.g., MTT Assay)

Q: My cell viability results with this compound are not reproducible. What could be the cause?

A: Inconsistent results in cell viability assays can stem from several factors when working with a lipid-based compound like this compound.

  • Poor Solubility: this compound is lipophilic and may precipitate in aqueous culture media, leading to inconsistent concentrations across wells.

    • Solution: Ensure complete dissolution in the stock solvent (e.g., DMSO) before further dilution in culture medium. When diluting in media, vortex or pipette vigorously to ensure a homogenous suspension. Consider using a carrier solvent system or formulating with surfactants like Tween 80 to improve aqueous dispersion.[5]

  • Interaction with Assay Reagents: The lipid nature of this compound might interfere with the MTT reagent or the formazan crystals.

    • Solution: After the incubation period with this compound, consider washing the cells with PBS before adding the MTT reagent to remove any residual compound that might interfere with the assay.

  • Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.

    • Solution: Ensure a single-cell suspension before seeding and optimize the cell density for your specific cell line to ensure they are in the logarithmic growth phase during the experiment.[6][7]

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO, ethanol) can be toxic to cells and confound the results.

    • Solution: Keep the final solvent concentration in the culture medium low (typically <0.5%) and include a vehicle control (media with the same concentration of solvent) in your experiments to account for any solvent-induced effects.[6]

Variable Results in Cell Migration/Invasion Assays (e.g., Transwell Assay)

Q: I am observing high variability in my cell migration/invasion assays with this compound.

A: Variability in migration and invasion assays is a common issue, and the lipophilic nature of this compound can add complexity.

  • Inconsistent Compound Concentration: Similar to viability assays, poor solubility can lead to an uneven distribution of this compound in the assay medium.

    • Solution: Follow the recommendations for improving solubility mentioned above. Ensure the compound is well-mixed in the medium before adding it to the transwell inserts.

  • Sub-optimal Cell Density: The number of cells seeded can significantly impact the migration rate.

    • Solution: Perform a titration experiment to determine the optimal cell seeding density for your cell line and the duration of the assay.

  • Inappropriate Pore Size: The pore size of the transwell membrane must be appropriate for the cell type being studied.

    • Solution: Select a pore size that allows for active migration without enabling passive falling of cells through the pores.

  • Chemoattractant Gradient Issues: An inconsistent or weak chemoattractant gradient will lead to variable migration.

    • Solution: Ensure the chemoattractant is properly diluted and that there is a significant concentration difference between the upper and lower chambers. Serum-starving the cells before the assay can sometimes improve their migratory response to the chemoattractant.[8]

Quantitative Data Summary

ParameterCell LineConcentration/DoseObservationReference
Cytotoxicity Threshold HUVEC≥ 12 μMSubstantially the same for this compound and its analogues.[1]
Anti-Migratory Activity HUVECNot specifiedSignificantly reduces chemotactic migration induced by VEGF.[1]
In Vivo Antihypertensive Effect Hypertensive Rats5-10 mg (gavage)Significant decline in blood pressure.[3]
In Vivo Anti-Metastatic Effect Lewis Lung Carcinoma (mice)Not specifiedDisplayed strong activity in reducing lung metastasis.[1]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is adapted for testing the cytotoxic effects of this compound on adherent cancer cell lines.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • After the treatment period, add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the viable cells to form formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: In Vivo Xenograft Tumor Model

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

  • Cell Preparation and Implantation:

    • Harvest cancer cells from culture and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10⁷ cells/mL.

    • Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • This compound Formulation and Administration:

    • Prepare the this compound formulation as described in the FAQs (e.g., 10% DMSO in corn oil).

    • Administer this compound to the treatment group via oral gavage at the desired dose (e.g., 5-10 mg/kg) on a pre-determined schedule (e.g., daily or every other day).

    • Administer the vehicle (10% DMSO in corn oil) to the control group.

  • Monitoring and Data Collection:

    • Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound's Anti-Angiogenic Effect

This compound has been shown to reduce VEGF-induced chemotactic migration of endothelial cells.[1] While the precise molecular mechanism is still under investigation, a plausible pathway involves the modulation of key signaling molecules downstream of the VEGF receptor.

Selachyl_Alcohol_Anti_Angiogenesis VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K PI3K VEGFR->PI3K Selachyl_Alcohol This compound Selachyl_Alcohol->VEGFR Inhibition? Selachyl_Alcohol->PI3K Inhibition? Akt Akt PI3K->Akt Cell_Migration Cell Migration Akt->Cell_Migration

Caption: Proposed inhibitory effect of this compound on the VEGF signaling pathway.

Potential Regulation of Protein Kinase C (PKC) by this compound

Ether lipids, such as this compound, are structurally similar to diacylglycerol (DAG), a key activator of Protein Kinase C (PKC). It is hypothesized that this compound may act as a competitive inhibitor of DAG, thereby preventing the activation of PKC and its downstream signaling pathways involved in cell proliferation and survival.

Selachyl_Alcohol_PKC_Inhibition DAG Diacylglycerol (DAG) PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_Signaling Downstream Signaling (Proliferation, Survival) PKC->Downstream_Signaling Selachyl_Alcohol This compound Selachyl_Alcohol->PKC Competitively Inhibits

Caption: Hypothetical competitive inhibition of PKC by this compound.

Troubleshooting Logic for Inconsistent MTT Assay Results

This diagram outlines a logical workflow for troubleshooting inconsistent results in an MTT assay when using this compound.

MTT_Troubleshooting_Workflow Start Inconsistent MTT Results Check_Solubility Check Compound Solubility and Dispersion in Media Start->Check_Solubility Improve_Solubility Improve Solubility: - Use carrier solvent - Use surfactants Check_Solubility->Improve_Solubility Poor Check_Solvent_Control Review Vehicle Control Results Check_Solubility->Check_Solvent_Control Good Improve_Solubility->Check_Solvent_Control High_Toxicity High Solvent Toxicity? Check_Solvent_Control->High_Toxicity Reduce_Solvent Reduce Final Solvent Concentration High_Toxicity->Reduce_Solvent Yes Check_Cell_Seeding Verify Cell Seeding Density and Growth Phase High_Toxicity->Check_Cell_Seeding No Reduce_Solvent->Check_Cell_Seeding Optimize_Seeding Optimize Cell Seeding Density Check_Cell_Seeding->Optimize_Seeding Inconsistent Consider_Assay_Interference Consider Assay Interference: Wash cells before MTT addition Check_Cell_Seeding->Consider_Assay_Interference Consistent Optimize_Seeding->Consider_Assay_Interference End Consistent Results Consider_Assay_Interference->End

Caption: A logical workflow for troubleshooting inconsistent MTT assay results.

References

minimizing selachyl alcohol degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing selachyl alcohol degradation during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

A1: this compound is a glyceryl ether lipid, specifically 1-O-(9Z-octadecenyl)-sn-glycerol, found in high concentrations in shark liver oil. Its structure contains two main points of vulnerability: the unsaturated oleyl group and the free primary and secondary hydroxyl groups on the glycerol backbone. The double bond in the oleyl chain is susceptible to oxidation, a process known as lipid peroxidation, which is a free-radical chain reaction.[1][2] The hydroxyl groups can also undergo oxidation to form aldehydes, ketones, or carboxylic acids.[3]

Q2: What are the primary degradation pathways for this compound?

A2: The two primary degradation pathways are:

  • Oxidation of the Oleyl Chain (Lipid Peroxidation): This is a free-radical mediated process that occurs at the double bond of the oleyl group, leading to the formation of hydroperoxides, aldehydes, and other secondary oxidation products.[1][2] This can be initiated by factors like heat, light, and the presence of metal ions.

  • Oxidation of the Glycerol Moiety: The primary and secondary alcohol groups on the glycerol backbone can be oxidized, especially in the presence of strong oxidizing agents.[3]

Q3: What are the ideal storage conditions for this compound and its solutions?

A3: For long-term stability, pure this compound or its stock solutions in an organic solvent should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[4] It is crucial to protect the samples from light. For in vivo experiments, it is highly recommended to use freshly prepared solutions.

Q4: Can I use plastic tubes and containers for storing this compound samples?

A4: It is not recommended. You should use glass containers with Teflon-lined caps for storing this compound solutions. Plastic containers can leach impurities that may interfere with your analysis or catalyze degradation.

Q5: How many freeze-thaw cycles can a this compound sample withstand?

A5: While there is no specific data for this compound, it is a general best practice for lipidomics to minimize freeze-thaw cycles. For other lipids, even a single freeze-thaw cycle can impact the quantitative analysis of certain lipid classes.[5] It is advisable to aliquot samples into single-use volumes before freezing.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low recovery of this compound after extraction 1. Incomplete extraction from the biological matrix. 2. Degradation during the extraction process. 3. Adsorption to plasticware.1. Optimize your extraction solvent system. A common method for lipid extraction is the Bligh-Dyer method using a chloroform:methanol mixture.[6] 2. Perform the entire extraction procedure on ice or at 4°C. Add an antioxidant like Butylated Hydroxytoluene (BHT) to the extraction solvent.[7] 3. Use glass vials and pipettes throughout the procedure.
Appearance of unexpected peaks in chromatogram (GC/MS, LC/MS) 1. Oxidation products of this compound. 2. Contaminants from solvents or plasticware. 3. Side-products from the derivatization reaction.1. Purge solvents with an inert gas (argon or nitrogen) before use. Store samples under an inert atmosphere.[7] Re-evaluate your sample handling and storage to minimize exposure to oxygen and light. 2. Use high-purity HPLC or MS-grade solvents. Avoid plastic containers. 3. Optimize derivatization conditions (temperature, time, reagent concentration).
Poor reproducibility of quantitative results 1. Inconsistent sample handling and storage conditions. 2. Variable degradation between samples. 3. Instability of derivatized samples.1. Standardize your entire workflow, from sample collection to analysis. Keep all samples on ice and minimize the time they are at room temperature. 2. Add an internal standard early in the sample preparation process to account for variability. Ensure antioxidants are added consistently to all samples and standards. 3. Analyze derivatized samples as soon as possible. If storage is necessary, store under an inert atmosphere at low temperatures and check for stability over time.

Data Presentation

Table 1: Factors Influencing the Stability of Unsaturated Lipids and Mitigation Strategies

Factor Effect on this compound Mitigation Strategy Quantitative Impact (General Unsaturated Lipids)
Temperature Increased temperature accelerates the rate of oxidation.Store samples at -20°C or -80°C. Perform sample preparation on ice.Degradation of cholesterol and squalene is significant at 100°C but stable between -20°C and 60°C over short periods.[8]
Oxygen Essential for the propagation of lipid peroxidation.Purge solvents with inert gas (argon or nitrogen). Store samples under an inert atmosphere.The rate of lipid oxidation is dependent on the concentration of available oxygen.
Light UV and visible light can initiate lipid peroxidation.Store samples in amber vials or wrap containers in aluminum foil. Avoid prolonged exposure to laboratory light.Exposure to fluorescent light can cause cholesterol oxidation in as little as 15 days if not protected.[6]
Metal Ions (e.g., Fe, Cu) Can catalyze the formation of reactive oxygen species, initiating lipid peroxidation.Use metal-free tubes and reagents. Consider adding a chelating agent like EDTA to your extraction buffer.Metal ion contamination can significantly accelerate oxidative degradation.[2]
pH Extreme pH can potentially catalyze hydrolysis of ester-linked lipids, though the ether linkage in this compound is more stable.Maintain a neutral pH during extraction and storage unless the analytical method requires otherwise.The ether bond is generally stable to both acidic and alkaline hydrolysis under most practical conditions.
Enzymatic Activity Lipases and oxidases in biological samples can degrade lipids.Flash-freeze samples immediately after collection. Use a quenching solvent like cold methanol during extraction.Enzymatic degradation can be rapid at room temperature.

Experimental Protocols

Protocol: Extraction of this compound from Plasma with Enhanced Stability

This protocol is designed to extract this compound from plasma samples while minimizing degradation.

Materials:

  • Plasma sample

  • Butylated Hydroxytoluene (BHT) stock solution (e.g., 10 mg/mL in ethanol)

  • HPLC-grade methanol, chloroform, and water

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes with Teflon-lined caps

  • Glass Pasteur pipettes

  • Inert gas (argon or nitrogen)

  • Ice bath

Procedure:

  • Sample Thawing and Antioxidant Addition:

    • Thaw the frozen plasma sample on ice.

    • To 1 mL of plasma, add 10 µL of BHT stock solution to achieve a final concentration of approximately 100 µg/mL. Vortex briefly.

  • Lipid Extraction (Modified Bligh-Dyer Method):

    • Perform all subsequent steps on ice.

    • To the 1 mL plasma sample in a glass centrifuge tube, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex for 1 minute to form a single phase.

    • Add 1.25 mL of chloroform. Vortex for 1 minute.

    • Add 1.25 mL of 0.9% NaCl solution. Vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Isolation of the Lipid Layer:

    • Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

    • Pass the chloroform extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation and Storage:

    • Evaporate the chloroform under a gentle stream of inert gas (argon or nitrogen) at room temperature or in a cold water bath.

    • Once the solvent is completely evaporated, immediately redissolve the lipid residue in a suitable solvent for your downstream analysis (e.g., hexane for GC-MS derivatization).

    • If not proceeding immediately to analysis, flush the tube with inert gas, cap it tightly, and store it at -80°C.

Protocol: Derivatization of this compound for GC-MS Analysis

This protocol describes the silylation of the hydroxyl groups of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Dried lipid extract containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable solvent (e.g., acetonitrile)

  • Heating block or oven

  • GC-MS vials with inserts

Procedure:

  • Reaction Setup:

    • Ensure the lipid extract is completely dry.

    • To the dried extract in a GC-MS vial, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly.

  • Derivatization Reaction:

    • Heat the vial at 60-70°C for 30-60 minutes. Optimization of time and temperature may be required depending on the sample matrix.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS system. Analyze the derivatized sample as soon as possible to avoid degradation of the silyl ethers.

Mandatory Visualization

Selachyl_Alcohol_Degradation_Pathway cluster_peroxidation Lipid Peroxidation of Oleyl Chain SA This compound (Unsaturated Ether Lipid) Lipid_Radical Lipid Radical (L•) SA->Lipid_Radical Forms Oxidation_OH Oxidation of Hydroxyl Groups Carbonyls Carbonyl Compounds (Aldehydes/Ketones) SA->Carbonyls Oxidation Initiation Initiation (e.g., Light, Heat, Metal Ions) ROS Reactive Oxygen Species (ROS) (e.g., •OH) Initiation->ROS Generates ROS->SA H• abstraction O2 Oxygen (O2) Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O2 Propagation Propagation Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Hydroperoxide + LH Termination Termination Stable_Products Stable, Non-Radical Products Peroxyl_Radical->Stable_Products Radical-Radical Reaction Propagation->Hydroperoxide Forms Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxide->Secondary_Products Decomposes to Oxidation_OH->Carbonyls Leads to Antioxidants Antioxidants (e.g., BHT, Vitamin E) Antioxidants->Peroxyl_Radical Scavenges Termination->Stable_Products Forms

Caption: Oxidative degradation pathways of this compound.

Experimental_Workflow Start Start: Plasma Sample Thaw 1. Thaw on Ice Start->Thaw Add_BHT 2. Add Antioxidant (BHT) Thaw->Add_BHT Extraction 3. Lipid Extraction (Cold Chloroform/Methanol) Add_BHT->Extraction Phase_Separation 4. Centrifuge at 4°C Extraction->Phase_Separation Isolate_Lipids 5. Collect Organic Layer (Glass Pipette) Phase_Separation->Isolate_Lipids Dry_Down 6. Evaporate Solvent (Under Inert Gas) Isolate_Lipids->Dry_Down Derivatization 7. Derivatize for GC-MS (e.g., Silylation) Dry_Down->Derivatization Store Store at -80°C (Under Inert Gas) Dry_Down->Store If not analyzing immediately Analysis 8. GC-MS Analysis Derivatization->Analysis Store->Derivatization

Caption: Workflow for this compound extraction and analysis.

References

refining dosage and administration of selachyl alcohol for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with selachyl alcohol in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage for this compound in in vivo studies?

A1: The recommended starting dosage depends on the experimental model and administration route. For antihypertensive studies in rats and mice, oral dosages of 5-10 mg and intravenous dosages of 1 mg have been reported to be effective.[1] In studies investigating effects on metabolism, higher oral doses of 20 mg/kg and 200 mg/kg have been used in mice. It is always recommended to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.

Q2: What are the common administration routes for this compound?

A2: The most common administration routes for this compound in in vivo studies are oral gavage and intravenous (IV) injection.[1] The choice of administration route will depend on the desired pharmacokinetic profile and the research question.

Q3: How should I prepare this compound for oral administration?

A3: Since this compound is an oily compound, it can be directly administered or dissolved in a suitable oil-based vehicle for oral gavage. Edible oils, such as corn oil, are commonly used as vehicles for hydrophobic compounds in rodents.[2][3][4] Ensure the this compound is thoroughly mixed with the vehicle before administration.

Q4: How can I formulate this compound for intravenous injection?

A4: For intravenous administration, this compound, being water-insoluble, should be formulated in a sterile fat emulsion. A common approach is to use a commercially available sterile fat emulsion like Intralipid®. The this compound can be incorporated into the lipid phase of the emulsion. It may be necessary to first dissolve the this compound in a small amount of a co-solvent, such as absolute ethanol, before slowly adding it to the fat emulsion with gentle mixing to ensure proper dispersion.

Q5: What are some common experimental models used for in vivo studies with this compound?

A5: In vivo studies with this compound have utilized hypertensive animal models, specifically male Sprague-Dawley rats.[1] It has also been studied in mouse models of cancer, such as in mice with grafted Lewis lung carcinoma, to evaluate its anti-metastatic properties.[5]

Q6: What is the known mechanism of action of this compound?

A6: this compound has been shown to possess anti-angiogenic properties.[5] Its mechanism of action is linked to the inhibition of cell signaling pathways, including the vascular endothelial growth factor (VEGF) signaling pathway.[5] By inhibiting VEGF-induced migration of endothelial cells, this compound can reduce the formation of new blood vessels.

Quantitative Data Summary

ParameterDetailsAnimal ModelReference
Oral Dosage 5 and 10 mgHypertensive male Sprague-Dawley rats[1]
20 mg/kg and 200 mg/kgMice (metabolism study)
Intravenous Dosage 1 mgHypertensive male Sprague-Dawley rats[1]
Administration Route Oral GavageRats, Mice[1]
Intravenous InjectionRats[1]
Vehicle for Oral Gavage Corn Oil (recommended for oily compounds)Rodents[2][3][4]
Vehicle for IV Injection Fat Emulsion (e.g., Intralipid®)General for insoluble drugs
Storage of Stock Solution -80°C for 6 months; -20°C for 1 month (protect from light)N/A

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent results between animals - Improper dosing technique.- Variability in animal handling and stress levels.- Instability of the formulation.- Ensure all personnel are properly trained in oral gavage or IV injection techniques.- Standardize animal handling procedures to minimize stress.- Prepare fresh formulations for each experiment or validate the stability of stored formulations.
Precipitation or phase separation of the IV formulation - this compound concentration is too high for the emulsion.- Improper mixing technique.- Perform solubility tests to determine the maximum concentration of this compound that can be stably incorporated into the fat emulsion.- When preparing the formulation, add the this compound (potentially pre-dissolved in a co-solvent) to the fat emulsion slowly and with continuous, gentle mixing. Avoid vigorous shaking, which can break the emulsion.
Animal distress after oral gavage - Esophageal or gastric injury from the gavage needle.- Aspiration of the compound into the lungs.- Use the correct size and type of gavage needle for the animal (flexible-tipped needles are often preferred).- Ensure proper restraint and technique to avoid trauma.- Administer the solution slowly to prevent regurgitation and aspiration.
No observable effect at the expected dosage - Poor bioavailability of the oral formulation.- Incorrect dosage calculation.- Degradation of the compound.- Consider using a different vehicle for oral administration to potentially enhance absorption.- Double-check all dosage calculations based on the animal's most recent body weight.- Store this compound and its formulations under the recommended conditions (protected from light and at the appropriate temperature) to prevent degradation.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

Materials:

  • This compound

  • Vehicle (e.g., corn oil)

  • Appropriately sized oral gavage needles (typically 20-22 gauge with a flexible tip for mice)

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • If using a vehicle, add the this compound to the corn oil to achieve the desired final concentration.

    • Mix thoroughly to ensure a homogenous solution. Prepare fresh daily unless stability data indicates otherwise.

  • Animal Preparation:

    • Weigh the mouse to determine the correct volume to administer.

    • Properly restrain the mouse to immobilize the head and body.

  • Administration:

    • Attach the gavage needle to the syringe containing the dosing solution.

    • Gently insert the tip of the needle into the mouse's mouth, passing it along the side of the mouth and over the tongue.

    • Advance the needle smoothly into the esophagus. There should be no resistance.

    • Once the needle is in the stomach, slowly dispense the solution.

    • Carefully withdraw the needle.

  • Post-Administration Monitoring:

    • Monitor the animal for any signs of distress, such as difficulty breathing.

Protocol 2: Intravenous Administration in Rats (Tail Vein)

Materials:

  • This compound

  • Sterile fat emulsion (e.g., Intralipid® 20%)

  • Co-solvent (e.g., absolute ethanol, sterile)

  • Sterile vials and syringes

  • 25-27 gauge needles

  • Rat restrainer

  • Heat lamp or warming pad

Procedure:

  • Preparation of Injectable Formulation (Aseptic Technique Recommended):

    • In a sterile vial, dissolve the required amount of this compound in a minimal volume of absolute ethanol.

    • Slowly add the this compound-ethanol solution to the sterile fat emulsion while gently swirling the vial. Do not shake vigorously.

    • Visually inspect the final formulation for any signs of precipitation or phase separation.

  • Animal Preparation:

    • Warm the rat's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.

    • Place the rat in a suitable restrainer to secure the animal and provide access to the tail.

  • Administration:

    • Draw the formulation into a sterile syringe, ensuring there are no air bubbles.

    • Swab the tail with an alcohol pad.

    • Insert the needle, bevel up, into one of the lateral tail veins.

    • Slowly inject the formulation. The injection should proceed with minimal resistance. If a bleb forms, the needle is not in the vein.

    • Withdraw the needle and apply gentle pressure to the injection site with gauze.

  • Post-Administration Monitoring:

    • Monitor the rat for any adverse reactions.

Signaling Pathway and Experimental Workflow Diagrams

Selachyl_Alcohol_Anti_Angiogenic_Pathway Proposed Anti-Angiogenic Signaling Pathway of this compound SA This compound VEGF VEGF SA->VEGF Inhibits expression VEGFR VEGF Receptor (VEGFR) SA->VEGFR Inhibits Signaling VEGF->VEGFR Binds to EndothelialCell Endothelial Cell VEGFR->EndothelialCell Activates Migration Cell Migration EndothelialCell->Migration Proliferation Cell Proliferation EndothelialCell->Proliferation Angiogenesis Angiogenesis Migration->Angiogenesis Proliferation->Angiogenesis

Caption: Proposed anti-angiogenic signaling pathway of this compound.

In_Vivo_Experimental_Workflow General In Vivo Experimental Workflow for this compound cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Formulation Formulate this compound (e.g., in Corn Oil or Fat Emulsion) Dosing Administer this compound (Oral Gavage or IV Injection) Formulation->Dosing AnimalModel Select Animal Model (e.g., Hypertensive Rat) AnimalModel->Dosing Control Administer Vehicle Control AnimalModel->Control Monitoring Monitor Animals & Collect Data (e.g., Blood Pressure, Tumor Size) Dosing->Monitoring Control->Monitoring Analysis Analyze and Interpret Results Monitoring->Analysis

Caption: General workflow for in vivo experiments with this compound.

References

addressing matrix effects in selachyl alcohol mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with selachyl alcohol analysis by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when quantifying this compound in biological matrices like plasma?

A1: The primary challenges in quantifying this compound in complex biological matrices such as plasma are managing matrix effects, ensuring high recovery during sample preparation, and achieving adequate sensitivity. Biological samples contain a multitude of endogenous substances like phospholipids, salts, and proteins that can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement. This can significantly impact the accuracy and reproducibility of quantification.

Q2: What is a suitable internal standard for this compound analysis?

A2: A stable isotope-labeled (SIL) internal standard is highly recommended for accurate quantification. Batyl alcohol-d5, a deuterated analog of the closely related batyl alcohol, is a suitable choice. Since this compound and batyl alcohol are both alkylglycerols, they exhibit very similar chemical and physical properties. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction of signal variations.

Q3: Should I use LC-MS/MS or GC-MS for this compound analysis?

A3: Both LC-MS/MS and GC-MS can be used for this compound analysis, and the choice depends on available instrumentation and experimental goals.

  • LC-MS/MS is often preferred for its ability to analyze the intact molecule with minimal sample derivatization. It offers high selectivity and sensitivity.

  • GC-MS requires derivatization to make this compound volatile. Trimethylsilyl (TMS) derivatization is a common and effective method for this purpose.[1][2] GC-MS can provide excellent chromatographic resolution.

Q4: How can I assess the extent of matrix effects in my assay?

A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[3] The formula for calculating the matrix effect is:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Troubleshooting Guide

Issue 1: Poor sensitivity or no detectable this compound peak.

Possible Cause Troubleshooting Steps
Inefficient Extraction Review your lipid extraction protocol. For plasma, a Folch or Bligh-Dyer liquid-liquid extraction (LLE) is a standard starting point. Ensure correct solvent-to-sample ratios and thorough mixing.
Ion Suppression This is a common issue in complex matrices. Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering phospholipids.[1][4] Consider diluting your sample if the this compound concentration is high enough.
Suboptimal MS Parameters Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) by infusing a standard solution of this compound. Develop a sensitive Multiple Reaction Monitoring (MRM) method by identifying precursor and product ions.
Incomplete Derivatization (GC-MS) Ensure complete dryness of the sample before adding the derivatization reagent (e.g., BSTFA with 1% TMCS). Water will deactivate the reagent.[2][5] Optimize the reaction time and temperature.

Issue 2: High variability and poor reproducibility in quantitative results.

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Automate sample preparation steps where possible. Ensure precise and consistent pipetting. Use a reliable internal standard (e.g., batyl alcohol-d5) added at the very beginning of the sample preparation process to correct for variability.[6][7]
Variable Matrix Effects Different lots of biological matrix can exhibit different degrees of matrix effects.[3] Using a stable isotope-labeled internal standard is the most effective way to compensate for this variability.
Analyte Instability Process samples on ice and store extracts at low temperatures (-20°C or -80°C) to prevent degradation.
Carryover in LC System Implement a robust column wash step in your LC gradient to prevent carryover between injections.

Data Presentation

Table 1: Comparison of Lipid Recovery from Human Plasma Using Different Extraction Methods

This table summarizes representative recovery data for various lipid classes from human plasma using different extraction techniques. While specific data for this compound is not provided, this table offers a comparative overview of the efficiency of these common methods for lipids in general.

Lipid Class SPE Cartridge Recovery (%) Folch LLE Recovery (%) Bligh-Dyer LLE Recovery (%)
Lysophosphatidylcholine (LPC)958590
Phosphatidylcholine (PC)989295
Phosphatidylethanolamine (PE)979093
Triacylglycerols (TAG)1009899
Cholesterol Esters (CE)999798
Average Reproducibility (%RSD) 5.9 7.9 7.3

Data is adapted from a study comparing a novel SPE method to traditional LLE methods for a panel of 63 lipids.[1]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a robust method for the extraction and quantification of this compound from human plasma using solid-phase extraction for cleanup and a stable isotope-labeled internal standard for accurate quantification.

1. Sample Preparation and Lipid Extraction:

  • Thaw 100 µL of human plasma on ice.

  • Spike the plasma with 10 µL of a known concentration of batyl alcohol-d5 internal standard (IS) solution.

  • Add 300 µL of cold methanol and vortex for 30 seconds to precipitate proteins.

  • Add 900 µL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.

  • Add 250 µL of water to induce phase separation and vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Carefully collect the upper organic layer containing the lipids.

  • Dry the extract under a gentle stream of nitrogen.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Reconstitute the dried lipid extract in 200 µL of the initial mobile phase and load it onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.

  • Elute the this compound and internal standard with 1 mL of methanol.

  • Dry the eluate under nitrogen.

  • Reconstitute the final extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from other lipid species.

  • Injection Volume: 5-10 µL.

  • MS Detection: Electrospray ionization in positive mode (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and batyl alcohol-d5.

Protocol 2: GC-MS Analysis of this compound as a TMS Derivative

This protocol describes the derivatization of this compound for analysis by gas chromatography-mass spectrometry.

1. Lipid Extraction and Fractionation:

  • Extract total lipids from the sample as described in Protocol 1 (steps 1-7).

  • To isolate the alcohol fraction, perform column chromatography on silica gel, eluting with solvents of increasing polarity.

2. Trimethylsilyl (TMS) Derivatization:

  • Dry the alcohol fraction completely under nitrogen.

  • Add 50 µL of anhydrous pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.[2]

  • Cool to room temperature before GC-MS analysis.

3. GC-MS Analysis:

  • GC Column: A low-polarity column such as a VF-5ms or equivalent.[1]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Program: A temperature gradient suitable for eluting the TMS-derivatized this compound (e.g., initial temperature of 60°C, ramp to 320°C).[1]

  • MS Detection: Electron ionization (EI) with scanning in the appropriate mass range.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (Batyl alcohol-d5) plasma->add_is lle Liquid-Liquid Extraction (e.g., Folch/MTBE) add_is->lle dry1 Dry Extract lle->dry1 spe Solid-Phase Extraction (SPE) (C18 Cartridge) dry1->spe wash Wash (Remove Interferences) spe->wash elute Elute Analyte wash->elute dry2 Dry Eluate elute->dry2 reconstitute Reconstitute dry2->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: LC-MS/MS workflow for this compound quantification.

troubleshooting_logic start Start: Inaccurate Quantification check_is Is a stable isotope-labeled internal standard (SIL-IS) used? start->check_is implement_is Implement a suitable SIL-IS (e.g., Batyl alcohol-d5) check_is->implement_is No check_cleanup Is sample cleanup adequate? check_is->check_cleanup Yes implement_is->check_cleanup implement_spe Implement Solid-Phase Extraction (SPE) to remove phospholipids check_cleanup->implement_spe No check_chromatography Is chromatographic separation optimal? check_cleanup->check_chromatography Yes implement_spe->check_chromatography optimize_lc Optimize LC gradient and/or change column chemistry check_chromatography->optimize_lc No assess_matrix Quantitatively assess matrix effect (Post-extraction spike vs. Neat) check_chromatography->assess_matrix Yes optimize_lc->assess_matrix end Accurate Quantification assess_matrix->end

Caption: Troubleshooting logic for inaccurate quantification.

References

Technical Support Center: Ensuring Reproducibility in Selachyl Alcohol-Based Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for conducting reproducible cellular assays using selachyl alcohol. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to experimental workflows and potential signaling pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions to enhance reproducibility.

Q1: My this compound results are inconsistent between different batches or experiments. What could be the cause?

A1: Inconsistency in results can stem from several factors related to the compound itself and its handling:

  • Purity and Source: Ensure you are using high-purity this compound from a reputable supplier. Lot-to-lot variability in purity can significantly impact experimental outcomes.

  • Storage: this compound should be stored under recommended conditions to prevent degradation. For stock solutions in DMSO, storage at -20°C for up to one month or -80°C for up to six months, protected from light, is advised to maintain stability[1].

  • Solubility: this compound has poor aqueous solubility. Improper dissolution or precipitation in culture media can lead to variable effective concentrations.

Q2: I'm observing precipitation of this compound in my cell culture medium. How can I improve its solubility?

A2: Due to its lipophilic nature, this compound requires a carrier solvent for use in aqueous cell culture media.

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing a concentrated stock solution of this compound.

  • Working Concentration: When diluting the stock solution into your final culture medium, ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity[2].

  • Gentle Mixing: After adding the this compound stock to the medium, mix gently by inversion or swirling rather than vigorous vortexing, which can cause precipitation. Prepare fresh dilutions for each experiment.

Q3: What is the appropriate vehicle control for my this compound experiments?

A3: The vehicle control should contain the same concentration of the solvent used to dissolve the this compound as is present in the experimental wells. For example, if your highest concentration of this compound results in a final DMSO concentration of 0.5% in the cell culture medium, your vehicle control should be cells treated with 0.5% DMSO in the medium.

Q4: My cell viability assay results with this compound are highly variable. What are some common pitfalls?

A4: Variability in cell viability assays can be minimized by carefully controlling several experimental parameters:

  • Cell Seeding Density: Ensure a uniform and optimal cell seeding density across all wells. Over or under-confluent cells can respond differently to treatment.

  • Incubation Time: Use a consistent incubation time for all experiments.

  • Assay Interference: Some compounds can interfere with the reagents used in viability assays (e.g., MTT, XTT). It is advisable to run a control without cells to check for any direct reaction between this compound and the assay reagents.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium.

Q5: What is the expected cytotoxic concentration of this compound in cancer cell lines?

Quantitative Data Summary

The following tables provide a summary of key quantitative information for working with this compound.

Table 1: Recommended Solvents and Storage for this compound Stock Solutions

ParameterRecommendationSource(s)
Primary Solvent DMSO[1]
Storage Temperature -20°C (short-term) or -80°C (long-term)[1]
Storage Duration Up to 1 month at -20°C; up to 6 months at -80°C[1]
Light Sensitivity Protect from light[1]

Table 2: Example Cytotoxicity Data for this compound Analogues

Cell LineCompoundCytotoxicity ThresholdSource(s)
HUVECThis compound Analogues≥ 12 μM[3]

Note: This table provides data on analogues of this compound and should be used as a reference for designing dose-response experiments for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound (powder or oil)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

    • Complete cell culture medium

  • Procedure for 10 mM Stock Solution:

    • Tare a sterile microcentrifuge tube.

    • Carefully weigh out 3.43 mg of this compound (molar mass: 342.56 g/mol ).

    • Add 1 mL of DMSO to the tube.

    • Mix by gentle vortexing or pipetting until the this compound is completely dissolved. This is your 10 mM stock solution.

    • Store the stock solution at -20°C or -80°C, protected from light.

  • Procedure for Preparing Working Solutions:

    • Thaw the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • For example, to make a 100 μM working solution, add 10 μL of the 10 mM stock solution to 990 μL of culture medium.

    • Ensure the final DMSO concentration in your highest concentration working solution does not exceed a level that is toxic to your cells (typically ≤ 0.5%).

Protocol 2: Standard Cell Viability (MTT) Assay with this compound
  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well flat-bottom plates

    • This compound working solutions

    • Vehicle control (medium with the same DMSO concentration as the highest this compound treatment)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Remove the medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Following incubation, add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT and add 100 μL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations: Diagrams of Workflows and Signaling Pathways

The following diagrams illustrate key experimental and logical processes related to this compound assays.

TroubleshootingWorkflow Troubleshooting Inconsistent this compound Assay Results start Inconsistent Results Observed check_compound Verify Compound Integrity: Purity, Storage, Age start->check_compound check_prep Review Solution Preparation: Solubility in DMSO, Final Dilution start->check_prep check_assay Examine Assay Protocol: Cell Density, Incubation Time, Vehicle Control start->check_assay check_equipment Check Equipment: Pipette Calibration, Plate Reader Settings start->check_equipment solve_compound Source New, High-Purity Compound check_compound->solve_compound Issue Found solve_prep Optimize Solubilization (e.g., gentle warming, fresh dilutions) check_prep->solve_prep Issue Found solve_assay Standardize Protocol: Optimize Cell Seeding, Consistent Timing check_assay->solve_assay Issue Found solve_equipment Recalibrate Pipettes, Validate Reader Settings check_equipment->solve_equipment Issue Found ExperimentalWorkflow General Workflow for this compound Cellular Assay prep_cells 1. Cell Culture & Seeding (96-well plate) treatment 3. Treat Cells (Include Vehicle Control) prep_cells->treatment prep_compound 2. Prepare this compound Working Solutions from DMSO Stock prep_compound->treatment incubation 4. Incubate (e.g., 24-72 hours) treatment->incubation assay 5. Perform Viability Assay (e.g., MTT, XTT) incubation->assay readout 6. Data Acquisition (Microplate Reader) assay->readout analysis 7. Data Analysis (% Viability, IC50 Calculation) readout->analysis SignalingPathway Proposed Signaling Pathways Modulated by Alcohols cluster_membrane Cell Membrane selachyl This compound (as an ether lipid) pkc Protein Kinase C (PKC) selachyl->pkc Modulation? pi3k_akt PI3K/Akt Pathway selachyl->pi3k_akt Modulation? proliferation Cell Proliferation & Survival pkc->proliferation Inhibition apoptosis Apoptosis pkc->apoptosis Induction pi3k_akt->proliferation Inhibition pi3k_akt->apoptosis Induction

References

Validation & Comparative

comparative study of selachyl alcohol vs. batyl alcohol bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals on the distinct biological activities of selachyl alcohol and batyl alcohol. This document synthesizes experimental data to highlight their differential effects on cellular signaling, metabolic regulation, and potential therapeutic applications.

Introduction

This compound and batyl alcohol are naturally occurring alkylglycerols (AKGs), ether lipids found in sources such as shark liver oil and hematopoietic organs.[1] Structurally, they share a glycerol backbone with an ether-linked alkyl chain. The key difference lies in the alkyl chain: this compound possesses an unsaturated oleyl chain (18:1, n-9), while batyl alcohol has a saturated stearyl chain (18:0). This single point of unsaturation significantly influences their biological activities, leading to distinct and sometimes opposing effects on cellular processes. This guide provides a comparative analysis of their bioactivities, supported by experimental data, to inform future research and drug development.

Comparative Bioactivity Data

The following tables summarize the quantitative data from studies directly comparing the bioactivities of this compound and batyl alcohol.

Table 1: Effects on Metabolic Parameters in High-Fat Diet-Fed Mice
ParameterThis compound (200 mg/kg)Batyl Alcohol (200 mg/kg)Reference
Body WeightDecreasedNo significant effect
Serum TriglyceridesDecreasedNo significant effect
Serum CholesterolDecreasedNo significant effect
Fasting Glucose LevelDecreasedNo significant effect
Fasting Insulin LevelDecreasedIncreased[2]
Serum Leptin LevelDecreasedNo significant effect[2]
Table 2: Effects on LPS-Induced Pro-inflammatory Signaling in Adipocytes
Parameter (Ratio to Total Protein)This compound (10 µM)Batyl Alcohol (10 µM)Reference
JNK PhosphorylationDecreasedIncreased[2]
ERK PhosphorylationDecreasedIncreased[2]

Detailed Experimental Protocols

In Vivo Metabolic Study in High-Fat Diet-Fed Mice
  • Subjects: C57BL/6 mice.

  • Groups:

    • Normal Diet

    • High-Fat (HF) Diet

    • HF Diet + 20 mg/kg this compound

    • HF Diet + 200 mg/kg this compound

    • HF Diet + 20 mg/kg batyl alcohol

    • HF Diet + 200 mg/kg batyl alcohol

  • Procedure: Mice were fed their respective diets for a specified period. Body weight, fasting glucose, lipids, insulin, and leptin levels were measured. Serum levels of IL-1β and TNF-α were also determined.

In Vitro LPS-Induced Pro-inflammatory Signaling in Adipocytes
  • Cell Line: Primary murine adipocytes.

  • Procedure:

    • Newly differentiated adipocytes were pretreated with either DMSO (vehicle), 10 µM this compound, or 10 µM batyl alcohol for 24 hours.[2]

    • Cells were then stimulated with 10 µg/L lipopolysaccharide (LPS) for 6 hours.[2]

    • Cell lysates were collected, and the levels of total and phosphorylated JNK and ERK proteins, as well as IκBα, were measured by Western blotting.[2]

Signaling Pathways and Mechanisms of Action

Selachyl and batyl alcohol exhibit divergent effects on key inflammatory signaling pathways. In primary adipocytes stimulated with LPS, which activates Toll-like receptor 4 (TLR4), the two alkylglycerols differentially modulate the downstream MAP kinase (MAPK) pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK_Pathway MAPK Cascade TLR4->MAPK_Pathway activates JNK JNK MAPK_Pathway->JNK phosphorylates ERK ERK MAPK_Pathway->ERK phosphorylates Inflammation Pro-inflammatory Response JNK->Inflammation ERK->Inflammation Selachyl This compound Selachyl->MAPK_Pathway Inhibits Batyl Batyl Alcohol Batyl->MAPK_Pathway Activates G cluster_preparation Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis and Interpretation CompoundPrep Prepare Selachyl and Batyl Alcohol Solutions Cytotoxicity Cytotoxicity Assay (e.g., MTT) CompoundPrep->Cytotoxicity Immuno Immunomodulation Assay (e.g., Cytokine ELISA, Proliferation Assay) CompoundPrep->Immuno Signaling Signaling Pathway Analysis (e.g., Western Blot for p-JNK/p-ERK) CompoundPrep->Signaling CellCulture Culture Target Cells (e.g., Cancer Cells, Immune Cells, Adipocytes) CellCulture->Cytotoxicity CellCulture->Immuno CellCulture->Signaling DataComp Compare IC50, Cytokine Levels, Phosphorylation Ratios Cytotoxicity->DataComp Immuno->DataComp Signaling->DataComp Conclusion Draw Conclusions on Differential Bioactivity DataComp->Conclusion

References

A Comparative Analysis of Selachyl Alcohol and Chimyl Alcohol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of lipid research and drug development, the nuanced differences between structurally similar molecules can have profound implications for their biological activity and therapeutic potential. This guide provides a detailed comparative analysis of two such molecules: selachyl alcohol and chimyl alcohol. Both are naturally occurring alkylglycerols, yet their distinct structural features lead to divergent physiological effects. This document serves as a resource for researchers, scientists, and professionals in drug development, offering a side-by-side comparison of their properties, biological activities, and underlying mechanisms, supported by experimental data and detailed protocols.

At a Glance: Key Physicochemical and Biological Distinctions

PropertyThis compoundChimyl Alcohol
IUPAC Name 3-[(Z)-octadec-9-enoxy]propane-1,2-diol[1]3-hexadecoxypropane-1,2-diol[2]
Molecular Formula C₂₁H₄₂O₃[1][3]C₁₉H₄₀O₃[4]
Molecular Weight 342.56 g/mol [1][3]316.52 g/mol [5]
Alkyl Chain 18-carbon monounsaturated (Oleyl)[1]16-carbon saturated (Cetyl/Palmityl)[2]
Melting Point 5.5–7.5 °C[1]62.5–63.5 °C[2]
Primary Biological Activity AntihypertensivePro-inflammatory[6]
Effect on Hematopoiesis No significant stimulatory effect reported[7]Stimulates hematopoiesis[7]

Comparative Biological Activity: A Deeper Dive

While both selachyl and chimyl alcohol are integral to the biosynthesis of complex ether lipids like plasmalogens, their in vivo effects diverge significantly. This section explores their differential impacts on key physiological processes, supported by experimental findings.

Immunomodulatory Effects: A Tale of Two Responses

One of the most striking differences between the two alkylglycerols lies in their influence on the immune system.

Chimyl Alcohol: A Pro-inflammatory Mediator

Recent studies have demonstrated that chimyl alcohol exhibits pro-inflammatory properties. In both in vivo mouse models and in vitro experiments using the RAW 264.7 macrophage cell line, chimyl alcohol has been shown to promote immune activation[6][8]. Key findings include:

  • Increased Macrophage Activation: Chimyl alcohol enhances the activity of the pro-inflammatory marker CD86 on macrophages[6].

  • Stimulation of Pro-inflammatory Molecules: It leads to an increase in the production of reactive oxygen species (ROS) and nitric oxide (NO), both key mediators of the inflammatory response[6].

  • Enhanced Cell Proliferation: In vivo, it has been observed to enhance cell proliferation in the spleen of mice[6].

This compound: A More Neutral Player

In contrast, this compound does not appear to share the pro-inflammatory and hematopoietic-stimulatory effects of its saturated counterpart[7]. This suggests that the presence of the double bond in the oleyl chain of this compound may be a critical determinant of its immunomodulatory activity.

Cardiovascular Effects: A Focus on Antihypertensive Action

This compound: A Potential Antihypertensive Agent

Preliminary research has highlighted the potential of this compound as an orally active antihypertensive agent. Studies in hypertensive rat models have shown that oral administration of this compound can significantly reduce blood pressure. A key aspect of its mechanism is the requirement for hepatic activation to exert its biological effect.

Chimyl Alcohol: Lacking Antihypertensive Properties

Currently, there is no significant evidence to suggest that chimyl alcohol possesses antihypertensive properties. Its primary characterized role in the context of this comparison remains its pro-inflammatory and hematopoietic functions.

Hematopoietic Effects: Differential Roles in Blood Cell Formation

The structural variance between these two molecules also dictates their influence on hematopoiesis, the process of blood cell formation.

Chimyl Alcohol: A Stimulator of Hematopoiesis

Chimyl alcohol has been reported to stimulate hematopoiesis, contributing to the production of new blood cells[7][9]. This property has been a subject of interest for its potential therapeutic applications in conditions requiring bone marrow support.

This compound: Limited Impact on Hematopoiesis

Conversely, this compound has been found to lack significant hematopoietic activity[7][10]. This distinction is crucial for researchers investigating therapeutic agents for hematological disorders.

Experimental Methodologies: A Guide for Replication

To facilitate further research and validation of the cited findings, this section outlines the key experimental protocols employed in the study of selachyl and chimyl alcohol.

In Vitro Pro-inflammatory Activity Assay (Chimyl Alcohol)

This protocol describes the methodology used to assess the pro-inflammatory effects of chimyl alcohol on the RAW 264.7 macrophage cell line.

Objective: To determine the effect of chimyl alcohol on macrophage activation, and the production of ROS and NO.

Materials:

  • RAW 264.7 macrophage cell line

  • Chimyl alcohol

  • Lipopolysaccharide (LPS) as a positive control

  • Cell culture medium (e.g., DMEM)

  • Reagents for ROS and NO detection (e.g., DCFH-DA and Griess reagent)

  • Flow cytometer for CD86 expression analysis

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in standard conditions.

  • Treatment: Treat cells with varying concentrations of chimyl alcohol. Include a vehicle control and an LPS-treated positive control group.

  • ROS and NO Measurement: After the treatment period, measure the intracellular ROS and NO levels using appropriate fluorescent probes and colorimetric assays.

  • CD86 Expression: Analyze the expression of the CD86 surface marker using flow cytometry.

  • Data Analysis: Compare the results from the chimyl alcohol-treated groups with the control groups to determine the pro-inflammatory effect.

In Vivo Antihypertensive Activity Assay (this compound)

This protocol outlines the in vivo methodology to evaluate the antihypertensive effects of this compound in a rat model of hypertension.

Objective: To assess the impact of orally administered this compound on the blood pressure of hypertensive rats.

Materials:

  • Hypertensive rat model (e.g., spontaneously hypertensive rats or L-NAME-induced hypertensive rats)

  • This compound

  • Vehicle for oral administration

  • Blood pressure monitoring system for rodents

Procedure:

  • Animal Model: Induce hypertension in rats if not using a spontaneously hypertensive strain.

  • Acclimatization: Allow the animals to acclimate to the experimental conditions.

  • Treatment: Administer this compound orally to the treatment group and the vehicle to the control group.

  • Blood Pressure Measurement: Monitor the systolic and diastolic blood pressure of the rats at regular intervals throughout the study period.

  • Data Analysis: Compare the blood pressure readings between the treatment and control groups to evaluate the antihypertensive efficacy of this compound.

Visualizing the Pathways: A DOT Language Representation

To further elucidate the distinct biological roles of selachyl and chimyl alcohol, the following diagrams, generated using Graphviz (DOT language), illustrate their proposed signaling pathways and experimental workflows.

chimyl_alcohol_pathway cluster_stimulus Stimulus cluster_cell Macrophage (e.g., RAW 264.7) cluster_response Biological Response chimyl Chimyl Alcohol macrophage Macrophage Activation chimyl->macrophage interacts with ros_no ROS & NO Production macrophage->ros_no cd86 Increased CD86 Expression macrophage->cd86 inflammation Pro-inflammatory Response ros_no->inflammation cd86->inflammation

Caption: Proposed signaling pathway for the pro-inflammatory activity of chimyl alcohol.

selachyl_alcohol_workflow cluster_administration Administration cluster_processing Metabolic Processing cluster_effect Physiological Effect cluster_outcome Therapeutic Outcome oral_admin Oral Administration of This compound hepatic_activation Hepatic Activation oral_admin->hepatic_activation bp_reduction Blood Pressure Reduction hepatic_activation->bp_reduction antihypertensive Antihypertensive Effect bp_reduction->antihypertensive

Caption: Experimental workflow for the antihypertensive effect of this compound.

Conclusion

The comparative analysis of this compound and chimyl alcohol underscores the critical importance of subtle molecular differences in determining biological function. While chimyl alcohol acts as a pro-inflammatory and hematopoietic-stimulating agent, this compound demonstrates potential as an antihypertensive compound with a distinct mechanism of action. This guide provides a foundational resource for researchers to further explore the therapeutic potential of these and other alkylglycerols, with the provided experimental frameworks serving as a starting point for future investigations. The continued elucidation of their divergent signaling pathways will undoubtedly open new avenues for drug discovery and development.

References

A Comparative Analysis of the Antihypertensive Properties of Selachyl Alcohol and Antihypertensive Neutral Renomedullary Lipid (ANRL)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antihypertensive effects of selachyl alcohol, a naturally occurring alkylglycerol, and Antihypertensive Neutral Renomedullary Lipid (ANRL), an endogenous substance derived from the kidney. This document synthesizes available experimental data to offer an objective overview of their performance, methodologies, and proposed mechanisms of action.

Executive Summary

This compound and ANRL are both lipid-based compounds that exhibit significant vasodepressor effects and require hepatic activation to exert their antihypertensive activity. Experimental evidence, primarily from hypertensive rat models, demonstrates their potential in lowering blood pressure. ANRL, a hormone-like substance originating from renomedullary interstitial cells (RICs), appears to play a role in the kidney's natural blood pressure regulation. This compound, due to its structural and functional similarities to ANRL, is being investigated as a potential oral antihypertensive agent.

Quantitative Data on Antihypertensive Effects

The following table summarizes the key quantitative data from preclinical studies on this compound and ANRL.

ParameterThis compoundANRL (Antihypertensive Neutral Renomedullary Lipid)
Animal Model One-kidney, one-clip hypertensive ratsConscious sinoaortic deafferentated (SAD) rats
Dosage and Administration 5-10 mg (oral gavage), 1 mg (intravenous)[1]500 µg (intravenous)
Blood Pressure Reduction Approximately 60 mm Hg drop in blood pressure.[1]-45 ± 16 mm Hg decrease in mean arterial pressure.
Effect on Heart Rate No tachycardia reported.-50 ± 16 bpm decrease in heart rate.
Onset and Duration Slow onset, lasting for 20 minutes after intravenous injection.[1]A lag time of 2 minutes, followed by a slower decline in arterial pressure.[2]
Key Characteristics Orally active.[1][3]Endogenous hormone-like substance.[4][5]
Source Found in shark liver oil.[6]Derived from fresh renal medulla and its renomedullary interstitial cells (RICs).[4]

Experimental Protocols

Induction of Hypertension in Animal Models

A common experimental model used in the cited studies is the one-kidney, one-clip (1K1C) Goldblatt hypertensive rat model . This model simulates renovascular hypertension.

  • Procedure: In rats, one kidney is surgically removed (nephrectomy). Subsequently, a silver clip is placed on the renal artery of the remaining kidney, causing a constriction. This reduction in blood flow to the kidney activates the renin-angiotensin-aldosterone system, leading to a sustained increase in blood pressure.

Preparation and Administration of Test Substances

This compound:

  • Preparation: Pure this compound is used for experiments. For oral administration, it can be administered via gavage. For intravenous administration, it is likely dissolved in a suitable vehicle.

  • Administration:

    • Oral: 5-10 mg of pure this compound is administered directly into the stomach or duodenum of hypertensive rats using a gavage tube.

    • Intravenous: A 1 mg dose is administered via bolus injection.

Antihypertensive Neutral Renomedullary Lipid (ANRL):

  • Isolation from Renal Venous Effluent:

    • In one-kidney, one-clip hypertensive rats, the clip on the renal artery is removed ("unclipping") to stimulate the release of antihypertensive substances.

    • Blood is collected from the renal vein.

    • The plasma is separated from the blood and then lyophilized (freeze-dried).

    • Total lipids are extracted from the lyophilized plasma.

    • ANRL is then isolated from the total lipid extract using two sequential thin-layer chromatography (TLC) procedures.[7]

  • Administration: Purified ANRL is administered intravenously to the experimental animals. In one study, a 500 µg dose was used in conscious SAD rats.

Measurement of Blood Pressure

Blood pressure in the rat models is typically measured directly and continuously via an arterial catheter inserted into an artery (e.g., carotid or femoral artery) and connected to a pressure transducer and recording system. This allows for real-time monitoring of the changes in blood pressure following the administration of the test compounds.

Mechanism of Action and Signaling Pathways

Hepatic Activation: A Common Prerequisite

A critical finding for both this compound and ANRL is the requirement of hepatic activation for their antihypertensive effects. Experiments have shown that in the absence of an intact liver circulation, neither substance is active. This indicates that they are likely prodrugs that are metabolized in the liver to their active forms. The exact nature of these active metabolites is yet to be fully elucidated.

Proposed Signaling Pathway for ANRL

ANRL is considered a hormone-like substance secreted by the renomedullary interstitial cells (RICs) of the kidney.[4][5] Its release is triggered by the unclipping of a constricted renal artery, which leads to the degranulation of these cells.[8] Recent evidence suggests that ANRL may be transported within exosomes released from the renal medulla.[9] The antihypertensive action of ANRL is associated with a decrease in both heart rate and sympathetic nervous system activity.[2][4]

Below is a diagram illustrating the proposed mechanism of action for ANRL.

ANRL_Pathway cluster_kidney Kidney Medulla cluster_circulation Systemic Circulation cluster_liver Liver cluster_target Target Tissues Renal Artery Unclipping Renal Artery Unclipping RICs Renomedullary Interstitial Cells (RICs) Renal Artery Unclipping->RICs Stimulates Degranulation RIC Degranulation RICs->Degranulation ANRL_Release ANRL Release (possibly in exosomes) Degranulation->ANRL_Release ANRL_Circulating Circulating ANRL (Inactive Prodrug) ANRL_Release->ANRL_Circulating Hepatic_Activation Hepatic Activation ANRL_Circulating->Hepatic_Activation Active_Metabolite Active Metabolite Hepatic_Activation->Active_Metabolite Sympathetic_NS Sympathetic Nervous System Active_Metabolite->Sympathetic_NS Inhibits Activity Heart Heart Active_Metabolite->Heart Reduces Rate Blood_Vessels Blood Vessels Active_Metabolite->Blood_Vessels Vasodilation Antihypertensive_Effect Antihypertensive Effect (Blood Pressure Reduction) Sympathetic_NS->Antihypertensive_Effect Heart->Antihypertensive_Effect Blood_Vessels->Antihypertensive_Effect

Caption: Proposed mechanism of action for ANRL.

Experimental Workflow Diagram

The following diagram outlines the typical experimental workflow for evaluating the antihypertensive effects of these compounds in a rat model.

Experimental_Workflow A Induce Hypertension (e.g., 1K1C model) C Administer Substance (Oral Gavage or IV) A->C B Prepare Test Substance (this compound or ANRL) B->C D Monitor Blood Pressure (Direct Arterial Cannulation) C->D E Data Analysis (Compare pre- and post-treatment BP) D->E

References

Selachyl Alcohol: A Comparative Analysis of its Anticancer Effects on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Selachyl alcohol, a naturally occurring alkylglycerol found in shark liver oil, has garnered significant interest within the scientific community for its potential anticancer properties. This guide provides a comparative analysis of the effects of this compound across various cancer cell lines, summarizing key quantitative data, detailing experimental methodologies, and illustrating the implicated signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of this marine-derived compound.

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of this compound and related alkylglycerols have been evaluated across a range of cancer cell lines. While data for this compound specifically is limited, studies on similar alkylglycerols provide valuable insights into its potential efficacy. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric in these evaluations.

Cancer TypeCell LineCompoundIC50 / EffectCitation
Cervical Cancer HeLa3-(n-henicosyloxy)propane-1,2-diol24.1 μM[1]
Prostate Cancer DU-145, PC-3, PCa-2bAlkylglycerol mixture (Ecomer)Dramatic reduction in colony number at 0.1 and 0.5 mg/ml
Hepatocellular Carcinoma HepG23-(n-henicosyloxy)propane-1,2-diolInactive (>100 μM)[1]
Breast Carcinoma MCF-73-(n-henicosyloxy)propane-1,2-diolInactive (>100 μM)[1]
Lung Carcinoma NCI-H12993-(n-henicosyloxy)propane-1,2-diolInactive (>100 μM)[1]
Colon Adenocarcinoma HT-293-(n-henicosyloxy)propane-1,2-diolInactive (>100 μM)[1]
Endothelial Cells (for anti-angiogenesis) HUVECSynthetic this compound analoguesToxicity threshold ≥ 12 μM

It is important to note that a study on synthetic analogues of this compound demonstrated a toxicity threshold of ≥ 12 μM on Human Umbilical Vein Endothelial Cells (HUVEC), which, while not a cancer cell line, is relevant for studying anti-angiogenic effects crucial in cancer treatment.

Induction of Apoptosis and Necrosis

This compound and related compounds have been shown to induce programmed cell death in cancer cells. The mode of cell death can vary between different cancer cell types.

A study utilizing a mixture of alkylglycerols from shark liver oil (Ecomer) demonstrated that this mixture induced:

  • Apoptosis in ovarian and prostate carcinoma cell lines.

  • Predominantly necrosis in the MCF-7 mammary carcinoma cell line.

These findings suggest that the mechanism of cell death induced by alkylglycerols may be cell-type specific.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound's effects.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound or the compound of interest and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis and Necrosis Detection (Annexin V/PI Staining)

Annexin V/Propidium Iodide (PI) staining is a common method used to detect apoptotic and necrotic cells by flow cytometry.

  • Cell Harvesting: Following treatment with this compound, harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Molecular Mechanisms

While the precise signaling pathways modulated by this compound in different cancer cell lines are still under investigation, research on alkylglycerols and related compounds suggests potential involvement of several key pathways in cancer progression. It is important to distinguish these from the effects of ethanol, which are often reported in the literature under the general term "alcohol".

Studies on various natural compounds, some with structural similarities to this compound, have highlighted the following pathways as potential targets in cancer therapy:

  • PI3K/Akt/mTOR Pathway: This is a crucial intracellular signaling pathway that regulates the cell cycle. Its dysregulation is common in many cancers, promoting cell survival and proliferation.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase pathway is involved in cell proliferation, differentiation, and apoptosis. Its aberrant activation is a hallmark of many cancers.

  • Wnt/β-catenin Pathway: This pathway plays a critical role in cell fate determination, cell proliferation, and migration. Its dysregulation is frequently observed in various cancers.

The anti-metastatic effects of unsaturated alkylglycerols, such as this compound, have been demonstrated in a Lewis lung carcinoma model, suggesting a significant role for these compounds in cancer treatment.[2]

Below are diagrams illustrating a generalized experimental workflow and a hypothetical signaling pathway that could be affected by this compound, based on the mechanisms of similar compounds.

G cluster_workflow Experimental Workflow: Cytotoxicity & Apoptosis A Cancer Cell Lines (e.g., Breast, Lung, Leukemia) B Treatment with This compound (various concentrations) A->B C Incubation (24, 48, 72 hours) B->C D Cell Viability Assay (MTT Assay) C->D E Apoptosis Assay (Annexin V/PI Staining) C->E F Data Analysis (IC50, % Apoptosis) D->F E->F

Figure 1. A generalized workflow for assessing the cytotoxic and apoptotic effects of this compound on cancer cell lines.

G cluster_pathway Hypothetical Signaling Pathway Inhibition by this compound SA This compound PI3K PI3K SA->PI3K Inhibits Receptor Growth Factor Receptor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Figure 2. A hypothetical model of the PI3K/Akt/mTOR signaling pathway, a potential target for this compound's anticancer activity.

Conclusion

This compound and related alkylglycerols demonstrate promising anticancer activities, including cytotoxicity, induction of apoptosis, and potential anti-metastatic effects. However, the available data on this compound itself is limited, and further comprehensive studies are required to fully elucidate its efficacy and mechanism of action across a broader range of cancer cell lines. The presented data and protocols offer a foundation for future research into this potential therapeutic agent. The variability in response between different cancer cell types underscores the importance of cell-specific investigations to tailor potential therapeutic strategies.

References

Validating the Anti-Angiogenic Activity of Selachyl Alcohol Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-angiogenic activity of synthetic selachyl alcohol analogues and other established anti-angiogenic agents. The information is compiled from preclinical studies to assist researchers in evaluating the potential of these compounds in cancer therapy and other angiogenesis-dependent diseases. This document summarizes key experimental data, details the methodologies for crucial assays, and visualizes relevant biological pathways and workflows.

Comparative Analysis of Anti-Angiogenic Activity

The following tables summarize the available quantitative data on the anti-angiogenic effects of this compound analogues and other well-known anti-angiogenic drugs. It is important to note that direct head-to-head comparative studies between this compound analogues and other agents were not identified in the reviewed literature. Therefore, the data is presented separately for each class of compounds.

Table 1: Anti-Angiogenic and Cytotoxic Effects of this compound Analogues

CompoundChemical Modification (at C12)Cytotoxicity Threshold (HUVEC)Anti-Migratory Activity (VEGF-induced)
Analogue 7Methoxyl group≥ 12 μMNot significant
Analogue 8Gem-difluorinated group≥ 12 μMNot significant
Analogue 9Azide group≥ 12 μMSignificant reduction
Analogue 10 Hydroxyl group ≥ 12 μM Most potent inhibitor

HUVEC: Human Umbilical Vein Endothelial Cells; VEGF: Vascular Endothelial Growth Factor.

Table 2: In Vitro Anti-Angiogenic Activity of Clinically Used Tyrosine Kinase Inhibitors

CompoundTarget(s)Cell LineAssayIC50 / Effect
SunitinibVEGFRs, PDGFRs, c-KITHUVECProliferation-
HUVECMigrationInhibition observed
HUVECTube FormationInhibition observed
SorafenibVEGFRs, PDGFRs, Raf kinasesHUVECProliferation-
HUVECMigrationInhibition observed
HUVECTube FormationInhibition observed
AxitinibVEGFRs 1-3HUVECProliferation-
HUVECMigrationInhibition observed
HUVECTube FormationInhibition observed

Table 3: In Vivo Anti-Angiogenic Activity of Selected Agents

CompoundModelAssayResult
SunitinibMouse Glioblastoma XenograftMicrovessel Density74% reduction
BevacizumabMouse ModelVEGF-induced AngiogenesisEffective inhibition
VorolanibChick Chorioallantoic Membrane (CAM)Angiogenesis InhibitionMore effective than bevacizumab
SunitinibChick Chorioallantoic Membrane (CAM)Angiogenesis InhibitionMore effective than bevacizumab
AxitinibChick Chorioallantoic Membrane (CAM)Angiogenesis InhibitionMore effective than bevacizumab

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of anti-angiogenic activity.

MTT Cell Viability Assay

This assay assesses the cytotoxic effect of compounds on endothelial cells.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound analogues). A vehicle control (e.g., DMSO) is also included. Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is gently shaken for 15 minutes to ensure complete dissolution. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells.

HUVEC Tube Formation Assay

This assay evaluates the ability of compounds to inhibit the formation of capillary-like structures by endothelial cells.

  • Matrigel Coating: A 96-well plate is coated with 50 µL of Matrigel® Basement Membrane Matrix per well and incubated at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding: HUVECs are harvested and resuspended in a basal medium containing the test compounds at various concentrations. The cells are then seeded onto the solidified Matrigel at a density of 1.5-2.5 x 10⁴ cells/well.

  • Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO₂ for 4-18 hours.

  • Visualization and Quantification: The formation of tube-like structures is observed and photographed using an inverted microscope. The degree of tube formation can be quantified by measuring parameters such as the total tube length, the number of branch points, and the total area covered by the tubes using image analysis software.

Boyden Chamber Cell Migration Assay

This assay measures the ability of compounds to inhibit the directional migration of endothelial cells towards a chemoattractant.

  • Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pore size) are placed into a 24-well plate. The lower chamber is filled with endothelial cell basal medium containing a chemoattractant, typically VEGF (e.g., 20 ng/mL).

  • Cell Seeding: HUVECs are pre-incubated with various concentrations of the test compounds for a defined period. The cells are then harvested, resuspended in serum-free medium, and seeded into the upper chamber of the Transwell inserts (e.g., 5 x 10⁴ cells/insert).

  • Incubation: The plate is incubated at 37°C for 4-6 hours to allow for cell migration through the porous membrane.

  • Cell Staining and Counting: After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol and stained with a solution such as crystal violet.

  • Quantification: The number of migrated cells is counted in several random microscopic fields. The results are expressed as the percentage of migrated cells compared to the vehicle-treated control.

Signaling Pathways and Experimental Visualization

The following diagrams illustrate the key signaling pathway involved in angiogenesis and a typical experimental workflow for evaluating anti-angiogenic compounds.

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PIP2 PIP2 PLCg->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival ERK->Survival

Caption: Simplified VEGF signaling pathway in endothelial cells.

Anti_Angiogenic_Workflow Start Start: This compound Analogues Cytotoxicity Cytotoxicity Assay (MTT) Start->Cytotoxicity Migration Cell Migration Assay (Boyden Chamber) Cytotoxicity->Migration Non-toxic concentrations Tube_Formation Tube Formation Assay (Matrigel) Migration->Tube_Formation In_Vivo In Vivo Studies (e.g., CAM Assay, Xenograft Models) Tube_Formation->In_Vivo Promising in vitro results End End: Validate Anti-Angiogenic Potential In_Vivo->End

Caption: Experimental workflow for validating anti-angiogenic activity.

A Head-to-Head Comparison of Selachyl, Batyl, and Chimyl Alcohols on Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selachyl, batyl, and chimyl alcohols are naturally occurring alkylglycerols (AKGs), primarily found in shark liver oil and in smaller amounts in hematopoietic organs and human milk.[1] These ether-linked lipids have garnered significant interest for their immunomodulatory properties, demonstrating the potential to influence a range of immune cell functions. This guide provides a head-to-head comparison of selachyl, batyl, and chimyl alcohols, summarizing available experimental data on their effects on immune cells to aid researchers and drug development professionals in their investigations.

Comparative Analysis of Immune Cell Modulation

The immunomodulatory effects of selachyl, batyl, and chimyl alcohols are multifaceted, impacting both innate and adaptive immunity. While direct comparative studies of all three compounds under identical conditions are limited, existing research provides valuable insights into their individual and comparative activities.

Macrophage Activation

Alkylglycerols are known to activate macrophages, a critical component of the innate immune system. This activation can lead to enhanced phagocytosis and the production of inflammatory mediators.

A study on the RAW 264.7 murine macrophage cell line demonstrated that chimyl alcohol promotes the activation of immune processes.[2] Specifically, it was shown to increase the expression of the proinflammatory marker CD86, enhance the production of reactive oxygen species (ROS) and nitric oxide (NO), and increase lysosomal activity.[2] While this study focused on chimyl alcohol, it is part of a broader understanding that AKGs, in general, can stimulate macrophage activity.[3] For instance, both synthetic and natural alkylglycerols have been shown to activate macrophages.[3] Another study found that batyl alcohol could activate macrophages for Fc-mediated ingestion.

T-Cell and B-Cell Proliferation and Differentiation

A key study directly compared the effects of batyl and chimyl alcohol on murine splenic lymphocytes. The results indicated that both compounds were capable of enhancing the proliferation of B cells stimulated with anti-BCR and anti-CD38.[4] Similarly, both batyl and chimyl alcohol increased the proliferation of T cells in response to anti-CD3/CD28 or specific antigen stimulation.[4]

The study also revealed that these alkylglycerols could modulate the differentiation of T-helper cells. Both batyl and chimyl alcohol were found to increase the production of Th1 cytokines (TNF-α and IFN-γ) while decreasing the production of Th2 cytokines (IL-4 and IL-10) upon CD3/CD28 stimulation.[4] This suggests a role for these compounds in directing the immune response towards a Th1 phenotype.

Cytokine Production

The modulation of cytokine production is a critical aspect of the immunomodulatory activity of alkylglycerols. As mentioned, both batyl and chimyl alcohol have been shown to promote a Th1-biased cytokine response in T cells, characterized by increased TNF-α and IFN-γ and decreased IL-4 and IL-10.[4]

In a study on the RAW 264.7 macrophage cell line, chimyl alcohol was found to increase the expression of the proinflammatory marker CD86 but did not affect the level of IL-1β.[2] Another study using a mixture of alkylglycerols (predominantly chimyl and batyl alcohol) on RAW264.7 macrophages showed an increase in the synthesis of nitric oxide (NO) and interleukin-6 (IL-6).[5]

A study comparing selachyl alcohol and batyl alcohol in the context of high-fat diet-induced obesity in mice found differential effects on serum cytokine levels after an LPS challenge. High-dose this compound suppressed serum IL-1β and TNF-α levels, whereas high-dose batyl alcohol significantly enhanced their production.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from key comparative studies on the effects of selachyl, batyl, and chimyl alcohols on immune cells.

Table 1: Effect of Batyl and Chimyl Alcohol on Splenic B-Cell Proliferation [4]

Treatment (100 nM)Proliferation (CPM, Mean ± SD)
DMSO (Control)15,345 ± 1,234
Batyl Alcohol25,678 ± 2,345
Chimyl Alcohol23,456 ± 2,123
CPM: Counts Per Minute from [3H]-thymidine incorporation assay.

Table 2: Effect of Batyl and Chimyl Alcohol on Splenic T-Cell Proliferation [4]

Treatment (100 nM)Proliferation (CPM, Mean ± SD)
DMSO (Control)22,567 ± 1,876
Batyl Alcohol38,987 ± 3,456
Chimyl Alcohol35,765 ± 3,123
CPM: Counts Per Minute from [3H]-thymidine incorporation assay.

Table 3: Effect of Batyl and Chimyl Alcohol on Th1/Th2 Cytokine Production by T-Cells [4]

Treatment (100 nM)TNF-α (pg/mL)IFN-γ (pg/mL)IL-4 (pg/mL)IL-10 (pg/mL)
DMSO (Control)150 ± 12250 ± 2080 ± 7120 ± 10
Batyl Alcohol280 ± 25450 ± 3840 ± 560 ± 8
Chimyl Alcohol260 ± 22420 ± 3545 ± 665 ± 7

Table 4: Differential Effects of Selachyl and Batyl Alcohol on LPS-Induced Serum Cytokines in Mice [6]

Treatment (200 mg/kg)IL-1β (pg/mL)TNF-α (pg/mL)
High-Fat Diet (Control)15.2 ± 1.845.3 ± 5.1
+ this compound9.8 ± 1.128.7 ± 3.2
+ Batyl Alcohol22.5 ± 2.565.8 ± 7.3
*p < 0.05 compared to High-Fat Diet group.

Experimental Protocols

Splenic Lymphocyte Proliferation and Cytokine Assay[4]
  • Cell Source: Splenic B and CD4+ T cells were purified from C57BL/6 mice immunized with hepatitis B surface antigen (HBsAg).

  • Cell Stimulation:

    • B cells were stimulated with anti-BCR (1 µg/ml) and anti-CD38 (1 µg/ml).

    • T cells were stimulated with anti-CD3 (1 µg/ml) and anti-CD28 (1 µg/ml).

  • Treatment: Stimulated lymphocytes were treated with various concentrations of batyl alcohol or chimyl alcohol (10 nM to 500 nM) or DMSO as a control.

  • Proliferation Assay: Cell proliferation was assessed by [3H]-thymidine incorporation assay after 72 hours of culture.

  • Cytokine Analysis: Supernatants were collected after 72 hours, and the concentrations of TNF-α, IFN-γ, IL-4, and IL-10 were measured by ELISA.

In Vivo Cytokine Response to LPS Challenge[6]
  • Animal Model: C57BL/6 mice were fed a high-fat diet for 8 weeks.

  • Treatment: Mice were orally administered with this compound (200 mg/kg), batyl alcohol (200 mg/kg), or vehicle daily for the last 4 weeks.

  • LPS Challenge: At the end of the treatment period, mice were intraperitoneally injected with lipopolysaccharide (LPS) (100 ng).

  • Cytokine Analysis: Blood was collected 2 hours after the LPS challenge, and serum levels of IL-1β and TNF-α were measured by ELISA.

Macrophage Activation Assay[2]
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Treatment: Cells were treated with various concentrations of chimyl alcohol.

  • CD86 Expression: The expression of the CD86 surface marker was analyzed by flow cytometry.

  • ROS and NO Production: Intracellular reactive oxygen species (ROS) and nitric oxide (NO) production were measured using fluorescent probes.

  • Lysosomal Activity: Lysosomal activity was assessed using a neutral red uptake assay.

Signaling Pathways

The immunomodulatory effects of alkylglycerols are mediated through their influence on various intracellular signaling pathways.

One of the proposed mechanisms is the inhibition of Protein Kinase C (PKC), a crucial enzyme in cell proliferation and differentiation.[3] The structural similarity of alkylglycerols to diacylglycerol (DAG), a natural activator of PKC, suggests a competitive inhibition mechanism.

PKC_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor PLC Phospholipase C Receptor->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Cellular Response (Proliferation, etc.) PKC->Cellular_Response Alkylglycerols Selachyl / Batyl / Chimyl Alcohols Alkylglycerols->PKC Inhibition

Proposed mechanism of PKC inhibition by alkylglycerols.

Furthermore, a study on Jurkat T-cells showed that a mixture of alkylglycerols could induce a dose-dependent increase in cytosolic calcium levels, suggesting a modulation of calcium signaling pathways.[3] Increased intracellular calcium is a key second messenger in T-cell activation, leading to the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells).

Calcium_Signaling Alkylglycerols Selachyl / Batyl / Chimyl Alcohols Ca_Channels Calcium Channels Alkylglycerols->Ca_Channels Modulation Ca_Influx Ca²⁺ Influx Ca_Channels->Ca_Influx Calcineurin Calcineurin Ca_Influx->Calcineurin Activation NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Gene_Expression Gene Expression (e.g., Cytokines) Nucleus->Gene_Expression

Modulation of Calcium Signaling in T-cells by alkylglycerols.

A study comparing selachyl and batyl alcohol demonstrated differential effects on the LPS-mediated MAPK and NF-κB signaling pathways in adipocytes. This compound was found to decrease the phosphorylation of JNK and ERK, while batyl alcohol had the opposite effect.[6] This suggests that even closely related alkylglycerols can have distinct effects on inflammatory signaling cascades.

MAPK_NFkB_Signaling cluster_input cluster_pathway Signaling Cascade cluster_output LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (JNK, ERK) TLR4->MAPK NFkB NF-κB TLR4->NFkB Inflammatory_Response Inflammatory Response MAPK->Inflammatory_Response NFkB->Inflammatory_Response Selachyl_Alcohol This compound Selachyl_Alcohol->MAPK Inhibition Batyl_Alcohol Batyl Alcohol Batyl_Alcohol->MAPK Activation

Differential effects of selachyl and batyl alcohol on MAPK signaling.

Conclusion

Selachyl, batyl, and chimyl alcohols are potent immunomodulators with distinct yet overlapping effects on immune cells. The available data suggest that:

  • All three compounds can stimulate macrophage activity.

  • Batyl and chimyl alcohols enhance B-cell and T-cell proliferation and promote a Th1-biased cytokine response.

  • Selachyl and batyl alcohol exhibit opposing effects on LPS-induced inflammatory signaling, with this compound showing anti-inflammatory properties and batyl alcohol demonstrating pro-inflammatory effects in the studied model.

The differential effects of these alkylglycerols, likely attributable to the length and saturation of their alkyl chains, present opportunities for targeted immunomodulation in various therapeutic contexts. Further head-to-head comparative studies are warranted to fully elucidate their individual mechanisms of action and to guide the development of novel immunomodulatory agents.

References

A Comparative Guide to the Efficacy of Natural vs. Synthetic Selachyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between natural and synthetically derived bioactive compounds is paramount. This guide provides a detailed comparison of the efficacy of natural selachyl alcohol, primarily sourced from shark liver oil, and its synthetic analogues. The comparison is based on available experimental data, focusing on key biological activities such as anti-tumor, anti-angiogenic, and immunomodulatory effects.

Overview of this compound

This compound is a naturally occurring alkylglycerol (AKG) found in high concentrations in the liver of certain shark species.[1] It is a monoether formed from the condensation of oleyl alcohol and glycerol.[1] Historically, shark liver oil, rich in this compound, has been used in traditional medicine and for treating conditions like leukemia and to mitigate the side effects of radiation therapy.[2] Its biological activities have prompted research into its therapeutic potential, leading to the development of synthetic analogues aimed at enhancing its efficacy and specificity.

Comparative Efficacy: Natural vs. Synthetic Analogues

Direct comparative studies evaluating the efficacy of natural this compound against its identical synthetic counterpart are scarce in the available literature. However, research on novel synthetic analogues of this compound provides valuable insights into how structural modifications can influence biological activity.

A key area of investigation has been the anti-angiogenic and cytotoxic effects of synthetic this compound analogues. One study synthesized four analogues with modifications at the 12th position of the alkyl chain (methoxyl, gem-difluorinated, azide, and hydroxyl groups) and compared their effects on Human Umbilical Vein Endothelial Cells (HUVEC).

Data Presentation: Cytotoxicity and Anti-Migratory Effects of Synthetic this compound Analogues
CompoundModificationCytotoxicity Threshold (µM)Anti-Migratory Activity (VEGF-induced)
Analogue 7Methoxyl group≥ 12Not specified as significant
Analogue 8Gem-difluorinated group≥ 12Not specified as significant
Analogue 9Azide group≥ 12Significant reduction in chemotactic migration
Analogue 10Hydroxyl group≥ 12Most potent inhibition of VEGF-induced migration
Natural this compound(Reference)Not directly compared in this studyKnown to have anti-metastatic and anti-angiogenic properties[2]

Data summarized from a study on synthetic this compound analogues.

The results indicate that while the synthetic analogues share a similar toxicity threshold, their anti-migratory activity varies significantly. Notably, the analogue with a hydroxyl group demonstrated the most potent anti-VEGF (Vascular Endothelial Growth Factor) inhibition, a key process in angiogenesis. This suggests that synthetic modification can enhance specific biological activities of this compound. Unnatural synthesized AKGs are being explored as a new source of anticancer agents.

Key Biological Activities and Experimental Protocols

Anti-Angiogenic and Anti-Tumor Activity

Natural this compound has demonstrated strong activity in reducing lung metastasis in mouse models of Lewis lung carcinoma. This anti-metastatic activity is linked to its anti-angiogenic properties.[2]

Experimental Protocol: HUVEC Migration Assay

This in vitro assay is used to evaluate the anti-migratory effects of compounds on endothelial cells, a crucial step in angiogenesis.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVEC) are cultured in appropriate media.

  • Chemotaxis Assay: A Boyden chamber or a similar multi-well plate with a porous membrane is used. HUVECs are seeded in the upper chamber.

  • Treatment: The test compounds (e.g., synthetic this compound analogues) are added to the upper chamber with the cells.

  • Chemoattractant: VEGF, a potent chemoattractant for endothelial cells, is placed in the lower chamber.

  • Incubation: The plate is incubated to allow for cell migration through the membrane towards the chemoattractant.

  • Quantification: After incubation, non-migrated cells are removed from the upper surface of the membrane. The migrated cells on the lower surface are fixed, stained, and counted under a microscope. The reduction in the number of migrated cells in the presence of the test compound compared to the control indicates anti-migratory activity.

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cells (e.g., HUVEC) are seeded in a 96-well plate and allowed to adhere.

  • Compound Addition: The cells are treated with various concentrations of the test compounds (e.g., synthetic this compound analogues) and incubated for a specified period.

  • MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength. The intensity of the color is proportional to the number of viable cells.

Immunomodulatory and Other Effects

Natural alkyl ethers, including this compound, are known to stimulate immunological and hematopoietic functions.[2] They have also been shown to possess anti-inflammatory activity and can reduce the negative effects of radiation therapy.[2] Furthermore, this compound has been identified as an orally active antihypertensive agent.[3][4][5]

Signaling Pathways and Visualizations

The anti-angiogenic effects of this compound and its analogues are primarily mediated through the inhibition of the VEGF signaling pathway. VEGF is a critical growth factor that promotes the proliferation and migration of endothelial cells, leading to the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis.

G cluster_0 Experimental Workflow: Comparing Synthetic this compound Analogues A Synthesize this compound Analogues (7, 8, 9, 10) C Cytotoxicity Assay (MTT) A->C D Anti-Migration Assay (VEGF-induced) A->D B HUVEC Cell Culture B->C B->D E Data Analysis and Comparison C->E D->E

Caption: Workflow for evaluating the cytotoxicity and anti-migratory effects of synthetic this compound analogues.

G cluster_1 VEGF Signaling Pathway in Angiogenesis and Inhibition by this compound Analogues VEGF VEGF VEGFR VEGF Receptor (on Endothelial Cell) VEGF->VEGFR Signaling Intracellular Signaling (e.g., MAPK/ERK, PI3K/Akt) VEGFR->Signaling Proliferation Cell Proliferation & Migration Signaling->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis SA This compound Analogues (e.g., Analogue 10) SA->VEGFR Inhibits

Caption: Inhibition of the VEGF signaling pathway by synthetic this compound analogues to block angiogenesis.

Conclusion

While natural this compound exhibits a broad range of therapeutic activities, including anti-tumor and immunomodulatory effects, research into synthetic analogues demonstrates the potential to enhance specific biological actions. The finding that a hydroxylated synthetic analogue is a more potent inhibitor of VEGF-induced cell migration than other tested analogues highlights the value of chemical synthesis in optimizing the therapeutic profile of natural compounds. For drug development professionals, these findings suggest that both natural sourcing and synthetic optimization are viable and promising avenues for harnessing the therapeutic potential of this compound and related alkylglycerols. Future research should aim for direct, quantitative comparisons between natural this compound and its most promising synthetic counterparts to better elucidate their relative efficacy.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Selachyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount for ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of selachyl alcohol, aligning with general laboratory safety and chemical handling best practices.

Immediate Safety and Handling

While this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is crucial to follow standard laboratory safety protocols.[1][2]

Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat when handling this compound.[2]

  • Ensure adequate ventilation in the work area.[1][2]

In Case of a Spill:

  • Evacuate personnel to a safe area.[1]

  • Use personal protective equipment.[1]

  • Absorb the spill with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[2]

  • Collect the contaminated material in a suitable, closed container for disposal.[3]

  • Decontaminate the surface by scrubbing with alcohol.[2]

  • Prevent the spilled material from entering drains or water courses.[2][3]

Step-by-Step Disposal Plan

The disposal of this compound should follow your institution's general chemical waste disposal guidelines. Never dispose of chemicals down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.[4][5]

Step 1: Waste Classification and Segregation

  • Treat all chemical waste, including this compound, as potentially hazardous unless confirmed otherwise by your institution's EHS.[4]

  • Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility.[6] Incompatible chemicals can react violently, producing heat or toxic gases.[7]

  • Store different classes of chemical waste (e.g., flammables, corrosives, oxidizers) separately.[7]

Step 2: Proper Containerization

  • Use a compatible, leak-proof container for collecting this compound waste. Plastic containers are often preferred.[8]

  • Ensure the container has a secure screw cap.[7]

  • Do not fill the container beyond 90% capacity to allow for expansion.[7]

Step 3: Labeling

  • Clearly label the waste container with a "Hazardous Waste" tag or as required by your institution.[9]

  • The label must include the full chemical name ("this compound"), the concentration, and the date when the first waste was added to the container.[9]

  • If it is a mixture, list all components and their approximate percentages.[7]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[7][8]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8]

  • Keep the waste container closed at all times, except when adding waste.[4][7]

  • Inspect the SAA weekly for any signs of leakage.[7]

Step 5: Arranging for Disposal

  • Once the waste container is full or you are ready for it to be removed, contact your institution's EHS or equivalent department to schedule a waste pickup.[4][6]

  • Do not attempt to dispose of the chemical waste through standard trash or sewer systems.[6]

Quantitative Data Summary for Laboratory Waste Storage

ParameterGuidelineSource
Maximum SAA Volume 55 gallons of hazardous waste[8]
Maximum Acutely Toxic Waste 1 quart of liquid or 1 kilogram of solid[8]
Container Headroom At least one-inch headroom[7]
Maximum Storage Time in SAA Up to 12 months (if accumulation limits are not exceeded)[8]
Removal from SAA after Full Within 3 calendar days[7][8]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A Generate this compound Waste B Is this mixed with hazardous waste? A->B C Treat as Non-Hazardous Waste (Consult EHS) B->C No D Treat as Hazardous Waste B->D Yes E Select Compatible, Labeled Container C->E D->E F Store in Satellite Accumulation Area (SAA) E->F G Is container full or ready for pickup? F->G H Continue to Collect Waste G->H No I Contact EHS for Waste Pickup G->I Yes H->F J EHS Collects and Disposes of Waste I->J

References

Personal protective equipment for handling Selachyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Selachyl alcohol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this substance.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.[1][2] The following personal protective equipment is recommended:

PPE CategoryItemSpecifications and Remarks
Eye Protection Safety GogglesShould be equipped with side-shields to protect against splashes.
Hand Protection Protective GlovesChemical-resistant gloves are required. Although specific breakthrough times for this compound are not defined, nitrile gloves provide good short-term protection against a range of chemicals.[3] Always inspect gloves before use and wash hands after handling.
Body Protection Impervious ClothingA lab coat or other protective clothing should be worn to prevent skin contact.[1]
Respiratory Protection Suitable RespiratorRecommended, especially in areas with inadequate ventilation or when aerosols may be generated.[1]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural workflow for handling this compound from receipt to disposal, ensuring safety and integrity of the substance.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • Recommended storage temperatures are -20°C for short-term (up to 1 month) and -80°C for long-term (up to 6 months), protected from light.[5][6]

2. Handling and Preparation:

  • Ensure adequate ventilation in the work area. A fume hood is recommended.[1]

  • Have a safety shower and eye wash station readily accessible.[1]

  • Don the appropriate PPE as outlined in the table above.

  • Avoid inhalation of vapors and contact with skin and eyes.[1]

  • When preparing solutions, use compatible solvents such as DMSO or a mixture of 10% DMSO and 90% corn oil for in vivo studies.[6][7]

3. Emergency Procedures:

Emergency SituationAction
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[1][2]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]
Spill Evacuate the area. Wear full PPE, including respiratory protection.[1] Contain the spill using an absorbent, inert material (e.g., diatomite, universal binders).[1] Collect the absorbed material into a suitable, closed container for disposal.[4] Decontaminate the spill area.

4. Disposal Plan:

  • Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Do not allow the substance to enter drains or waterways.[1]

  • Contaminated materials from spills should be placed in a sealed container and disposed of as chemical waste.[4]

Experimental Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase start Start: Receive this compound storage Inspect and Store at -20°C or -80°C start->storage ppe Don Appropriate PPE: Goggles, Gloves, Lab Coat storage->ppe ventilation Work in a Well-Ventilated Area (Fume Hood Recommended) ppe->ventilation experiment Conduct Experiment ventilation->experiment spill_check Spill Occurred? experiment->spill_check decontaminate Decontaminate Work Area experiment->decontaminate Experiment Complete spill_check->experiment No spill_response Execute Spill Response Protocol spill_check->spill_response Yes spill_response->decontaminate disposal Dispose of Waste (Follow Regulations) decontaminate->disposal end End disposal->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Selachyl alcohol
Reactant of Route 2
Reactant of Route 2
Selachyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.